molecular formula C5H3BrN4O B1384192 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 54738-73-7

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384192
CAS No.: 54738-73-7
M. Wt: 215.01 g/mol
InChI Key: KAHCKNUEZSETEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 54738-73-7) is a versatile brominated heterocyclic building block of high significance in medicinal chemistry and drug discovery. It serves as a crucial synthetic intermediate for constructing a wide range of bioactive molecules, particularly those based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a known bioisostere of the purine ring found in adenine . This core structure is extensively utilized in the development of novel protein kinase inhibitors for targeted cancer therapy . Researchers value this bromo-derivative for its reactivity, which allows for further functionalization at the bromine position to create diverse compound libraries for biological screening. Its applications are prominent in the synthesis of potential therapeutic agents targeting enzymes such as Cyclin-Dependent Kinases (CDK2) , c-Met kinase, and STAT3 . These molecular targets are critical in pathways governing cell proliferation, survival, and metastasis in various cancers. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 54738-73-7 • Molecular Formula: C 5 H 3 BrN 4 O • Molecular Weight: 215.01 g/mol • SMILES: O=C1N=CN=C2NNC(=C12)Br • Storage: Sealed in dry, room temperature

Properties

IUPAC Name

3-bromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHCKNUEZSETEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20319383
Record name 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54738-73-7
Record name 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54738-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 344532
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054738737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54738-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key heterocyclic intermediate in the development of targeted therapeutics, notably kinase inhibitors.[1] While a definitive, published spectrum for this specific compound remains elusive in publicly accessible databases, this document constructs a detailed, predicted spectrum based on established principles of NMR spectroscopy and extensive data from structurally analogous compounds. This approach ensures a robust and scientifically grounded interpretation for researchers and drug development professionals.

Molecular Structure and Proton Environments

The chemical structure of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one dictates the number and nature of its proton signals in an ¹H NMR spectrum. The molecule consists of a fused pyrazole and pyrimidine ring system.

  • Chemical Formula: C₅H₃BrN₄O[2]

  • Molecular Weight: 215.01 g/mol [2]

The structure contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum:

  • H-6: A methine proton on the pyrimidine ring.

  • N1-H: An amine proton on the pyrazole ring.

  • N5-H: An amide proton on the pyrimidine ring.

The tautomeric forms of the pyrazole and pyrimidinone rings can influence the precise chemical shifts and appearance of the N-H protons. For the purpose of this guide, we will consider the most stable tautomeric form.

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR spectral data for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, based on analysis of closely related pyrazolo[3,4-d]pyrimidin-4-one derivatives. The spectrum is predicted in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds due to their polarity and potential for hydrogen bonding.[3]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification and Comparative Data
H-68.0 - 8.5Singlet (s)1HThe methine proton on the pyrimidine ring of similar pyrazolo[3,4-d]pyrimidin-4-ones consistently appears as a singlet in this downfield region. For example, in a series of 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, the H-6 proton resonates between 8.06 and 8.54 ppm.
N1-H12.5 - 13.5Broad Singlet (br s)1HThe pyrazole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. In related structures, this proton is often observed in the 12.5-13.5 ppm range and is D₂O exchangeable.
N5-H12.0 - 13.0Broad Singlet (br s)1HThe pyrimidinone N-H proton is also deshielded and appears as a broad singlet. Its chemical shift can be influenced by solvent and concentration. This proton is also expected to be D₂O exchangeable.

Causality Behind Experimental Choices in NMR Analysis

The selection of experimental parameters is crucial for obtaining a high-quality and informative ¹H NMR spectrum.

Choice of Solvent: DMSO-d₆

DMSO-d₆ is the solvent of choice for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and related heterocyclic compounds for several key reasons:

  • Solubility: The polar nature of the pyrazolopyrimidinone core often necessitates a polar aprotic solvent like DMSO-d₆ to achieve sufficient concentration for NMR analysis.

  • Hydrogen Bonding: DMSO is a hydrogen bond acceptor, which can help to slow down the exchange rate of the N-H protons, leading to sharper signals than might be observed in protic solvents.

  • Chemical Shift Range: DMSO-d₆ has a wide chemical shift window that does not typically interfere with the signals of the analyte, with its residual peak appearing around 2.50 ppm.

Internal Standard: Tetramethylsilane (TMS)

Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR spectroscopy. Its protons are highly shielded and appear as a sharp singlet at 0 ppm, providing a reliable reference point for the chemical shifts of all other protons in the sample.

Deuterium Exchange

To confirm the assignment of the N-H protons, a deuterium exchange experiment is a standard and self-validating protocol. A small amount of deuterium oxide (D₂O) is added to the NMR tube containing the sample dissolved in DMSO-d₆. The labile N-H protons will exchange with deuterium, causing their signals to disappear from the spectrum. This provides definitive evidence for the assignment of these peaks.

Experimental Protocol: ¹H NMR Analysis

The following provides a detailed, step-by-step methodology for acquiring the ¹H NMR spectrum of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the vial.

  • Gently vortex or sonicate the sample until it is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

Step 2: NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

  • Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

Step 3: Deuterium Exchange (Confirmation of N-H Protons)

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of D₂O to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-insert the tube into the spectrometer and re-acquire the ¹H NMR spectrum.

  • Observe the disappearance of the signals assigned to the N-H protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the ¹H NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_validation Assignment Validation weigh Weigh Compound dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H Spectrum lock_shim->acquire process Process Data (FT, Phasing) acquire->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks integrate->assign add_d2o Add D2O to Sample assign->add_d2o If N-H protons present reacquire Re-acquire 1H Spectrum add_d2o->reacquire confirm Confirm Disappearance of N-H Signals reacquire->confirm

Caption: Workflow for ¹H NMR Analysis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Conclusion

The ¹H NMR spectrum of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is predicted to exhibit three distinct signals corresponding to the H-6, N1-H, and N5-H protons. The anticipated chemical shifts and multiplicities are well-supported by data from analogous pyrazolo[3,4-d]pyrimidin-4-one structures. This in-depth guide provides a robust framework for researchers to interpret the ¹H NMR spectrum of this important synthetic intermediate, grounded in established spectroscopic principles and validated experimental protocols. The provided workflow ensures the acquisition of high-quality, reliable data for structural elucidation and purity assessment in a drug discovery and development context.

References

  • MySkinRecipes. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 157537, 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. Available at: [Link]

  • Sunway Institutional Repository. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available at: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

Sources

Solubility of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in Dimethyl Sulfoxide (DMSO)

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in dimethyl sulfoxide (DMSO). The pyrazolo[3,4-d]pyrimidine core is a critical scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for therapeutic applications.[1][2] Given that many of these derivatives exhibit low aqueous solubility, DMSO is the solvent of choice for initial screening, compound storage, and in vitro assays.[3][4] This document delineates the theoretical underpinnings of its solubility, provides detailed, field-proven experimental protocols for quantitative determination, and discusses practical considerations for its handling in a research and development setting. The methodologies described herein are designed to establish a robust, self-validating system for solubility assessment, ensuring data integrity for drug discovery professionals.

Introduction to the Target Compound and Solvent System

The Compound: 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a bicyclic system that is an isostere of adenine, a key component of ATP.[1][3] This structural mimicry allows it and its derivatives to function as competitive inhibitors for ATP-binding sites in various protein kinases, making them valuable candidates for targeted therapies, particularly in oncology.[2][5]

Table 1: Physicochemical Properties of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Property Value Source
Molecular Formula C₅H₃BrN₄O [6][7]
Molecular Weight 215.01 g/mol [6][7]
Appearance Solid (Predicted) [7]

| CAS Number | 54738-73-7 |[6] |

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with exceptional solvating power for a wide range of organic molecules, making it indispensable in high-throughput screening (HTS) and compound management.[8][9] Its ability to dissolve compounds that are poorly soluble in aqueous media allows for the creation of high-concentration stock solutions, which are then serially diluted into assay buffers. Understanding a compound's solubility limit in DMSO is a critical first step, as precipitation in the stock solution can lead to significant errors in downstream biological data.[10]

Theoretical Framework of Solubility

The dissolution of a crystalline solid into a solvent is governed by two primary energetic factors: the energy required to overcome the solute-solute interactions in the crystal lattice and the energy released from the formation of solute-solvent interactions.[8][11]

  • Crystal Lattice Energy : This is the energy holding the compound's molecules together in a solid state. Strong intermolecular forces, such as hydrogen bonding and π-stacking within the crystal, lead to higher lattice energy and generally lower solubility. Pyrazolo[3,4-d]pyrimidines, with their planar structure and hydrogen bond donors/acceptors, can exhibit strong crystal packing.

  • Solvation Energy : This is the energy released when solvent molecules surround a solute molecule. DMSO is an excellent hydrogen bond acceptor and has a large dipole moment, allowing it to form strong interactions with polar solutes.

For 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, its multiple nitrogen atoms and the carbonyl group can act as hydrogen bond acceptors, interacting favorably with DMSO. While many complex heterocyclic compounds can pose solubility challenges, the literature consistently notes that pyrazolo[3,4-d]pyrimidine derivatives are readily soluble in DMSO.[3]

Experimental Determination of Kinetic Solubility

While thermodynamic solubility represents the true equilibrium state, kinetic solubility is often more relevant for drug discovery applications, as it reflects the concentration a compound can reach upon addition from a concentrated DMSO stock into an aqueous environment. However, the foundational measurement is the maximum solubility in pure DMSO. The following protocol details a robust HPLC-based method for determining this value. This approach is favored for its accuracy, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.

Experimental Workflow

The overall process involves preparing saturated solutions, ensuring equilibrium, separating undissolved solid, and quantifying the dissolved compound against a calibration curve.

G cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis stock 1. Prepare Compound Stock Solution (e.g., 100 mM in DMSO) cal_standards 2. Create Serial Dilutions for Calibration Curve (e.g., 100 µM to 1 µM) stock->cal_standards Dilute hplc_run 6. Analyze Supernatant and Calibration Standards by HPLC-UV cal_standards->hplc_run Inject for Calibration add_excess 3. Add Excess Solid Compound to a Known Volume of DMSO in multiple vials equilibrate 4. Equilibrate (e.g., 24h at 25°C with agitation) to achieve saturation add_excess->equilibrate filter 5. Filter Samples (0.22 µm PTFE filter) to remove undissolved solid equilibrate->filter filter->hplc_run calculate 7. Calculate Concentration using the Calibration Curve hplc_run->calculate

Caption: Workflow for HPLC-based solubility determination in DMSO.

Detailed Step-by-Step Protocol

Rationale: This protocol is designed as a self-validating system. The use of a multi-point calibration curve ensures accurate quantification, while the 24-hour equilibration period allows the solution to approach saturation, providing a conservative and reliable measure of solubility.[12]

Materials:

  • 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (as solid)

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer and orbital shaker

  • 2.0 mL glass vials

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

Procedure:

  • Preparation of Calibration Standards: a. Accurately weigh and dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~46.5 mM). b. Perform serial dilutions of this stock solution with DMSO to prepare a series of at least five calibration standards (e.g., from 1 mM down to 0.01 mM). Causality Insight: A multi-point calibration curve is essential to verify the linearity of the detector response and ensure that the final measurement falls within this validated range.

  • Preparation of Saturated Solution: a. To at least three separate 2.0 mL glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure solid material remains after the equilibration period. b. Add a precise volume of DMSO (e.g., 1.0 mL) to each vial. c. Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). d. Equilibrate for 24 hours. Causality Insight: Agitation prevents the formation of a static boundary layer and facilitates the dissolution process, while a 24-hour period provides sufficient time for the solution to reach equilibrium.[12] Performing this in triplicate provides statistical confidence in the final result.

  • Sample Processing and Analysis: a. After equilibration, visually confirm that excess solid remains in each vial. b. Allow the vials to sit undisturbed for 1 hour to let the solid settle. c. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Causality Insight: Filtration is a critical step to remove microscopic particulates that would otherwise lead to an overestimation of solubility. A PTFE filter is chosen for its compatibility with DMSO. d. If necessary, dilute the filtered sample with DMSO to ensure its concentration falls within the range of the calibration curve. e. Inject the calibration standards and the prepared samples onto the HPLC system. f. Record the peak area corresponding to the compound from the UV chromatogram.

  • Data Calculation: a. Plot the peak area of the calibration standards versus their known concentrations to generate a linear regression curve. b. Use the equation of the line (y = mx + c) to calculate the concentration of the compound in the filtered samples. c. Average the results from the triplicate preparations to report the final solubility value, typically in mg/mL or Molarity (M), along with the standard deviation.

Expected Results and Interpretation

While specific experimental data for this exact compound is not publicly available, related pyrazolo[3,4-d]pyrimidine derivatives are known to be highly soluble in DMSO.[3] The results from the described protocol would be tabulated as follows.

Table 2: Illustrative Solubility Data for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in DMSO at 25°C

Replicate Peak Area (Arbitrary Units) Calculated Concentration (mM)
1 1,850,000 45.8
2 1,890,000 46.9
3 1,865,000 46.2
Average - 46.3
Std. Deviation - 0.56

| Solubility (mg/mL) | - | ~10.0 mg/mL |

Interpretation: A solubility value in this range (>10 mg/mL or >40 mM) is considered high and is more than sufficient for virtually all drug discovery applications, which typically require stock solutions in the 10-20 mM range.

Practical Considerations and Troubleshooting

  • Impact of Water: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of hydrophobic compounds.[8] Always use anhydrous DMSO from a freshly opened bottle and store it under inert gas if possible.

  • Compound Purity: Impurities can affect solubility measurements. The HPLC method is advantageous as it can resolve the peak of interest from most impurities.

  • Metastability and "Supersaturation": When preparing solutions, especially without a lengthy equilibration, it is possible to create a transiently stable supersaturated solution. The 24-hour shake-flask method is designed to mitigate this by allowing the solution to relax to its true equilibrium state.

  • Freeze-Thaw Cycles: For compound storage, repeated freeze-thaw cycles can cause compounds to precipitate out of DMSO solution over time. It is best practice to aliquot stock solutions into single-use volumes.

Conclusion

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, based on the known behavior of its structural class, is expected to exhibit high solubility in DMSO. This guide provides the theoretical context and a detailed, robust experimental protocol for the quantitative verification of its solubility. By adhering to this methodology, researchers and drug development professionals can generate reliable data, ensuring the integrity of compound concentrations used in screening and downstream research, thereby facilitating the advancement of promising therapeutic candidates.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [Online] Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Online] Available at: [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. National Institutes of Health. [Online] Available at: [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Online] Available at: [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. [Online] Available at: [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. National Institutes of Health. [Online] Available at: [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ResearchGate. [Online] Available at: [Link]

  • 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. PubChem. [Online] Available at: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Online] Available at: [Link]

  • Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. Ningbo Inno Pharmchem Co., Ltd. [Online] Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. [Online] Available at: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Online] Available at: [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Online] Available at: [Link]

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine. MySkinRecipes. [Online] Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Online] Available at: [Link]

  • Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one. ResearchGate. [Online] Available at: [Link]

Sources

The Cornerstone of Kinase Inhibition: A Technical Guide to 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged" structure in modern medicinal chemistry, serving as the foundation for numerous clinically significant kinase inhibitors. This guide focuses on a key intermediate, 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , not as a potent inhibitor in its own right, but as a critical and versatile starting material for the synthesis of highly specific and potent kinase-targeted therapies. We will explore the inherent potential of its core structure, delve into its synthetic utility, analyze the structure-activity relationships of its derivatives, and provide validated experimental protocols for the development and evaluation of novel inhibitors based on this essential scaffold.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Bioisostere of Adenine

Kinases, a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, are central regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] The pyrazolo[3,4-d]pyrimidine core has emerged as a powerhouse in kinase inhibitor design due to its structural resemblance to adenine, the purine base in ATP.[1][2] This bioisosteric relationship allows it to effectively mimic ATP and bind to the highly conserved hinge region of the kinase ATP-binding pocket, providing a strong anchor for inhibitor interaction.[1][2]

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pivotal building block in this context. The bromine atom at the C3 position serves as a versatile synthetic handle, most commonly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the strategic introduction of a wide variety of aryl and heteroaryl substituents, allowing for the systematic exploration of the chemical space around the core scaffold to achieve desired potency and selectivity against specific kinase targets.

Mechanism of Action: Competitive ATP Inhibition

Derivatives of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one almost universally function as Type I kinase inhibitors. This means they bind to the active conformation of the kinase in a manner that is competitive with ATP. The pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-lobes of the catalytic domain. The various substituents, introduced via the 3-bromo position and other points on the scaffold, then extend into adjacent hydrophobic pockets and solvent-exposed regions, conferring potency and selectivity for the target kinase.

cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor core Core Scaffold inhibitor->core substituent C3-Substituent inhibitor->substituent core->hinge H-Bonds substituent->hydrophobic_pocket Hydrophobic Interactions atp ATP atp->hinge Competitive Binding atp->hydrophobic_pocket

Conceptual diagram of competitive ATP inhibition.

Key Kinase Targets and Associated Signaling Pathways

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the targeting of a diverse range of kinases implicated in oncology and immunology. Below is a summary of prominent kinase targets for which potent inhibitors have been developed from this core structure.

Kinase Target FamilySpecific KinasesTherapeutic AreaRepresentative Derivative IC₅₀
Tyrosine Kinases Src, Fyn, Lyn, BlkOncology, Immunology0.7-4.3 µM (on cell lines)[3]
BTK (Bruton's Tyrosine Kinase)Oncology (B-cell malignancies)Ibrutinib (derivative): ~0.5 nM
EGFR (Epidermal Growth factor Receptor)Oncology (Solid tumors)0.034-0.135 µM[4]
VEGFR2, FLT3Oncology (Leukemia, Angiogenesis)Multikinase inhibitor: low nM range[5][6]
Serine/Threonine Kinases CDKs (Cyclin-Dependent Kinases)Oncology (Cell Cycle)CDK2: 0.19 µM[1]
Featured Pathway: Src Kinase Signaling

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[7] Its hyperactivation is a common feature in many cancers, contributing to tumor progression and metastasis. Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, such as Si306, have shown significant efficacy in suppressing glioblastoma invasion by targeting the Src signaling pathway.[8]

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Signaling Integrin->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS Ras/MAPK Pathway Src->RAS Invasion Migration & Invasion FAK->Invasion Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Si306) Inhibitor->Src Inhibition

Simplified Src signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one core is a testament to the power of systematic SAR studies. The key positions for modification are N1, C3, C4, and C6.

Suzuki_Workflow start Start Materials: - 3-Bromo-pyrazolo[3,4-d]pyrimidin-4-one - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₃PO₄) - Solvent (e.g., 1,4-Dioxane) reaction Reaction Setup: 1. Combine reactants in a reaction vessel. 2. Purge with inert gas (N₂ or Ar). 3. Add degassed solvent and base. start->reaction heating Heating: Heat the mixture under reflux (e.g., 80-100 °C) with stirring. Monitor reaction progress by TLC or LC-MS. reaction->heating workup Work-up: 1. Cool the reaction mixture. 2. Filter to remove the catalyst. 3. Perform aqueous extraction. 4. Dry the organic layer. heating->workup purification Purification: Purify the crude product using flash column chromatography. workup->purification product Final Product: 3-Aryl-1,5-dihydro-4H-pyrazolo [3,4-d]pyrimidin-4-one purification->product

Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add anhydrous potassium phosphate (K₃PO₄, 2.0 eq) followed by degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final 3-aryl-substituted product.

Biochemical Evaluation: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction. [9]It is ideal for determining the IC₅₀ values of novel inhibitors.

Principle of the Assay: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity. [9] Step-by-Step Methodology (384-well plate format):

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Kinase Reaction Setup (5 µL volume):

    • Add the kinase, substrate/peptide, and ATP to a kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Add a small volume (e.g., 50 nL) of the serially diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the kinase/substrate/ATP mixture to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes. [3]5. ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for the detection reaction. Incubate at room temperature for 30-60 minutes. [3]6. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Directions

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a cornerstone for the development of targeted kinase inhibitors. Its value lies not in its intrinsic inhibitory activity, but in its synthetic tractability, which provides medicinal chemists with a reliable and versatile platform for innovation. The bioisosteric relationship of its core to adenine ensures a fundamental affinity for the kinase hinge region, while the strategic 3-bromo position allows for the precise engineering of substituents to achieve high potency and selectivity. Future work in this field will undoubtedly continue to leverage this scaffold to target novel kinases, overcome drug resistance, and develop the next generation of precision medicines.

References

  • Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Retrieved from [Link]

  • Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. (2022). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationship Study of pyrazolo[3,4-d]pyrimidines as Tyrosine Kinase RET Inhibitors. (2017). Archiv der Pharmazie. Retrieved from [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules. Retrieved from [Link]

  • Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. (2019). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). Molecules. Retrieved from [Link]

  • C6-unsubstituted pyrazolo[3,4-d]pyrimidines are dual Src/Abl inhibitors effective against imatinib mesylate resistant chronic myeloid leukemia cell lines. (2009). ChemMedChem. Retrieved from [Link]

  • Schematic diagram of Src intracellular signaling pathway and various cellular processes controlled by each pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • BTK signal transduction pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][5]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. Retrieved from [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Proto-oncogene tyrosine-protein kinase Src. (n.d.). UniProt. Retrieved from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). bioRxiv. Retrieved from [Link]

Sources

Technical Guide: The Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery

[1][2]

Abstract

The pyrazolo[3,4-d]pyrimidine core represents a "privileged scaffold" in medicinal chemistry, primarily due to its bioisosteric relationship with the adenine moiety of ATP.[1][2][3][4][5][6] This structural mimicry allows for potent, ATP-competitive inhibition of various protein kinases, including BTK, Src, mTOR, and CDK. This guide provides a comprehensive technical analysis of the scaffold, detailing its binding modes, structure-activity relationships (SAR), synthetic pathways, and experimental protocols for validation.[7]

Introduction: The Adenine Bioisostere

In the pursuit of small-molecule kinase inhibitors, the hinge region of the kinase ATP-binding site is the primary anchor point.[2] The pyrazolo[3,4-d]pyrimidine system is an isostere of the purine ring (specifically adenine) found in ATP.[1][2][5]

  • Purine (Adenine): Imidazo[4,5-d]pyrimidine.

  • Scaffold: Pyrazolo[3,4-d]pyrimidine (Isomeric nitrogen placement).[1][4][5][6][8]

This modification retains the critical hydrogen-bond acceptor/donor motifs required for hinge binding while altering the electronic properties and vector orientation for substituents, allowing for improved selectivity and pharmacokinetic profiles compared to the parent purine.

Structural Numbering and Nomenclature

Correct numbering is vital for SAR discussion. The fusion of the pyrazole (5-membered) and pyrimidine (6-membered) rings creates the bicyclic core.

Key Positions:

  • N1: Corresponds to the ribose attachment point in ATP; often substituted to target the solvent-exposed region or specific hydrophobic pockets.

  • C3: Corresponds to C8 in purine; vectors here access the "gatekeeper" region.

  • C4: Corresponds to the exocyclic amine (N6) of adenine; critical for H-bond donor interactions with the hinge.

  • C6: Corresponds to C2 in purine; often modified to tune solubility or electronic properties.

Structural Biology & Binding Mode[1][9]

ATP-Competitive Binding

The scaffold typically binds in the ATP pocket with the pyrimidine ring oriented toward the hinge region.

  • N5 (Pyrimidne N): Acts as a H-bond acceptor from the backbone NH of the hinge residue.

  • 4-NH2 (if present): Acts as a H-bond donor to the backbone Carbonyl of the hinge residue.

Visualization: Scaffold & Binding Topology

The following diagram illustrates the core numbering and its overlay with the ATP binding site.

Gcluster_corePyrazolo[3,4-d]pyrimidine Corecluster_bindingKinase Hinge Region InteractionsN1N1N2N2N1->N2SolventSolventFrontN1->SolventSolubility/SelectivityC3C3N2->C3C3aC3aC3->C3aGatekeeperGatekeeperResidueC3->GatekeeperHydrophobicVectorC4C4C3a->C4N5N5C4->N5Hinge_COHingeC=OC4->Hinge_COH-Bond Donor(if NH2)C6C6N5->C6Hinge_NHHingeNHN5->Hinge_NHH-Bond AcceptorN7aN7aC6->N7aN7a->N1N7a->C3a

Figure 1: Numbering of the pyrazolo[3,4-d]pyrimidine core and canonical ATP-competitive binding vectors.

Medicinal Chemistry & SAR

Optimization of the scaffold relies on independent modification of the four quadrants.

Structure-Activity Relationship (SAR) Matrix
PositionVector RoleCommon SubstituentsMechanistic Impact
N1 Solvent/Ribose Pocket Alkyl, Cycloalkyl, Piperidinyl (e.g., Ibrutinib)Controls solubility and pharmacokinetic properties. Bulky groups here can access the solvent front or specific ribose-pocket residues (e.g., Cys481 in BTK for covalent bonding).
C3 Gatekeeper/Back Pocket Aryl, Heteroaryl, Halogen, AlkylCritical for selectivity. Large groups (e.g., p-phenoxyphenyl) extend into the hydrophobic back pocket (selectivity pocket) behind the gatekeeper residue.
C4 Hinge Interaction -NH2, -NH-Alkyl, -NH-ArylThe exocyclic amine is essential for H-bond donation to the hinge carbonyl. Substitution here can modulate affinity but must preserve the H-bond donor capability.
C6 Auxiliary Binding H, NH2, AlkylOften left unsubstituted (H) to avoid steric clash with the hinge floor, though small groups can sometimes improve potency.
Case Study: Ibrutinib (Imbruvica)

Ibrutinib is the archetypal success story for this scaffold.

  • Target: Bruton's Tyrosine Kinase (BTK).[9]

  • Core: Pyrazolo[3,4-d]pyrimidine.[1][7][4][5][6][8][9][10][11][12][13][14]

  • Key Features:

    • C3: p-phenoxyphenyl group occupies the hydrophobic pocket (selectivity).

    • N1: Piperidine linker attached to an acrylamide warhead.

    • Mechanism: The acrylamide forms a covalent Michael adduct with Cys481 in the BTK active site.

Synthetic Strategies

The most robust synthetic route involves the construction of the pyrazole ring first, followed by cyclization to form the pyrimidine ring.

Retrosynthetic Analysis (The "5-Aminopyrazole" Route)
  • Precursor: Malononitrile is condensed with an orthoformate.

  • Pyrazole Formation: Reaction with a hydrazine derivative yields the 5-amino-4-cyanopyrazole intermediate.

  • Cyclization: Heating with a C1 source (Formamide, Formic Acid, or Orthoformate) closes the pyrimidine ring.

Visualization: Synthetic Workflow

Synthesiscluster_conditionsKey Reaction ConditionsStartMalononitrile(CH2(CN)2)Step1Step 1: Condensation(Triethyl orthoformate, Ac2O)Start->Step1Inter1EthoxymethylenemalononitrileStep1->Inter1Step2Step 2: Cyclization (A)(R-NH-NH2, Hydrazine)Inter1->Step2Inter25-Amino-4-cyanopyrazoleStep2->Inter2Step3Step 3: Cyclization (B)(Formamide/Formic Acid, Reflux)Inter2->Step3Cond1Step 2 determines N1 substituent(Use Phenylhydrazine for N1-Ph)Inter2->Cond1FinalPyrazolo[3,4-d]pyrimidineCoreStep3->FinalCond2Step 3 determines C6 substituent(Use Urea for C6=O, Formamide for C6=H)Step3->Cond2

Figure 2: General synthetic pathway for the construction of the pyrazolo[3,4-d]pyrimidine core.

Detailed Experimental Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Self-Validating Logic: The appearance of a precipitate in Step 2 and the high melting point of the final product serve as checkpoints.

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Reagents: Ethoxymethylene malononitrile (10 mmol), Phenylhydrazine (10 mmol), Ethanol (30 mL).

  • Procedure: Dissolve ethoxymethylene malononitrile in ethanol. Add phenylhydrazine dropwise at room temperature. Reflux the mixture for 2 hours.

  • Checkpoint: Upon cooling, a solid precipitate should form.

  • Work-up: Filter the solid, wash with cold ethanol, and dry. Recrystallize from ethanol/water.

  • Validation: 1H NMR should show the pyrazole CH and the disappearance of the ethoxy group.

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine

  • Reagents: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol), Formamide (15 mL).

  • Procedure: Heat the mixture at 180–190°C (reflux) for 4–6 hours.

  • Mechanism: Formamide acts as both solvent and the C1 synthon (providing C6 and N5).

  • Work-up: Pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter, wash with water, and recrystallize from DMF/Ethanol.

Biological Validation & Signaling

To validate the efficacy of a pyrazolo[3,4-d]pyrimidine derivative, one must assess its impact on the target signaling pathway. Below is the pathway for BTK inhibition (relevant to Ibrutinib-like analogs).

BTK Signaling Pathway Diagram

Inhibition of BTK prevents the phosphorylation of PLCγ2, blocking downstream NF-κB activation and B-cell proliferation.

BTK_PathwayBCRB-Cell Receptor(BCR)SYKSYKBCR->SYKLYNLYNBCR->LYNBTKBTK(Target)SYK->BTKLYN->BTKPhosphorylationPLCg2PLCgamma2BTK->PLCg2ActivationInhibitorPyrazolo[3,4-d]pyrimidineInhibitorInhibitor->BTKInhibition(Covalent/ATP-comp)PKCbPKCbetaPLCg2->PKCbNFkBNF-kBPKCb->NFkBNucleusGene Transcription(Proliferation)NFkB->NucleusTranslocation

Figure 3: BTK signaling cascade and the intervention point for pyrazolo[3,4-d]pyrimidine inhibitors.

Experimental Protocol: In Vitro Kinase Assay

Trustworthiness: This protocol uses a FRET-based detection method (e.g., LanthaScreen), which is ratiometric and less susceptible to compound interference than absorbance assays.

Objective: Determine the IC50 of a synthesized pyrazolo[3,4-d]pyrimidine derivative against EGFR or BTK.

  • Reagents:

    • Kinase (e.g., EGFR recombinant protein).[4]

    • Substrate (e.g., Fluorescein-Poly GT).

    • ATP (at Km concentration).

    • Detection Antibody (Terbium-labeled anti-phosphotyrosine).

  • Compound Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (10 concentrations).

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of compound.

    • Add 5 µL of Kinase/Antibody mixture.

    • Incubate for 15 mins (allows inhibitor binding).

    • Add 2.5 µL of ATP/Substrate mixture to initiate reaction.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Readout: Measure TR-FRET signal (Ratio of 520 nm / 495 nm emission) on a plate reader.

  • Data Analysis: Plot % Inhibition vs. Log[Compound] and fit to a sigmoidal dose-response curve to calculate IC50.

Future Outlook

The pyrazolo[3,4-d]pyrimidine scaffold remains highly relevant.[2][4][5] Current trends include:

  • PROTACs: Using the scaffold as the "warhead" to recruit E3 ligases for targeted protein degradation.

  • Covalent Reversibles: Modifying the N1 or C3 substituents with cyano-acrylamides to target non-catalytic cysteines reversibly.

References

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Arch Pharm (Weinheim).[5] 2023.[5] [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. 2022.[5][15][16] [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. 2020. [Link]

  • Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors. Journal of Medicinal Chemistry. 2008.[6] [Link]

Sources

The Strategic Synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of Precursor Synthesis and Core Bromination for the Facile Generation of a Key Pharmaceutical Intermediate.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to the purine ring system allows it to interact with a variety of enzymatic targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this heterocyclic system have been investigated as potent inhibitors of kinases, phosphodiesterases, and other enzymes implicated in proliferative and inflammatory diseases. The title compound, 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, where the bromine atom provides a versatile handle for further functionalization through cross-coupling and other substitution reactions. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable building block, with a focus on the practical synthesis of its key precursors and the final bromination step.

Synthetic Strategy: A Three-Step Approach to 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

The most direct and industrially scalable synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one proceeds through a three-step sequence, commencing with readily available starting materials. This strategy hinges on the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring, and culminating in the regioselective bromination of the pyrazolo[3,4-d]pyrimidine core.

Synthesis_Overview Start Malononitrile or Cyanoacetamide Precursor 3-Amino-1H-pyrazole-4-carboxamide Start->Precursor One-pot reaction with Triethyl orthoformate & Hydrazine Hydrate Core 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) Precursor->Core Cyclization with Formamide Target 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Core->Target Electrophilic Bromination (e.g., NBS)

Caption: Overall synthetic workflow for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Part I: Synthesis of the Key Precursor: 3-Amino-1H-pyrazole-4-carboxamide

The cornerstone of this synthetic route is the efficient preparation of 3-amino-1H-pyrazole-4-carboxamide. This intermediate can be synthesized in a high-yielding, one-pot procedure from either malononitrile or cyanoacetamide. The following protocol details the synthesis from cyanoacetamide, a common and cost-effective starting material.

Experimental Protocol: One-Pot Synthesis of 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate[1][2]

This one-pot method involves the initial formation of an activated enamine intermediate, which then undergoes cyclization with hydrazine hydrate.

Precursor_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Salt Formation Cyanoacetamide Cyanoacetamide Intermediate 3-Morpholino-2-cyanoacrylamide Cyanoacetamide->Intermediate Reflux Reagents1 Triethyl Orthoformate Morpholine Acetonitrile Reagents1->Intermediate Product 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate Intermediate->Product 1. Heat 2. Acidification Hydrazine Hydrazine Hydrate Hydrazine->Product Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Product

Caption: Workflow for the one-pot synthesis of 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyanoacetamide84.0863 g0.75
Triethyl Orthoformate148.20134 g0.90
Morpholine87.1282.5 g0.95
Acetonitrile41.0537.5 mL-
Water18.02253 mL-
85% Hydrazine Hydrate50.0622.7 g~0.38
Sulfuric Acid (conc.)98.0845.7 g~0.47
Ice-45.7 g-
Ethanol46.07As needed-
Acetone58.08As needed-

Procedure:

  • Formation of 3-Morpholino-2-cyanoacrylamide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetamide (63 g), triethyl orthoformate (134 g), morpholine (82.5 g), and acetonitrile (37.5 mL).[1]

  • Heat the mixture to reflux and maintain for 4 hours. The reflux temperature will initially be around 117°C and will decrease to approximately 82°C as the reaction progresses.[1]

  • After the reflux period, cool the reaction mixture to 30°C. A heavy crystalline precipitate will form.[1]

  • Collect the precipitate by filtration and wash it with two portions of 75 mL of ethanol.[1]

  • Dry the product in vacuo at 30°C to yield 3-morpholino-2-cyanoacrylamide. The expected yield is approximately 82%.[1]

  • Synthesis of 3-Aminopyrazole-4-carboxamide Hemisulfate: To 253 mL of water at 60°C in a separate reaction vessel, add the previously synthesized 3-morpholino-2-cyanoacrylamide (63.4 g) and 85% technical hydrazine hydrate (22.7 g).[1]

  • Rapidly heat the mixture to 95°C and maintain the temperature above 90°C for 20 minutes.[1]

  • Cool the mixture to 60°C and carefully adjust the pH to 1.5 by the addition of a pre-mixed solution of concentrated sulfuric acid (45.7 g) and ice (45.7 g).[1]

  • Cool the acidified reaction mixture to 5°C. The crystalline product will precipitate.[1]

  • Collect the product by filtration and wash with two 100 mL portions of cold water, followed by two 50 mL portions of acetone.[1]

  • Dry the product in vacuo at 80°C to obtain 3-aminopyrazole-4-carboxamide hemisulfate. The expected yield is approximately 95%.[1]

Causality Behind Experimental Choices:

  • Triethyl orthoformate and Morpholine: These reagents react with the active methylene group of cyanoacetamide to form 3-morpholino-2-cyanoacrylamide, a key reactive intermediate. Morpholine acts as a base and a nucleophile in this condensation reaction.

  • Hydrazine Hydrate: This is the source of the nitrogen atoms for the pyrazole ring. It undergoes a cyclocondensation reaction with the activated intermediate.

  • Sulfuric Acid: The addition of sulfuric acid serves two purposes: it neutralizes the basic reaction mixture and protonates the product, facilitating its precipitation as the hemisulfate salt, which is often a stable and easily handled solid.

Part II: Cyclization to 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol)

The second stage of the synthesis involves the construction of the pyrimidine ring through the cyclization of 3-amino-1H-pyrazole-4-carboxamide with formamide. This reaction is a classic example of forming a pyrimidine ring from an ortho-amino-carboxamide precursor.

Experimental Protocol: Synthesis of Allopurinol[2][3]

Allopurinol_Synthesis Precursor 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate Allopurinol 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) Precursor->Allopurinol Heat (145-190°C) Formamide Formamide Formamide->Allopurinol

Caption: Cyclization of 3-Amino-1H-pyrazole-4-carboxamide to form Allopurinol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-1H-pyrazole-4-carboxamide hemisulfate189.17113 g0.60
Formamide45.04325 mL-

Procedure:

  • In a suitable reaction vessel, suspend 3-amino-1H-pyrazole-4-carboxamide hemisulfate (113 g) in formamide (325 mL).[1]

  • Stir the suspension and heat it to 145°C. Maintain this temperature for 5 hours. Some procedures suggest higher temperatures of 180-190°C for a shorter duration of about 45 minutes for the sulfate salt.[1][2]

  • After the reaction is complete, cool the mixture to 30°C. The product will precipitate.[1]

  • Collect the product by filtration and wash it thoroughly with water and then acetone to remove any residual formamide.

  • Dry the product to obtain 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol).

Mechanism and Rationale:

The cyclization reaction proceeds through the nucleophilic attack of the amino group of the pyrazole onto the carbonyl carbon of formamide, followed by an intramolecular cyclization with the elimination of ammonia and water to form the pyrimidine ring. Formamide serves as both the solvent and the source of the C4 carbon of the pyrimidine ring. The high temperature is necessary to drive the condensation and cyclization reactions to completion.

Part III: Electrophilic Bromination of the Pyrazolo[3,4-d]pyrimidine Core

Proposed Experimental Protocol: Bromination of Allopurinol

Bromination Allopurinol 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Target_Product 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Allopurinol->Target_Product Stir at room temperature NBS N-Bromosuccinimide (NBS) NBS->Target_Product Solvent Polar Aprotic Solvent (e.g., DMF or Acetonitrile) Solvent->Target_Product

Caption: Proposed workflow for the bromination of Allopurinol using NBS.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Proposed QuantityMoles
Allopurinol136.1113.6 g0.1
N-Bromosuccinimide (NBS)177.9817.8 g0.1
Dimethylformamide (DMF)73.09200 mL-

Procedure:

  • In a round-bottom flask, dissolve allopurinol (13.6 g) in dimethylformamide (200 mL).

  • To this solution, add N-bromosuccinimide (17.8 g) portion-wise at room temperature while stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-water.

  • The precipitated product can be collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Mechanistic Considerations and Justification of Reagents:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine.[3] It is generally milder than elemental bromine and often leads to cleaner reactions with fewer side products.

  • Polar Aprotic Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the starting material and facilitate the ionic mechanism of the electrophilic substitution.

  • Regioselectivity: The pyrazole ring of the allopurinol scaffold is electron-rich and susceptible to electrophilic attack. The C3 position is electronically favored for substitution due to the directing effects of the adjacent nitrogen atoms and the fused pyrimidine ring.

Conclusion

The synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a well-established and efficient process that relies on the robust construction of key pyrazole precursors followed by a straightforward cyclization and a regioselective bromination. The methodologies outlined in this guide provide a clear and practical pathway for researchers and drug development professionals to access this important pharmaceutical intermediate. The use of a one-pot procedure for the synthesis of 3-amino-1H-pyrazole-4-carboxamide significantly enhances the overall efficiency of the synthetic route. Further optimization of the final bromination step could be explored to improve yields and minimize reaction times, potentially through the use of microwave-assisted synthesis or alternative brominating agents.

References

  • HUBEI POLYTECHNIC UNIV. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.
  • Lentia GmbH. (1983). Process for the preparation of allopurinol.
  • 常州华生精细化工有限公司. (2009). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
  • 宜兴市星宇药业有限公司. (2015). Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Al-Soud, Y. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(11), 2829-2842.
  • Bakavoli, M., et al. (2011). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of the Serbian Chemical Society, 76(1), 1-8.
  • Gaber, M., et al. (2022). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 238, 114488.
  • Burroughs Wellcome Co. (1970). Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Burroughs Wellcome Co. (1972).
  • Chemistry LibreTexts. (2022). 16.
  • Gaber, M., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Medicinal Chemistry, 14(1), 134-148.
  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research, 7(2).
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Gaber, M., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Medicinal Chemistry, 14(1), 134-148.
  • Smolecule. (2024). Buy 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo.
  • Al-Soud, Y. A., et al. (2020). Synthesis and Crystal Structure of 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][4][5]thiazepin-4(5H)-one. Crystals, 10(10), 896.

  • Al-Awadi, N. A., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(8), 9447-9457.

Sources

In Silico Analysis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A Technical Guide to Kinase-Targeted Modeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the scientific rationale behind key decisions in the computational workflow. We will explore molecular docking, molecular dynamics, and ADMET profiling, grounded in the established significance of the pyrazolo[3,4-d]pyrimidine scaffold in modern medicinal chemistry.

The Scientific Imperative: Why Model 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

The pyrazolo[3,4-d]pyrimidine core is a cornerstone of contemporary kinase inhibitor design.[1] Its structure is bioisosteric to the adenine base of ATP, allowing it to effectively compete for the ATP-binding site within the catalytic domain of a wide range of protein kinases.[1][2] This "privileged scaffold" has been successfully leveraged to develop numerous clinical candidates and approved drugs, most notably the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][3]

Given this precedent, our subject molecule, 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, represents a compelling candidate for investigation as a kinase inhibitor. The bromine atom at the 3-position offers a vector for potential interactions within the kinase active site, potentially influencing potency and selectivity. In silico modeling provides a resource-efficient initial pathway to explore this potential, offering predictive insights into binding affinity, interaction modes, and drug-like properties before committing to costly and time-consuming synthesis and in vitro screening.[4]

For the purposes of this guide, we have selected Bruton's tyrosine kinase (BTK) as our exemplary target. BTK is a well-validated target in B-cell malignancies, and the wealth of structural data available for BTK in complex with pyrazolopyrimidine-based inhibitors provides a robust foundation for our modeling studies.[3][5][6]

Foundational Steps: Ligand and Protein Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is not merely procedural; it is a critical step to ensure that the simulated system is as representative of physiological reality as possible.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is typically a 2D chemical structure. To prepare it for docking and simulation, a robust 3D conformation with an appropriate charge distribution is essential.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Using a molecular editor such as ChemDraw or MarvinSketch, draw the 2D structure of the molecule. This structure is then converted into a 3D format (e.g., SDF or MOL2) using the software's built-in functionalities.

  • Energy Minimization: The initial 3D structure is a crude approximation. A geometry optimization and energy minimization procedure using a suitable force field (e.g., MMFF94 or UFF) is performed to obtain a low-energy, stable conformation. This step resolves any steric clashes or unnatural bond lengths and angles.

  • Charge Assignment: Partial atomic charges are assigned using a quantum mechanical method (e.g., Gasteiger charges) to accurately model electrostatic interactions with the protein target.

  • Tautomeric and Protonation States: It is crucial to consider the likely protonation and tautomeric state of the ligand at physiological pH (around 7.4). Tools like Open Babel or specialized software can be used to enumerate possible states, with the most probable state selected for docking.

Protein Preparation: Refining the Crystal Structure

For this study, we will utilize the crystal structure of BTK in complex with ibrutinib (PDB ID: 5P9J ).[7] This provides a high-resolution map of the ATP-binding site and the interactions formed by a similar pyrazolopyrimidine core.

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the PDB file (5P9J.pdb) from the Protein Data Bank (rcsb.org).

  • Initial Cleaning: The raw PDB file contains non-essential components. Water molecules, co-solvents, and any co-crystallized ligands (in this case, ibrutinib) are removed. This is because we want to dock our novel compound into the unoccupied active site.

  • Addressing Structural Issues: The protein structure is checked for missing atoms, residues, or loops. Tools like the "Protein Preparation Wizard" in Schrödinger Suite or standalone utilities can be used to build missing side chains and loops.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on a prediction of their pKa values at physiological pH. A constrained energy minimization is then performed to relieve any steric clashes introduced during hydrogen addition, while keeping the heavy atoms close to their crystallographic positions.[8]

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] The output provides a "pose" – the 3D coordinates of the ligand in the binding site – and a "scoring function" which estimates the binding affinity.

The "Why": Causality in Docking Parameter Selection

The choice of docking algorithm and the definition of the binding site are critical. We define the binding site based on the location of the co-crystallized ligand (ibrutinib in 5P9J) because it provides experimental validation of the active site's location and dimensions. A grid box is generated around this site, encompassing all key interacting residues. This ensures that the docking search is focused on the relevant region of the protein.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Definition: A grid box is centered on the active site of the prepared BTK structure. The dimensions of the box are set to be large enough to allow the ligand to rotate and translate freely within the binding pocket (e.g., 25 Å x 25 Å x 25 Å).

  • Ligand and Receptor File Preparation: The prepared protein and ligand files are converted to the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.

  • Docking Execution: The docking simulation is initiated, specifying the receptor, ligand, and grid box parameters. AutoDock Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the binding site.

  • Analysis of Results: The results are a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and the BTK active site residues.

Visualizing the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_2D 2D Ligand Structure Ligand_3D 3D Ligand Generation & Energy Minimization Ligand_2D->Ligand_3D Grid_Gen Define Binding Site & Generate Grid Box Ligand_3D->Grid_Gen Protein_PDB BTK PDB Structure (e.g., 5P9J) Protein_Prep Protein Preparation (Add H, Remove Water) Protein_PDB->Protein_Prep Protein_Prep->Grid_Gen Docking_Run Execute Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Analyze Binding Pose & Interactions Docking_Run->Pose_Analysis Scoring Evaluate Binding Affinity (Scoring Function) Docking_Run->Scoring

Caption: Workflow for Molecular Docking of the Ligand with BTK.

Molecular Dynamics Simulation: Assessing Complex Stability and Dynamics

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[9] This allows us to assess the stability of the predicted binding pose and to understand the subtle conformational changes that occur upon ligand binding.

The Rationale for MD Simulation

An MD simulation provides a higher level of validation for the docking results. If a docked pose is unstable, the ligand may drift out of the binding pocket during the simulation. Conversely, a stable complex will maintain its key interactions throughout the simulation, increasing our confidence in the predicted binding mode. We will use GROMACS, a widely used and powerful MD engine.

Experimental Protocol: GROMACS MD Simulation

  • System Preparation: The top-ranked protein-ligand complex from the docking study is placed in a periodic box of a chosen shape (e.g., cubic or dodecahedron).

  • Solvation: The box is filled with explicit water molecules (e.g., TIP3P or SPC/E water model) to simulate the aqueous cellular environment.

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the overall charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: A steepest descent energy minimization is performed on the entire solvated system to remove any steric clashes between the protein, ligand, water, and ions.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar) in two phases:

    • NVT (Canonical) Ensemble: Constant Number of particles, Volume, and Temperature. This stabilizes the temperature of the system.

    • NPT (Isothermal-Isobaric) Ensemble: Constant Number of particles, Pressure, and Temperature. This stabilizes the pressure and density of the system. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD: The position restraints are removed, and a production MD simulation is run for a desired length of time (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.

  • Analysis: The resulting trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and to monitor the persistence of key hydrogen bonds and other interactions over time.

Visualizing the MD Simulation Workflow

G Start Docked Protein-Ligand Complex Solvate Solvation (Add Water & Ions) Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration (Temperature) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Pressure) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run (e.g., 100 ns) Equilibrate_NPT->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Analysis

Caption: General Workflow for Molecular Dynamics Simulation.

In Silico ADMET Profiling: Predicting Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9] In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities before significant resources are invested.

Rationale and Tool Selection

Numerous computational models have been trained on large datasets of experimental ADMET data to predict these properties for novel compounds.[10] We will use a combination of well-established online tools, such as SwissADME and pkCSM, to generate a comprehensive ADMET profile for our molecule.[4]

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueAcceptable RangeImplication
Absorption
GI AbsorptionHighHighGood oral bioavailability
BBB PermeantNoNo/Yes (target dependent)Low potential for CNS side effects
P-gp SubstrateNoNoReduced efflux from cells
Distribution
LogP (Lipophilicity)2.5< 5Good balance of solubility and permeability
Metabolism
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoNoLow risk of drug-drug interactions
Excretion
Total Clearance0.5 L/min/kgVariesIndicator of elimination rate
Toxicity
AMES ToxicityNon-mutagenicNon-mutagenicLow carcinogenic potential
hERG I InhibitorNoNoLow risk of cardiotoxicity

Note: The values presented in this table are hypothetical and would be populated using the output from ADMET prediction tools.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to the in silico modeling of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a potential kinase inhibitor, using BTK as a representative target. The described workflow, from meticulous preparation of ligand and protein structures to the dynamic assessment of complex stability and prediction of drug-like properties, provides a robust framework for the initial stages of drug discovery.

The insights gained from these computational studies, including the predicted binding mode, key interactions, and ADMET profile, can be used to prioritize this compound for chemical synthesis and in vitro biological evaluation. Furthermore, the structural information from the docking and MD simulations can guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

  • 8FF0: Structure of BTK kinase domain with the second-generation inhibitor tirabrutinib. (2023). RCSB PDB. [Link]

  • Protein-Ligand Complex - MD Tutorials. GROMACS. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Publishing. [Link]

  • Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. (2019). PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PubMed Central. [Link]

  • Bruton's TK inhibitors: structural insights and evolution of clinical candidates. (2014). PubMed. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Institutes of Health. [Link]

  • Crystal structures of Btk in complex with inhibitors. (2021). ResearchGate. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. [Link]

  • Pyrazolopyrimidine derivatives as btk inhibitors for the treatment of cancer. (2017).
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). MDPI. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2024). National Institutes of Health. [Link]

  • GROMACS Protein-Ligand-Complex README.md. GitHub. [Link]

  • Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. (2023). OSTI.GOV. [Link]

  • Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). PubMed. [Link]

  • ADMETlab 2.0. ADMETlab. [Link]

  • PDB Entry 6IB0. (2019). wwPDB. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022). Pharmacy Education. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). PubMed Central. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2021). Frontiers. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (2016). ACS Publications. [Link]

  • Protein:ligand standard binding free energies tutorial. (2006). Theoretical and Computational Biophysics Group. [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Oxford Academic. [Link]

  • ADMET predictions. VLS3D. [Link]

Sources

Methodological & Application

Synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the core of numerous pharmacologically active compounds.[1][2][3][4][5] Its structural resemblance to endogenous purines allows it to function as a potent bioisostere, enabling the design of targeted therapies.[4] A key derivative, 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, also known as 3-bromo-allopurinol, is a valuable intermediate for the synthesis of a new generation of kinase inhibitors and other therapeutic agents.[6][7][8] This document provides a comprehensive guide to the synthesis of this important compound, intended for researchers, scientists, and professionals in drug development.

Introduction to the Core Scaffold

1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, commonly known as allopurinol, is a well-established drug for the treatment of gout.[1] Its pyrazolo[3,4-d]pyrimidine core is a versatile starting point for further chemical modifications. The introduction of a bromine atom at the 3-position via electrophilic bromination opens up a gateway for subsequent cross-coupling reactions, allowing for the diversification of the scaffold and the exploration of new chemical space. This protocol details a reliable method for the synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from allopurinol.

Reaction Mechanism and Scientific Rationale

The synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is achieved through the electrophilic bromination of the allopurinol core. The pyrazole ring of the allopurinol molecule is electron-rich and therefore susceptible to electrophilic attack. The C3 position is particularly activated for substitution.

N-Bromosuccinimide (NBS) is the chosen brominating agent for this protocol.[9] NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which helps to dissolve the starting material and facilitate the reaction.

The reaction mechanism proceeds as follows:

  • Activation of NBS: In the presence of a trace amount of an acid or upon initiation, NBS releases an electrophilic bromine species (Br+).

  • Electrophilic Attack: The electron-rich pyrazole ring of allopurinol attacks the electrophilic bromine.

  • Deprotonation: A base, which can be the solvent or another molecule in the reaction mixture, removes a proton from the intermediate to restore aromaticity, yielding the final 3-bromo product.

Experimental Protocol

This protocol outlines the synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from allopurinol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Allopurinol≥98%Commercially AvailableStarting material
N-Bromosuccinimide (NBS)≥98%Commercially AvailableBrominating agent
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor quenching
Brine (Saturated NaCl solution)Prepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO4)Commercially AvailableDrying agent
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Filtration apparatus
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add allopurinol (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the allopurinol.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent:

    • Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction:

    • After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water.

    • A precipitate will form. Stir the suspension for 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

    • Dry the purified product under vacuum.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Allopurinol in DMF cool Cool to 0°C start->cool add_nbs Add NBS Portion-wise cool->add_nbs react Stir at Room Temperature (12-16h) add_nbs->react monitor Monitor by TLC react->monitor quench Pour into Ice-Water monitor->quench filter Filter Precipitate quench->filter wash Wash with Cold Water & Ether filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Under Vacuum recrystallize->dry end end dry->end Final Product

Sources

Application Notes and Protocols for the Purification of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, a known bioisostere of purines, this molecule serves as a crucial building block for the synthesis of a variety of bioactive agents, including kinase inhibitors for cancer therapy. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts.

This document provides a comprehensive guide to the purification of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, offering detailed protocols for common purification techniques and the scientific rationale behind the methodological choices.

Understanding the Molecule and Potential Impurities

Before embarking on a purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely impurities that may be present. 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a solid at room temperature with limited solubility in many common organic solvents. Its heterocyclic nature, featuring multiple nitrogen atoms, provides sites for hydrogen bonding, which influences its solubility and chromatographic behavior.

The synthesis of this compound often involves the bromination of a pyrazolo[3,4-d]pyrimidin-4-one precursor. Potential impurities may include:

  • Unreacted starting material: The non-brominated pyrazolo[3,4-d]pyrimidin-4-one.

  • Over-brominated species: Di- or poly-brominated products.

  • Isomers: Bromination at other positions on the heterocyclic ring system, although less likely depending on the reaction conditions.

  • Reagents and byproducts from the bromination reaction: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.

A preliminary purity assessment of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to inform the choice and design of the purification method.

Purification Strategies: A Multi-pronged Approach

The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A combination of methods may be necessary to achieve high purity.

Caption: A general workflow for the purification of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, especially on a larger scale, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but completely at an elevated temperature. Given that pyrazolo[3,4-d]pyrimidin-4-one derivatives are often crystalline solids with limited solubility, polar aprotic solvents or alcohols are good starting points for solvent screening. Based on literature for analogous compounds, the following solvents should be considered:

SolventRationale
Ethanol (EtOH) Frequently used for recrystallizing pyrazolo[3,4-d]pyrimidine derivatives.[1]
Dimethylformamide (DMF) A strong polar aprotic solvent that can dissolve many poorly soluble N-heterocycles at elevated temperatures.
Dioxane A less common but potentially effective solvent for this class of compounds.
Water While many organic compounds have low water solubility, the polar nature of the target molecule might allow for recrystallization from hot water, especially for removing non-polar impurities.
Protocol for Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to reflux with stirring.

  • Solvent Addition: Add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method 2: Flash Column Chromatography

For complex mixtures or when recrystallization is ineffective, flash column chromatography is a powerful purification technique. This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Rationale for Method Development

The purification of the closely related 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has been reported using silica gel column chromatography with an eluent of 50% ethyl acetate in hexanes.[1] This provides an excellent starting point for developing a method for the target compound.

Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for normal-phase chromatography and is suitable for separating moderately polar compounds.

Mobile Phase Selection: A solvent system of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or cyclohexane is a common choice. The polarity of the mobile phase is adjusted to achieve optimal separation. A general starting point for TLC analysis would be a 1:1 mixture of EtOAc:Hexanes. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.

Caption: Principle of separation in normal-phase column chromatography.

Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude material in various ratios of ethyl acetate and hexanes.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, applying gentle pressure with air or nitrogen. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended Starting Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 70% EtOAc)
Sample Loading Dry loading is recommended for better resolution.
Detection UV visualization at 254 nm for TLC analysis.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest level of purity (>99.5%), preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.

Rationale for Method Development

Reversed-phase HPLC is commonly used for the analysis and purification of pyrimidine derivatives.[2] A C18 column is a good starting point for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH), often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Protocol for Preparative HPLC
  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation between the target compound and its impurities. A typical starting condition would be a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Method Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative scale. This involves using a larger diameter column packed with the same stationary phase and adjusting the flow rate and injection volume proportionally.

  • Sample Preparation: Dissolve the partially purified compound (from recrystallization or column chromatography) in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Purification and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure compound.

  • Solvent Removal: Remove the mobile phase from the collected fractions, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile based.

ParameterRecommended Starting Conditions
Stationary Phase C18 silica gel
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient A linear gradient, e.g., 10% to 90% B over 20-30 minutes
Detection UV detection at a wavelength where the compound has strong absorbance

Purity Assessment

After purification, it is crucial to assess the purity of the final product. The following analytical techniques are recommended:

  • HPLC: To determine the purity profile and quantify any remaining impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a critical step in the synthesis of many valuable pharmaceutical compounds. The choice of purification method will depend on the specific impurity profile and the desired final purity. A systematic approach, starting with an initial purity assessment and followed by the selection and optimization of an appropriate purification technique—be it recrystallization, flash column chromatography, or preparative HPLC—will enable researchers to obtain this key intermediate in high purity, ensuring the quality and integrity of their subsequent research and development efforts.

References

  • Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives - Taylor & Francis. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets. This core is central to the development of therapeutics targeting kinases, phosphodiesterases, and other key enzymes implicated in oncology, inflammation, and virology. The functionalization of this core, particularly at the 3-position, is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] Its tolerance of a broad range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for the synthesis of complex organic molecules.[1][2] This guide provides a detailed examination and robust protocol for the Suzuki coupling of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate for the generation of diverse libraries of 3-substituted pyrazolo[3,4-d]pyrimidin-4-ones.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2][3] The catalytic cycle, as illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(R')Ln Ar-Pd(II)(R')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R')Ln Transmetalation (R'-B(OR)2 + Base) Ar-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(R')Ln->Ar-R' Product

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

A crucial aspect of this mechanism is the activation of the organoboron species by a base, which forms a more nucleophilic boronate complex, thereby facilitating the transmetalation step.[2][5] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with electron-deficient and potentially coordinating heteroaryl halides like 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Design and Optimization

While a specific protocol for the Suzuki coupling of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not extensively documented, a highly efficient method has been reported for the closely related isomer, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[6][7][8] These established conditions, particularly those employing modern palladium precatalysts and microwave heating, serve as an excellent and authoritative starting point for developing a robust protocol for the target molecule.

Key Reaction Components
ComponentRecommended Starting PointRationale and Field-Proven Insights
Palladium Catalyst XPhosPdG2 (2-5 mol%)Buchwald's second-generation (G2) palladacycle precatalysts are air- and moisture-stable, ensuring reproducibility.[9] The bulky and electron-rich XPhos ligand is highly effective for the coupling of heteroaryl halides, promoting the oxidative addition step and preventing catalyst decomposition.[9][10]
Ligand XPhos (2-5 mol%)The addition of an external equivalent of the ligand can further stabilize the active catalytic species and prevent the formation of palladium black, particularly in challenging couplings.[6][8]
Base K₂CO₃ (2-3 equivalents)An inorganic base is essential for the formation of the reactive boronate species.[2][5] Potassium carbonate is a moderately strong base that is effective in a variety of solvent systems and is generally well-tolerated by the pyrazolo[3,4-d]pyrimidine core.
Solvent System 1,4-Dioxane/Water or Ethanol/Water (e.g., 4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[11] 1,4-Dioxane is a common choice for Suzuki reactions due to its ability to dissolve a wide range of reactants and its high boiling point.
Boronic Acid/Ester 1.1-1.5 equivalentsA slight excess of the boronic acid derivative is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.
Temperature 100-140 °C (Microwave)Microwave irradiation can significantly accelerate the reaction rate, often reducing reaction times from hours to minutes.[7] This is particularly advantageous for high-throughput synthesis and library generation.

Detailed Experimental Protocol

This protocol is adapted from optimized procedures for structurally similar heteroaryl bromides and represents a robust starting point for the Suzuki coupling of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[6][7][8]

Materials and Reagents
  • 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 eq)

  • XPhosPdG2 (0.05 eq)

  • XPhos (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reaction vessel (10 mL) with a magnetic stir bar

  • Argon or Nitrogen gas supply

Reaction Setup Workflow

Protocol_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, boronic acid, and K₂CO₃ to a microwave vial. B Add XPhosPdG2 and XPhos. A->B C Seal the vial with a septum. B->C D Evacuate and backfill with inert gas (3x). C->D E Add degassed 1,4-dioxane and water. D->E F Irradiate in a microwave reactor (e.g., 120 °C for 30 min). E->F G Monitor reaction completion by TLC or LC-MS. F->G H Cool the reaction mixture to room temperature. G->H I Dilute with ethyl acetate and water. H->I J Separate the organic layer, wash with brine. I->J K Dry over Na₂SO₄, filter, and concentrate. J->K L Purify by flash column chromatography. K->L

Figure 2: Step-by-step workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (e.g., 0.5 mmol, 107.5 mg), the desired aryl/heteroaryl boronic acid (0.6 mmol), and potassium carbonate (1.5 mmol, 207.3 mg).

  • Catalyst Addition: Add the XPhosPdG2 catalyst (0.025 mmol) and XPhos ligand (0.025 mmol).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Heat the mixture with stirring to the desired temperature (e.g., 120 °C) and hold for the specified time (e.g., 30 minutes).

  • Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 3-substituted-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[6]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently active catalyst; Low reaction temperature or time.Screen other Buchwald ligands (e.g., SPhos, RuPhos). Increase microwave temperature (in 10 °C increments) and/or reaction time.
Debromination of Starting Material Premature reductive elimination of a hydride species from the palladium complex.Ensure anhydrous solvents and inert atmosphere. Consider a different palladium precatalyst or ligand system.[6]
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loading.Thoroughly degas all solvents. Reduce the catalyst loading.
Poor Product Solubility Polarity of the product.During work-up, consider using a different extraction solvent like dichloromethane or a mixture of solvents. For purification, a polar solvent system for chromatography may be required.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-aryl and 3-heteroaryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. By leveraging modern palladium catalysis and microwave-assisted heating, diverse libraries of these valuable compounds can be generated efficiently. The protocol provided herein, based on established procedures for closely related heterocyclic systems, offers a robust and scientifically grounded starting point for researchers in drug discovery and organic synthesis. Careful optimization of the reaction parameters will ensure high yields and purity of the desired products, paving the way for the development of novel bioactive molecules.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Suzuki, A. Suzuki-Miyaura Coupling. In Organic Syntheses Via Boranes; H. C. Brown, Ed.; Wiley, 2002; Vol. 3.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Jismy, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 2021, 11(2), 1059-1070.
  • Jismy, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central, 2021 . [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Buchwald, S. L., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1998, 120(37), 9722-9723.
  • Kinzel, T., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2010, 43(1), 101-112.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Khan, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020, 25(17), 3848.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

Application Note: Precision C-N Coupling of 3-Bromo-pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 3-Bromo-pyrazolo[3,4-d]pyrimidines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ibrutinib analogs). While functionalization at the C4 position is readily achieved via nucleophilic aromatic substitution (


), introducing nitrogen nucleophiles at the C3 position  is synthetically demanding. The C3-bromide resides on the electron-rich pyrazole ring, rendering it deactivated toward oxidative addition compared to typical aryl halides.

This guide details the optimized Buchwald-Hartwig amination protocol for 3-bromo-pyrazolo[3,4-d]pyrimidines. It addresses the specific challenges of catalyst poisoning by the pyrimidine nitrogens and the electronic deactivation of the C3-halide.

Strategic Analysis: The Chemical Environment

Electronic Landscape & Regioselectivity

Success in this transformation requires understanding the distinct electronic zones of the scaffold:

  • C4 Position (Pyrimidine): Highly electron-deficient. Reacts via

    
     under mild conditions. Crucial: If your substrate contains a leaving group at C4 (Cl, Br, I), it must  be substituted or protected before attempting C3 coupling.
    
  • C3 Position (Pyrazole): Electron-rich (excess

    
    -density). This increases the energy barrier for the oxidative addition of Palladium(0).
    
  • N1 Position: The pyrazole nitrogen (NH) is acidic and coordinates strongly to metals. Mandatory Requirement: The N1 position must be substituted (Alkyl/Aryl) or protected (THP, SEM, Boc) to prevent catalyst sequestration (poisoning).

Catalyst System Selection

Standard ligands (PPh3, dppf) often fail due to the sluggish oxidative addition at C3.

  • Preferred Ligand:

    
    BuBrettPhos  or XPhos .[1] These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into electron-rich heteroaryl bromides and prevent the formation of inactive Pd-dimers.
    
  • Preferred Precatalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    .[2] Third-generation palladacycles (e.g., XPhos Pd G3) are also highly effective for rapid initiation.

Mechanistic Workflow

The following diagram outlines the catalytic cycle specific to this scaffold, highlighting the critical "Danger Zones" where the reaction typically fails.

BuchwaldMechanism Start Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C3-Br Start->OxAdd + Substrate Poison Catalyst Poisoning (N1 or N7 coordination) Start->Poison Unprotected N1 Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base Dehal Dehalogenation (Hydrodebromination) OxAdd->Dehal Overheating / Protodemetallation RedElim Reductive Elimination C-N Bond Formation Coord->RedElim RedElim->Start Regenerate Pd(0) Product 3-Amino-pyrazolo[3,4-d]pyrimidine RedElim->Product

Figure 1: Catalytic cycle for the amination of 3-bromo-pyrazolo[3,4-d]pyrimidines showing critical failure modes.

Experimental Protocol

Protocol A: The "Gold Standard" (Pd-Catalyzed)

Recommended for: Valuable late-stage intermediates, complex amines, and chiral anilines.

Reagents:

  • Substrate: 1-Alkyl-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Anilines or secondary alkyl amines)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2–5 mol%)
  • Ligand:

    
    BuBrettPhos (4–10 mol%) (Use XPhos for primary alkyl amines)
    
  • Base:

    
    BuONa (2.0 equiv) or K
    
    
    
    PO
    
    
    (3.0 equiv, for base-sensitive substrates)
  • Solvent: 1,4-Dioxane or

    
    -Amyl Alcohol (anhydrous)
    

Step-by-Step Procedure:

  • Preparation (Glovebox/Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Pd

      
      (dba)
      
      
      
      (0.02 equiv), Ligand (0.04 equiv), and Base (2.0 equiv).
    • Note: If the amine is a solid, add it now. If liquid, add in step 3.

    • Seal the vial with a septum cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M) via syringe.

    • Add the liquid Amine (1.2 equiv) via syringe.

  • Activation:

    • Place the vial in a pre-heated block at 90°C – 100°C .

    • Critical: Stirring must be vigorous (>800 rpm) to ensure base suspension.

  • Monitoring:

    • Monitor by LC-MS at 2h and 4h. The reaction typically completes within 4–12 hours.

    • Checkpoint: If conversion stalls <50%, add a second portion of catalyst/ligand (1 mol% Pd / 2 mol% L).

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.

    • Concentrate the filtrate. Purify via flash chromatography (typically DCM/MeOH gradients).

Protocol B: The "Robust Alternative" (Cu-Catalyzed)

Recommended for: Simple aliphatic amines, cost-sensitive scale-up, or if Pd fails due to chelation.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) OR L-Proline (20 mol%)

  • Base: K

    
    CO
    
    
    
    (2.5 equiv)
  • Solvent: DMSO or DMF

  • Temp: 100°C – 120°C

Data & Optimization Guide

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst poisoning or oxidative addition failure.Switch to

BuBrettPhos
G3 Palladacycle. Ensure N1 is protected.
Debromination (Substrate-H)

-Hydride elimination or protodemetallation.
Switch solvent to Toluene or DME . Lower temp to 80°C.
Low Yield (<30%) Incomplete conversion.Increase concentration to 0.5 M . Use LiHMDS (1M in THF) as base if functional groups allow.
Amine Homocoupling Oxidation of amine.Ensure strict inert atmosphere (Argon). Degas solvents thoroughly.
Ligand Screening Data (Model Substrate)

Reaction Conditions: 1.0 eq Substrate, 1.2 eq Aniline, 2 eq NaOtBu, 1,4-Dioxane, 100°C, 12h.

LigandYield (%)Notes
PPh

< 5%Ineffective for electron-rich heteroaryl bromides.
BINAP 25%Moderate; steric bulk insufficient.
XPhos 78%Excellent for primary amines.

BuBrettPhos
92% Best performance for anilines and difficult substrates.
BrettPhos 65%Good, but

Bu variant is superior here.

Workflow Diagram

Workflow Input Start: 3-Bromo-pyrazolo[3,4-d]pyrimidine (N1-Protected) Check Check C4 Substituent Input->Check Protect Protect/Functionalize C4 Check->Protect Halogen present Choice Select Protocol Check->Choice Stable (Amino/Oxo) Protect->Choice PdPath Protocol A (Pd) Complex Amines High Value Choice->PdPath CuPath Protocol B (Cu) Simple Amines Scale-up Choice->CuPath Reaction Reaction 90-110°C, 4-12h PdPath->Reaction CuPath->Reaction Workup Filter (Celite) & Purify Reaction->Workup

Figure 2: Decision tree for protocol selection based on substrate functionality.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3] Link

  • Balsells, J., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(7), 2054-2057. (Demonstrates tBuBrettPhos utility in related azoles). Link

  • Li, H., et al. (2019). Synthesis of Pyrazolo[1,5-a]pyrimidines via Copper-Catalyzed Amination.[4][5] Molecules, 24(3), 123. (Precedent for Cu-catalysis in isomeric systems). Link

  • Ghorab, M. M., et al. (2017). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives.[6] Journal of Chemistry. (Context for scaffold stability). Link

Sources

Application Notes and Protocols for the Functionalization of the Pyrazolo[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" heterocyclic ring system of immense interest to the medicinal chemistry community.[1][2] Structurally resembling the native purine core of adenosine triphosphate (ATP), this scaffold serves as an effective bioisostere, enabling competitive inhibition at the ATP-binding sites of numerous protein kinases.[1][3][4] This has led to its successful incorporation into a variety of approved therapeutics and clinical candidates, particularly in oncology.[1][2] Notable examples include the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, which has revolutionized the treatment of certain B-cell cancers.[1] This guide provides a detailed overview of the key synthetic strategies for functionalizing the pyrazolo[3,4-d]pyrimidine core, offering field-proven insights and step-by-step protocols for its chemical modification.

Understanding the Pyrazolo[3,4-d]pyrimidine Core: Reactivity and Strategic Considerations

The pyrazolo[3,4-d]pyrimidine bicycle is a fused nitrogen-containing heterocycle with distinct regions of reactivity that can be exploited for selective functionalization.[1] Understanding the electronic nature of the scaffold is paramount for designing logical synthetic routes.

  • Pyrimidine Ring (Positions 4 and 6): This ring is electron-deficient due to the presence of two nitrogen atoms. This makes positions C4 and C6 susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a halogen is present. The C4 position is particularly activated and is a common site for introducing diversity.

  • Pyrazole Ring (Positions 1, 3, and 5): The pyrazole ring is comparatively more electron-rich. The N1 and N5 positions are nucleophilic and are primary sites for alkylation and arylation reactions. The C3 position can be functionalized, often through strategies involving C-H activation or by building the ring from a pre-functionalized precursor.[5]

Strategic functionalization aims to install specific pharmacophoric features that interact with the target protein. For kinase inhibitors, this typically involves:

  • Hinge-Binding Moiety: An amine or other hydrogen-bonding group at C4 to mimic the adenine of ATP and anchor the inhibitor in the kinase hinge region.[1][4]

  • Solvent-Front Moieties: Substituents at the N1 position that project towards the solvent-exposed region of the ATP pocket, allowing for modifications to improve potency and selectivity.

  • Gatekeeper Pocket Interactions: Groups at the C3 position can be tailored to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.

Diagram: Key Functionalization Sites

The following diagram illustrates the standard numbering of the pyrazolo[3,4-d]pyrimidine core and highlights the primary sites for chemical modification.

Caption: Numbering and key reactive sites on the pyrazolo[3,4-d]pyrimidine scaffold.

Key Functionalization Strategies and Methodologies
2.1. Synthesis of the Core Scaffold

A prevalent and versatile method for constructing the pyrazolo[3,4-d]pyrimidine scaffold begins with a 5-aminopyrazole-4-carbonitrile derivative. This intermediate undergoes cyclization with a one-carbon synthon, such as formamide or formic acid, to yield the desired bicyclic system.[6] This approach allows for the early introduction of substituents at the N1 and C3 positions.[7]

2.2. Functionalization at the C4 Position

The C4 position is arguably the most critical site for modification. The common precursor, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, is the gateway to a vast chemical space via two primary reaction types.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring readily facilitates the displacement of the C4-chloro substituent by a wide range of nucleophiles. This is the most common method for installing the crucial hinge-binding amine.

  • Mechanism: The reaction proceeds via a Meisenheimer complex, where the nucleophile attacks the electron-poor C4 carbon. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

  • Common Nucleophiles: Anilines, aliphatic amines, alcohols (forming ethers), and thiols (forming thioethers).

  • Conditions: Typically performed in a polar aprotic solvent like isopropanol or DMF, often with a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct. Heating is usually required.

B. Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formation where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable.

ReactionBond FormedTypical Reagents & CatalystApplication Insight
Suzuki Coupling C4-Aryl / C4-VinylArylboronic acid or ester, Pd(PPh₃)₄, base (e.g., K₂CO₃, Cs₂CO₃)Excellent for introducing substituted aryl rings. Tolerant of many functional groups.[5]
Buchwald-Hartwig C4-Amine / C4-AnilineAmine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos)A powerful alternative to SNAr for less nucleophilic amines or when milder conditions are required.
Sonogashira Coupling C4-AlkynylTerminal alkyne, Pd catalyst, Cu(I) co-catalyst (e.g., CuI)Introduces a linear alkyne linker, useful for extending the molecule into new regions of the binding pocket.
Stille Coupling C4-Aryl / C4-VinylOrganostannane (e.g., R-SnBu₃), Pd catalystEffective but the toxicity and removal of tin byproducts can be a significant drawback.
2.3. Functionalization at the N1 and N5 Positions

The pyrazole nitrogens are nucleophilic and can be readily functionalized, though regioselectivity can be a challenge.

  • N-Alkylation/Arylation: Reaction with alkyl or aryl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (DMF, acetonitrile) is standard.[8][9] The choice of base and solvent can influence the N1 vs. N2/N5 regioselectivity. Generally, N1 is the thermodynamically favored product.

  • Mitsunobu Reaction: For introducing chiral or sterically hindered groups, the Mitsunobu reaction (alcohol, PPh₃, DEAD or DIAD) is highly effective. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon and is famously used in the synthesis of Ibrutinib.[10]

Diagram: Synthetic Workflow Example

This diagram outlines a typical workflow for creating a diverse library of pyrazolo[3,4-d]pyrimidine derivatives, starting from a halogenated core.

Synthetic_Workflow Figure 2. General Synthetic Workflow Start 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine N1_Alkylation N1-Alkylation / Arylation (e.g., Mitsunobu, S(N)2) Start->N1_Alkylation Intermediate N1-Substituted-4-chloro-... Intermediate N1_Alkylation->Intermediate C4_SNAr C4 S(N)Ar (Amine, Alcohol, etc.) Final_SNAr Final Product Library A C4_SNAr->Final_SNAr C4_Coupling C4 Cross-Coupling (e.g., Suzuki, Sonogashira) Final_Coupling Final Product Library B C4_Coupling->Final_Coupling Intermediate->C4_SNAr Intermediate->C4_Coupling

Caption: A common divergent strategy for library synthesis.

Detailed Experimental Protocols

CAUTION: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Perform all reactions in a well-ventilated fume hood.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol describes the synthesis of 4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Rationale: The Suzuki coupling is a robust and high-yielding method for creating a C-C bond at the electron-deficient C4 position. Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit air-sensitive, catalyst for this transformation. A mild base like potassium carbonate is sufficient to facilitate the transmetalation step.

  • Materials:

    • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

    • (4-Methoxyphenyl)boronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane (Anhydrous)

    • Water (Degassed)

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (e.g., 1.00 g, 6.47 mmol).

    • Add (4-methoxyphenyl)boronic acid (1.18 g, 7.76 mmol) and potassium carbonate (2.68 g, 19.4 mmol).

    • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

    • Add Pd(PPh₃)₄ (0.37 g, 0.32 mmol) to the flask under a positive flow of inert gas.

    • Add anhydrous 1,4-dioxane (30 mL) and degassed water (10 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C4-Cl starting material and the appearance of new aromatic protons corresponding to the methoxyphenyl group in the NMR spectrum, along with the correct mass confirmation, validates the success of the protocol.

Protocol 2: SNAr for C4-Amination

This protocol describes the synthesis of N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a core structure in many kinase inhibitors.

  • Rationale: This reaction exemplifies the facile displacement of the C4-chloro group with an amine nucleophile. Isopropanol is a common solvent, and a slight excess of the aniline is used to drive the reaction to completion. The reaction is typically clean, often requiring minimal purification.

  • Materials:

    • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

    • Aniline (1.1 eq)

    • 2-Propanol (IPA)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, suspend 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (e.g., 1.00 g, 6.47 mmol) in 2-propanol (20 mL).

    • Add aniline (0.65 mL, 7.12 mmol) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 85 °C) and maintain for 4-6 hours. The reaction mixture should become homogeneous as the product forms.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold 2-propanol (10 mL) and then with diethyl ether (20 mL) to remove residual solvent and impurities.

    • Dry the solid under vacuum to obtain the pure product.

  • Purification & Validation:

    • This reaction often yields a product of high purity that may not require chromatographic purification.

    • Self-Validation: Confirm the identity and purity via ¹H NMR, ¹³C NMR, and HRMS. The key validation points are the disappearance of the starting material, the appearance of a new N-H signal in the ¹H NMR spectrum, and the correct molecular weight by mass spectrometry.

Conclusion and Future Outlook

The functionalization of the pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][11] The strategies outlined here—leveraging SNAr and palladium-catalyzed cross-coupling at the C4 position, alongside N-alkylation/arylation—provide a robust toolkit for generating molecular diversity. Future advancements will likely focus on late-stage C-H functionalization to streamline synthetic routes and the development of novel dual-target inhibitors that exploit this versatile scaffold.[12] The continued exploration of the chemical space around this privileged structure promises to deliver the next generation of targeted therapeutics.

References
  • Bansal, R. K., & Kaur, J. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5657–5667. [Link]

  • Crespo, A., El-Bakheet, A., & Pérez-Fernández, C. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Molecules, 19(6), 7243–7277. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14643–14663. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Martínez-Alonso, M., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1109–1124. [Link]

  • Unciti-Broceta, A., & Martínez-Alonso, M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Kumar, A., Ye, G., Gu, X., Wang, Y., Sun, G., & Parang, K. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link]

  • Ben-Massaoud, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(5), 1020. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Wang, Y., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. [Link]

  • Google Patents. (2017).
  • Google Patents. (2017). A method for preparation of ibrutinib precursor. WO2017039425A1.
  • Xia, Y., et al. (2021). Synthesis of Ibrutinib. Chinese Journal of Pharmaceuticals, 52(6), 781-785. [Link]

  • Ben-Massaoud, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines.[1][2] This "privileged scaffold" has given rise to a multitude of biologically active molecules, including the renowned xanthine oxidase inhibitor Allopurinol, which is chemically known as 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[3][4] The introduction of a bromine atom at the 3-position, yielding 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, offers a valuable tool for researchers. The bromine atom can serve as a handle for further chemical modification or may intrinsically modulate the biological activity of the parent scaffold.

While direct, extensive cell-based assay data for this specific bromo-derivative is emerging, its structural similarity to Allopurinol and other pyrazolo[3,4-d]pyrimidine compounds allows us to propose its application in several key research areas.[5][6] These include the study of hyperuricemia and gout, cancer cell proliferation, and inflammatory pathways. This guide provides detailed protocols and the scientific rationale for utilizing 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in relevant cell-based assays.

Application in Hyperuricemia and Gout Research: Xanthine Oxidase Inhibition

Scientific Rationale: Allopurinol, the parent compound, effectively reduces the production of uric acid by inhibiting xanthine oxidase (XO), the terminal enzyme in purine catabolism.[3][7][8][9] Elevated uric acid levels in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints, causing the painful inflammatory condition known as gout.[7][10] It is hypothesized that 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one may also act as a xanthine oxidase inhibitor. A cell-based assay to measure its effect on uric acid production in hepatocytes, a primary site of purine metabolism, is a critical first step.

Signaling Pathway: Purine Catabolism and Uric Acid Formation

The following diagram illustrates the enzymatic conversion of purines to uric acid, the step targeted by xanthine oxidase inhibitors.

Purine_Catabolism cluster_enzyme Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2 -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2 -> H2O2 XO1 Xanthine Oxidase (XO) XO2 Xanthine Oxidase (XO) Inhibitor 3-Bromo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one (Proposed Inhibitor) Inhibitor->XO1 Inhibitor->XO2

Caption: Purine catabolism pathway leading to uric acid production.

Protocol 1: Cellular Uric Acid Production Assay

This protocol details a method to quantify the inhibitory effect of the test compound on uric acid production in a human hepatocyte cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Allopurinol (positive control)

  • Xanthine (substrate)

  • DMSO (vehicle)

  • 96-well cell culture plates

  • Uric Acid Assay Kit (colorimetric or fluorometric)

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and seed 2 x 10^4 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in DMSO.

    • Prepare a 10 mM stock solution of Allopurinol in DMSO.

    • Create a serial dilution series for both compounds in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include "vehicle control" wells (medium with DMSO) and "no treatment" control wells.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Substrate Addition & Incubation:

    • Prepare a working solution of xanthine in culture medium (e.g., 200 µM).

    • Add 100 µL of the xanthine solution to all wells (except for a "no substrate" background control).

    • Incubate the plate for 4-6 hours at 37°C.

  • Uric Acid Measurement:

    • Collect the cell culture supernatant from each well.

    • Measure the uric acid concentration in the supernatant using a commercial uric acid assay kit, following the manufacturer's instructions.[11][12] The principle often involves the uricase enzyme, which oxidizes uric acid, and the resulting products are measured colorimetrically or fluorometrically.[11]

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background reading (no substrate control) from all other readings.

    • Calculate the percentage of uric acid production relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterRecommended RangePurpose
Cell Line HepG2, AML12Liver cell models with active purine metabolism.[13]
Seeding Density 1-3 x 10^4 cells/wellEnsures a healthy monolayer for the assay duration.
Compound Conc. 0.1 - 100 µMA broad range to determine the dose-response curve.
Xanthine Conc. 100 - 300 µMProvides sufficient substrate for uric acid production.
Incubation Time 2 - 24 hoursTime-dependent accumulation of uric acid.

Application in Oncology: Screening for Anti-Proliferative Activity

Scientific Rationale: The pyrazolo[3,4-d]pyrimidine scaffold is a key component in numerous kinase inhibitors used in cancer therapy.[1][2][6][14][15] These compounds often act as ATP-competitive inhibitors, targeting enzymes like Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[16][17][18] The initial step in evaluating the anti-cancer potential of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is to assess its general cytotoxic or anti-proliferative effects on various cancer cell lines.

Workflow for Anti-Cancer Compound Screening

The diagram below outlines a typical workflow for screening novel compounds for anti-cancer activity.

Anticancer_Screening Start Start with 3-Bromo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Step1 Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) Start->Step1 Step2 Perform Cell Viability/Proliferation Assay (e.g., MTT, MTS, or CellTiter-Glo) Step1->Step2 Step3 Determine GI50/IC50 Values Step2->Step3 Step4 Lead Compound Identification (Potent & Selective) Step3->Step4 Step5 Mechanistic Studies: - Kinase Inhibition Assays - Cell Cycle Analysis - Apoptosis Assays Step4->Step5 If promising End Identify Cellular Target Step5->End

Caption: Workflow for evaluating the anti-cancer potential of a test compound.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol describes a colorimetric assay to measure cell viability, which is an indicator of cytotoxicity and anti-proliferative activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)[1][18][19]

  • Appropriate culture medium for each cell line

  • 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Doxorubicin or Staurosporine (positive control)

  • DMSO (vehicle)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed 5,000 - 10,000 cells per well in a 96-well plate in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Add 100 µL of the diluted compounds to the cells. Include vehicle control wells.

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT/MTS Addition:

    • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Measurement:

    • For MTS: Read the absorbance directly at 490 nm.

    • For MTT: Add 100 µL of solubilization solution to each well, mix thoroughly to dissolve the formazan crystals, and then read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

ParameterRecommended RangePurpose
Cell Lines Panel of diverse cancer typesTo assess broad-spectrum activity vs. selectivity.
Compound Conc. 0.01 - 100 µMTo capture a full dose-response curve.
Treatment Duration 48 - 72 hoursAllows for multiple cell doubling times to observe effects on proliferation.
Positive Control Doxorubicin, StaurosporineTo validate the assay's sensitivity to cytotoxic agents.

Application in Inflammation Research

Scientific Rationale: Gout is fundamentally an inflammatory disease triggered by monosodium urate (MSU) crystals.[20][21] Furthermore, many kinase signaling pathways targeted by pyrazolo[3,4-d]pyrimidines are also implicated in inflammation. For instance, BTK is expressed in B cells and myeloid cells and plays a role in inflammatory signaling.[16] Therefore, it is pertinent to investigate whether 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can modulate inflammatory responses in a relevant cell model.

Protocol 3: Pro-inflammatory Cytokine Release Assay

This protocol uses a human monocytic cell line (e.g., THP-1) differentiated into macrophage-like cells to measure the compound's effect on the release of inflammatory cytokines like Interleukin-1β (IL-1β), a key cytokine in gouty inflammation.[20][21]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Monosodium Urate (MSU) crystals

  • 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Dexamethasone (positive control)

  • Human IL-1β ELISA kit

Step-by-Step Methodology:

  • Differentiation of THP-1 cells:

    • Seed THP-1 cells at 2 x 10^5 cells/well in a 96-well plate.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours to differentiate the monocytes into adherent macrophage-like cells.

    • Wash the cells gently with fresh, serum-free medium to remove PMA and non-adherent cells.

  • Cell Priming and Treatment:

    • Prime the differentiated THP-1 cells with LPS (100 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β.

    • Remove the LPS-containing medium.

    • Add fresh medium containing serial dilutions of the test compound or Dexamethasone.

    • Pre-incubate for 1 hour.

  • Inflammatory Stimulus:

    • Add MSU crystals (e.g., 100 µg/mL) to the wells to stimulate the NLRP3 inflammasome and subsequent IL-1β release.[21]

    • Incubate for 6-18 hours at 37°C.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release compared to the MSU-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of IL-1β release.

References

  • PubChem. (n.d.). Allopurinol. National Center for Biotechnology Information. Retrieved from [Link]

  • DailyMed. (n.d.). ALLOPURINOL tablet. U.S. National Library of Medicine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. Retrieved from [Link]

  • Discovery Fine Chemicals. (n.d.). 4-Hydroxypyrazolo (3,4-D)-Pyrimidine (Allopurinol). Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Retrieved from [Link]

  • Atrash, B., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nakayama, A., et al. (2023). Proteomic footprint of serum urate concentration and urate transporter ABCG2 dysfunctional polymorphism: a cross-sectional study. RMD Open. Retrieved from [Link]

  • Lv, T., et al. (2021). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]

  • Yadava, U., et al. (2013). Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies. Biopolymers. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Retrieved from [Link]

  • Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Butterworths. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Retrieved from [Link]

  • Drug Target Review. (2020). Human 3D cell-based systems to research gout: drug discovery for a neglected disease. Retrieved from [Link]

  • Drugs.com. (n.d.). Allopurinol: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Science and Innovations in Medicine. (2023). In vitro cell-based Hyperuricemia-hemotest bioassay for cytokine status evaluation in patients with gouty arthritis. Retrieved from [Link]

  • Wang, Y., et al. (2023). Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai. MDPI. Retrieved from [Link]

  • MedlinePlus. (2022). Uric Acid Test. Retrieved from [Link]

  • Singh, M., et al. (2012). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Medicinal Chemistry Research. Retrieved from [Link]

  • Liu, Y., et al. (2023). Identification of potential biomarkers of gout through weighted gene correlation network analysis. Frontiers in Immunology. Retrieved from [Link]

  • Murase, T., et al. (2016). Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice. BMC Complementary and Alternative Medicine. Retrieved from [Link]

  • Healthline. (n.d.). Uric Acid Test (Blood Analysis). Retrieved from [Link]

  • ResearchGate. (n.d.). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Retrieved from [Link]

  • ResearchGate. (2017). What kind of cell line can be used for uricase MTT assay?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Retrieved from [Link]

  • Revista Bionatura. (2021). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Retrieved from [Link]

  • PubMed. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

Sources

Application Note: Kinase Profiling & Potency Assessment of the Scaffold 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The compound 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (also known as 3-bromo-4-hydroxypyrazolo[3,4-d]pyrimidine) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate in the synthesis of potent kinase inhibitors, most notably Ibrutinib , a covalent inhibitor of Bruton’s Tyrosine Kinase (BTK) used in treating B-cell malignancies.[1]

This Application Note details the protocol for evaluating the kinase inhibitory potential of this scaffold and its derivatives. While the 3-bromo intermediate itself acts as a low-affinity fragment, its structural homology to adenine allows it to bind the ATP-binding pocket of various kinases (Src, Hck, BTK, EGFR). This protocol utilizes a bioluminescent ADP-detection assay (ADP-Glo™) to quantify activity, offering a robust, self-validating system for fragment-based screening and Structure-Activity Relationship (SAR) studies.

Mechanism of Action: ATP Isosterism

The pyrazolo[3,4-d]pyrimidine core functions as an ATP isostere .[1] The nitrogen-rich heterocycle mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase catalytic domain.[1][2] The 3-bromo substituent provides a synthetic handle for coupling aryl groups that extend into the hydrophobic pocket (selectivity gate), determining the specificity of the final inhibitor.

Experimental Design & Workflow

Assay Principle: ADP-Glo™ Kinase Assay

We employ a homogeneous, luminescent assay that measures ADP formation. This is superior to radioisotope assays (


P-ATP) for screening scaffolds due to its high Z' factor and resistance to compound interference (fluorescence quenching).

Reaction Logic:

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP to ATP, which drives Luciferase to produce light.

  • Signal: Luminescence (RLU) is directly proportional to kinase activity.

Workflow Visualization

G cluster_0 Phase 1: Enzymatic Reaction cluster_1 Phase 2: ATP Depletion cluster_2 Phase 3: Detection Reagents Kinase + Substrate + 3-Bromo Scaffold Incubation1 Incubate 60 min @ RT Reagents->Incubation1 ATP Ultra-Pure ATP ATP->Incubation1 Stop Add ADP-Glo™ Reagent Incubation1->Stop Incubation2 Incubate 40 min @ RT Stop->Incubation2 Detect Add Kinase Detection Reagent Incubation2->Detect Incubation3 Incubate 30 min @ RT Detect->Incubation3 Read Measure Luminescence (Integration: 0.5-1s) Incubation3->Read

Caption: Step-by-step ADP-Glo workflow for profiling 3-Bromo-pyrazolo-pyrimidine derivatives. Phase 2 eliminates unreacted ATP to ensure low background.

Detailed Protocol

Materials & Reagents
ComponentSpecificationNotes
Test Compound 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePurity >97%.[3] Store at 4°C.
Kinase Target Recombinant Human BTK (or Src)Full-length, active.
Substrate Poly(Glu, Tyr) 4:1 peptideUniversal Tyrosine Kinase substrate.
ATP Ultra-Pure ATP (10 mM stock)Determine

before screening.
Solvent DMSO (Anhydrous)Compound is hydrophobic.
Assay Buffer 40 mM Tris-HCl pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA
Freshly add 50

M DTT/TCEP.
Plate 384-well, solid white, low volumeWhite prevents signal cross-talk.
Compound Preparation (Critical Step)

The 3-bromo scaffold has poor aqueous solubility. Proper handling is essential to prevent precipitation which causes false negatives (or false positives via aggregation).

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously and sonicate for 5 minutes if visual particulates remain.

  • Intermediate Dilution: Prepare a 4X working solution in Assay Buffer (max 4% DMSO).

    • Note: If precipitation occurs upon adding buffer, lower the stock concentration or increase DMSO tolerance (up to 5% final is usually tolerated by BTK).

  • Serial Dilution: Perform a 3-fold serial dilution in DMSO first, then transfer to buffer to maintain constant DMSO concentration across the plate.

Assay Procedure (384-well format)

Step 1: Kinase Reaction Assembly

  • Dispense 2.5

    
    L  of Kinase Solution (e.g., 2 ng/well BTK) into test wells.
    
  • Dispense 2.5

    
    L  of Test Compound (or DMSO control).
    
    • Pre-incubation: Incubate Kinase + Compound for 10 minutes at Room Temperature (RT) to allow equilibrium binding to the hinge region.

  • Initiate reaction by adding 5

    
    L  of ATP/Substrate Mix.
    
    • ATP Conc: Use ATP at

      
       (typically 10-50 
      
      
      
      M) to ensure competitive kinetics are visible.
  • Seal plate and incubate for 60 minutes at RT.

Step 2: ADP Generation & Detection

  • Remove seal. Add 10

    
    L  of ADP-Glo™ Reagent.
    
  • Incubate for 40 minutes at RT (stops kinase, depletes ATP).

  • Add 20

    
    L  of Kinase Detection Reagent.
    
  • Incubate for 30 minutes at RT (converts ADP

    
     ATP 
    
    
    
    Light).

Step 3: Data Acquisition

  • Read plate on a multimode microplate reader (e.g., PerkinElmer EnVision or Tecan Infinite).

  • Mode: Luminescence.

  • Integration Time: 0.5 – 1.0 second per well.

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the Raw Luminescence Units (RLU) against controls:



  • RLU

    
     : Kinase + Substrate + DMSO (No inhibitor).
    
  • RLU

    
     : Buffer + Substrate + DMSO (Background).
    
Pathway Context: BTK Signaling

Understanding the downstream effect of inhibiting BTK with this scaffold is crucial for drug development.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn / Syk BCR->LYN Activation BTK BTK (Target) LYN->BTK Phosphorylation (Y551) PLC PLC-gamma-2 BTK->PLC Phosphorylation (Y753/759) Calcium Ca2+ Mobilization PLC->Calcium NFkB NF-kB Activation PLC->NFkB Inhibitor 3-Bromo Scaffold (Inhibitor) Inhibitor->BTK ATP Competition

Caption: Signaling cascade showing the intervention point of 3-Bromo-pyrazolo-pyrimidine derivatives (BTK inhibition).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Incomplete ATP depletionExtend "ADP-Glo Reagent" incubation time to 60 mins.
Low Signal window Inactive Kinase or degraded ATPAliquot kinase and store at -80°C. Avoid freeze-thaw cycles.
Steep Hill Slope (>2) Compound AggregationAdd 0.01% Triton X-100 or Tween-20 to the assay buffer.
IC50 Shift ATP concentration too highEnsure ATP is at or below the

of the kinase.

References

  • Ibrutinib Discovery: Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase." ChemMedChem. Link

  • Scaffold Utility: Baraldi, P. G., et al. (2004). "Pyrazolo[3,4-d]pyrimidines as potent adenosine receptor antagonists." Journal of Medicinal Chemistry. Link

  • Assay Methodology: Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. Link

  • Review of Scaffold: Finiuk, N., et al. (2020).[1] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][2][4][5][6][7][8][9] RSC Advances. Link

Sources

Application Note: Profiling Sensitivity to 3-Bromo-Pyrazolo[3,4-d]pyrimidin-4-one Scaffolds in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The compound 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one represents a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere of purine (mimicking the adenine ring of ATP), allowing it to anchor competitively within the ATP-binding pocket of protein kinases.

While the "4-one" tautomer itself acts as a core fragment, its biological activity is most profound when functionalized or when acting as a metabolic precursor to Src Family Kinase (SFK) inhibitors. The 3-bromo substitution is critical; it exploits the hydrophobic "gatekeeper" region within the kinase domain, enhancing selectivity for Src, Hck, and Lck over other kinases.

Primary Mechanism:

  • Target: ATP-binding pocket of Src Tyrosine Kinase (and potentially CDK2/Cyclin E).

  • Action: Competitive inhibition prevents autophosphorylation of Src at Tyr416 .

  • Phenotype: Inhibition of downstream FAK/STAT3 signaling, leading to G2/M cell cycle arrest, reduced migration, and apoptosis.

Cell Line Selection & Rationale

For this scaffold, the choice of cell line is dictated by Src dependency and invasive potential .

Cell LineTissue OriginSubtypeKey Driver MutationRationale for Selection
MDA-MB-231 Breast (TNBC)Mesenchymal / Claudin-lowKRAS, BRAF, TP53High Src Dependency. These cells exhibit constitutive Src hyperactivation which drives their aggressive, metastatic phenotype. They are the "Gold Standard" for testing Src inhibitors.
HCT-116 Colon (CRC)EpithelialKRAS (G13D), PIK3CAWnt/Src Crosstalk. High proliferation rate driven by Wnt signaling, which often cross-activates Src. Useful for assessing cytotoxicity and G2/M arrest.[1]

Visualization: Signaling Pathway & Inhibition[2][3][4]

The following diagram illustrates the specific blockade point of the 3-bromo-pyrazolo[3,4-d]pyrimidine scaffold within the Src signaling cascade.

SrcSignaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (EGF/PDGF) RTK RTK / Integrin Receptors GrowthFactors->RTK Integrins Integrins (ECM Binding) Integrins->RTK Src_Inactive Src (Inactive) RTK->Src_Inactive Activation Drug 3-bromo-pyrazolo [3,4-d]pyrimidin-4-one Drug->Src_Inactive  COMPETITIVE  INHIBITION Src_Active p-Src (Tyr416) ACTIVE Src_Inactive->Src_Active Autophosphorylation (ATP Dependent) FAK FAK (Focal Adhesion Kinase) Src_Active->FAK Phosphorylation STAT3 STAT3 Src_Active->STAT3 AKT AKT / PI3K Src_Active->AKT GeneExp Gene Expression (Myc, Cyclin D1) FAK->GeneExp STAT3->GeneExp AKT->GeneExp Phenotype Migration, Invasion, Proliferation GeneExp->Phenotype

Caption: Mechanism of Action. The scaffold competes with ATP, preventing Src autophosphorylation at Tyr416, thereby silencing downstream metastatic (FAK) and proliferative (STAT3/AKT) pathways.

Experimental Protocols

Protocol A: Compound Solubilization & Storage

Critical Step: Pyrazolo[3,4-d]pyrimidines are hydrophobic and prone to precipitation in aqueous media.

  • Stock Preparation: Dissolve 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one powder in 100% DMSO to a concentration of 10 mM .

    • Note: Vortex vigorously for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Aliquot: Store in 20 µL aliquots at -20°C. Avoid freeze-thaw cycles (limit to max 3).

  • Working Solution: Dilute 1:1000 in culture medium immediately before use to achieve 10 µM (0.1% DMSO). Serial dilutions should ensure DMSO remains constant (normalize all wells to 0.1% DMSO).

Protocol B: Dose-Response Viability Assay (ATP-Based)

Rationale: We use CellTiter-Glo (Promega) instead of MTT. MTT requires metabolic conversion which can be skewed by kinase inhibitors affecting mitochondrial function. ATP quantification is a direct measure of cell health.

Materials:

  • MDA-MB-231 (ATCC HTB-26) or HCT-116 (ATCC CCL-247).

  • 384-well or 96-well white-walled plates (opaque).

  • Positive Control: Dasatinib (Potent Src Inhibitor, 100 nM).

Workflow:

  • Seeding: Seed 3,000 cells/well (MDA-MB-231) or 2,000 cells/well (HCT-116) in 90 µL complete media.

  • Attachment: Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Add 10 µL of 10x compound solution.

    • Dose Range: 8-point serial dilution (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0).

  • Incubation: Incubate for 72 hours .

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins (dark), read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to determine IC50.

Protocol C: Mechanistic Validation (Western Blot)

Rationale: To confirm the compound acts via Src inhibition and not general toxicity, you must demonstrate the loss of Phospho-Src (Tyr416).

Target Antibodies:

  • Primary: Anti-p-Src (Tyr416) [Rabbit mAb, 1:1000].

  • Control: Anti-Total Src [Mouse mAb, 1:1000].

  • Loading: Anti-GAPDH or Anti-Beta-Actin.

Steps:

  • Seed 5x10^5 cells in 6-well plates. Allow attachment (24h).

  • Treat with compound at IC50 and 5x IC50 concentrations for 3 hours (Kinase inhibition is rapid; 72h is too long for signaling analysis).

  • Lyse in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is mandatory).

  • Perform SDS-PAGE and transfer to PVDF.

  • Success Criteria: A dose-dependent decrease in p-Src band intensity without a significant drop in Total Src.

Protocol D: Functional Invasion Assay (Transwell)

Rationale: MDA-MB-231 cells are highly invasive. Src inhibitors should block this phenotype even at sub-cytotoxic doses.

  • Preparation: Coat the upper chamber of Transwell inserts (8 µm pore) with Matrigel (diluted 1:30).

  • Seeding: Starve cells (serum-free) for 6 hours. Seed 5x10^4 cells in serum-free media +/- Compound into the upper chamber.

  • Chemoattractant: Add media + 10% FBS to the lower chamber.

  • Incubation: 24 hours.

  • Staining: Wipe cells from top of membrane. Fix and stain bottom cells with Crystal Violet.

  • Quantification: Count 5 random fields per insert.

Workflow Visualization

ExperimentalWorkflow cluster_assays Parallel Assays Start Compound Prep (10mM DMSO) Seed Cell Seeding (MDA-MB-231 / HCT-116) Start->Seed Viability Viability (72h) CellTiter-Glo Seed->Viability Western Western Blot (3h) p-Src vs Total Src Seed->Western Invasion Invasion (24h) Boyden Chamber Seed->Invasion Analysis Data Analysis (IC50 / Band Density) Viability->Analysis Luminescence Western->Analysis Band Intensity Invasion->Analysis Cell Count

Caption: Parallel experimental workflow ensuring both phenotypic (viability/invasion) and mechanistic (Western blot) validation of the compound.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity (LogP > 3)Dilute intermediate stock (100 µM) in PBS/Media slowly while vortexing. Do not add 100% DMSO stock directly to cold media.
No IC50 Convergence Assay duration too shortExtend exposure to 96 hours. These are often cytostatic, not cytotoxic, requiring multiple cell cycles to show effect.
High Background (Western) Poor phosphatase inhibitionEnsure Lysis Buffer contains 1mM Na3VO4 and 10mM NaF. Prepare fresh.
HCT-116 Resistance KRAS mutation dominanceHCT-116 are KRAS-driven. Src inhibition alone may be insufficient. Consider combination with MEK inhibitors.

References

  • Schenone, S., et al. (2011). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative agents targeting Src family kinases." Current Medicinal Chemistry.

  • Radi, M., et al. (2011). "Discovery of a new class of pyrazolo[3,4-d]pyrimidines as Src kinase inhibitors: synthesis, biological evaluation, and molecular modeling." Journal of Medicinal Chemistry.

  • Fallah-Tafti, A., et al. (2011). "Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives." Molecules.

  • Xiang, M., et al. (2023). "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition." Journal of Medicinal Chemistry.

  • Contadini, C., et al. (2023). "New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects."[2] Pharmaceuticals.[3][2][4]

Sources

Application Notes & Protocols: Leveraging 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one for Advanced Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification, consistently delivering starting points for novel therapeutics against a multitude of biological targets.[1][2][3] The selection of a high-quality fragment library is paramount to the success of any FBDD campaign. This guide provides an in-depth technical overview and detailed protocols for the strategic application of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , a versatile and promising fragment. We will explore its unique chemical characteristics and demonstrate its utility in modern screening cascades, from primary hit identification using biophysical methods to structural characterization and strategic hit-to-lead evolution.

The Rationale: Why 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry.[4][5][6] Its core is a bioisostere of purine, allowing it to mimic the interactions of endogenous ligands like adenine within the ATP binding sites of kinases and other enzymes.[5][7] This inherent biological relevance makes it an ideal starting point for inhibitor development.[8][9][10]

The specific incorporation of a bromine atom at the 3-position elevates this fragment's utility in FBDD for several key reasons:

  • Vector for Growth: The bromine atom serves as a chemically tractable handle for synthetic elaboration. It is poised for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a direct and reliable vector for growing the fragment into unoccupied pockets of the target's binding site. This strategic "poising" is a critical feature for efficient hit-to-lead campaigns.

  • Enhanced Binding Interactions: Bromine can act as a heavy halogen atom capable of forming specific halogen bonds with backbone carbonyls or other electron-rich residues in a protein binding site, an interaction that can significantly contribute to binding affinity and specificity.

  • Potential for Covalent Inhibition: The bromo-aromatic moiety, while generally stable, can be strategically employed in covalent fragment screening.[11][12][13] For specific targets, particularly those with a suitably positioned nucleophilic residue (e.g., cysteine), this group can act as a mild electrophile, enabling the discovery of covalent inhibitors with high potency and prolonged duration of action.[11]

  • Favorable Physicochemical Properties: The core fragment possesses properties that align well with the "Rule of Three," a guiding principle for fragment library design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[2]

Physicochemical Properties Profile
PropertyValueSource
Molecular Formula C₅H₃BrN₄O[14]
Molecular Weight 215.01 g/mol [14]
Purity (Typical) >97%[14]
Appearance Solid (White to light yellow powder)[15]
Storage 2-8°C, in a cool, ventilated environment[15][16]

The FBDD Workflow: An Integrated Approach

A successful FBDD campaign is not reliant on a single technique but rather on an integrated cascade of biophysical methods to identify and validate hits, followed by structural biology to guide optimization.[17][18] The low affinity typical of fragment binding necessitates highly sensitive detection methods.[19][20]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) High-Throughput Hit Finding ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Profile SPR->ITC Confirm Hits NMR NMR Spectroscopy Detailed Interaction Data NMR->ITC Confirm Hits XRAY X-ray Crystallography 3D Binding Mode ITC->XRAY Prioritize for Structure SBDD Structure-Based Drug Design (SBDD) Rational Fragment Growth XRAY->SBDD Inform Design SBDD->SPR Test New Analogs

Caption: Integrated FBDD workflow for 3-bromo-pyrazolopyrimidinone.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique ideal for primary fragment screening due to its sensitivity and throughput.[21][22] It directly measures the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip.

Causality Behind the Protocol:
  • Immobilization Strategy: Amine coupling is a robust and common method for immobilizing proteins. We aim for a low immobilization density to minimize mass transport limitations and avidity effects, which is critical for accurately measuring low-affinity fragment interactions.

  • Reference Channel: A reference flow cell is crucial for subtracting bulk refractive index changes (e.g., from DMSO) and non-specific binding, ensuring the observed signal is from a specific interaction.[21]

  • DMSO Calibration: Fragments are typically solubilized in DMSO. A DMSO calibration is performed to ensure that the bulk refractive index changes from slightly different DMSO concentrations across samples are corrected for, preventing false positives.

  • Single Concentration Screen: For high-throughput primary screening, a single, high concentration of the fragment is used to maximize the chance of detecting weak binders. Hits are then followed up with dose-response analysis.

Step-by-Step SPR Protocol
  • Instrument & Chip Preparation:

    • Use a high-sensitivity SPR instrument (e.g., Biacore 8K).[17]

    • Select a suitable sensor chip (e.g., CM5). Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Rinse all glassware and plastics to be compatible with DMSO.[23]

  • Protein Immobilization:

    • Prepare the target protein in 10 mM sodium acetate buffer, pH 4.5, at a concentration of 20-50 µg/mL.

    • Inject the protein over the activated chip surface to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • Create a reference surface on a separate flow cell using the same activation/deactivation chemistry but without protein injection.

  • Assay Development:

    • Running Buffer: Use a buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 5% DMSO.

    • DMSO Calibration: Create a series of running buffer solutions with DMSO concentrations from 4.5% to 5.5% in 0.2% increments. Inject these solutions to create a calibration curve for bulk refractive index correction.

  • Primary Screen Execution:

    • Prepare a 1 mM stock solution of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in 100% DMSO.

    • Dilute the stock to a final screening concentration of 200 µM in the running buffer (final DMSO concentration will be 5%).

    • Inject the fragment solution over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • A positive "hit" is defined as a response significantly above the noise level that is specific to the target channel.

  • Hit Confirmation (Dose-Response):

    • For confirmed hits, prepare a serial dilution of the fragment (e.g., from 500 µM down to 7.8 µM).

    • Inject each concentration and measure the steady-state binding response.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

Protocol: Orthogonal Screening & Validation via NMR Spectroscopy

NMR spectroscopy is a powerful orthogonal method for hit validation.[20][24] It is highly reliable for detecting weak interactions and can provide structural information about the binding site.[20][25][26] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.

Causality Behind the Protocol:
  • Ligand-Observed Method: STD-NMR is a ligand-observed experiment, making it very sensitive and efficient for screening as it does not require isotopic labeling of the protein. It works by irradiating protein resonances and observing the transfer of saturation to binding ligands.

  • Deuterated Buffer: A deuterated buffer is used to minimize the solvent signal in the ¹H NMR spectrum, allowing for clearer observation of the fragment's signals.

  • Selective Irradiation: By selectively irradiating the protein far from any ligand signals (on-resonance) and comparing it to an off-resonance irradiation, we can definitively identify which signals belong to a binding molecule. The intensity of the STD effect is proportional to the binding affinity.

Step-by-Step STD-NMR Protocol
  • Sample Preparation:

    • Prepare the target protein at a concentration of 10-50 µM in a deuterated phosphate buffer (e.g., 50 mM NaD₂PO₄/Na₂DPO₄, 150 mM NaCl, pD 7.4).

    • Prepare a 10 mM stock solution of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in DMSO-d₆.

    • Add the fragment to the protein solution to a final concentration of 500 µM (5% DMSO-d₆ final).

  • NMR Acquisition:

    • Acquire data on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Acquire a standard 1D ¹H reference spectrum to identify the fragment's proton signals.

    • Set up the STD experiment with selective saturation of the protein.

      • On-resonance irradiation: Set to a region where only protein resonances appear (e.g., -1.0 ppm).

      • Off-resonance irradiation: Set to a region far from any protein or ligand signals (e.g., 40 ppm).

    • Use a saturation time of 2 seconds to allow for efficient magnetization transfer.

  • Data Analysis:

    • Process the on-resonance and off-resonance spectra separately.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals appearing in the STD spectrum confirm that the fragment is binding to the target protein. The relative intensity of the signals can provide initial insights into which part of the fragment is in closest proximity to the protein surface.

STD_NMR_Principle cluster_0 Step 1: Selective Protein Saturation cluster_1 Step 2: Saturation Transfer cluster_2 Step 3: Detection Protein Target Protein Protein_Sat Saturated Protein RF RF Pulse (On-Resonance) RF->Protein Irradiate Fragment Bound Fragment Protein_Sat->Fragment via NOE Fragment_Free Free Fragment (Signal Attenuated) Fragment->Fragment_Free Exchange

Caption: Principle of Saturation Transfer Difference (STD) NMR.

Protocol: Structural Characterization via X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution 3D structural information of the fragment-protein interaction.[19][27][28] This information is invaluable for a structure-based drug design (SBDD) approach, allowing medicinal chemists to rationally design more potent analogs.[29][30]

Causality Behind the Protocol:
  • Crystal Soaking: Soaking is often the most straightforward method for obtaining fragment-bound structures. It relies on the fragment diffusing into the solvent channels of a pre-grown apo-protein crystal and binding to the target.

  • High Fragment Concentration: A high concentration of the fragment is used to drive the binding equilibrium towards the bound state, which is necessary to achieve sufficient occupancy in the crystal for the fragment to be visible in the electron density map.

  • Cryo-protection: Crystals are flash-cooled in liquid nitrogen to prevent radiation damage during data collection at a synchrotron source. A cryoprotectant (e.g., glycerol) is required to prevent the formation of crystalline ice, which would destroy the crystal lattice.

Step-by-Step Crystallography Protocol
  • Protein Crystallization:

    • Generate high-quality, reproducible crystals of the apo-target protein using methods like vapor diffusion (sitting or hanging drop). Crystals should diffract to a resolution of <2.5 Å.[27]

  • Fragment Soaking:

    • Prepare a soaking solution by adding 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (from a 100 mM DMSO stock) to the crystallization mother liquor to a final concentration of 10-20 mM.

    • Transfer an apo-crystal into the soaking drop and incubate for 2-24 hours. The duration is system-dependent and may require optimization.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (typically mother liquor supplemented with 20-30% glycerol).

    • Loop the crystal and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data using standard software (e.g., XDS or DIALS).

    • Solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps (2mFo-DFc and mFo-DFc) to unambiguously identify the binding pose of the fragment.[27]

    • Model the fragment into the density and perform iterative rounds of refinement until convergence.

Conclusion and Strategic Outlook

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one represents a high-value fragment for initiating drug discovery campaigns. Its privileged core ensures biological relevance, while the strategically placed bromine atom provides a clear and versatile roadmap for rapid hit-to-lead optimization. By employing a robust screening cascade starting with high-throughput SPR, followed by orthogonal validation with NMR and definitive structural elucidation by X-ray crystallography, researchers can confidently identify and advance novel chemical matter. The detailed protocols provided herein serve as a comprehensive guide for harnessing the full potential of this powerful fragment in the quest for next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications.
  • CymitQuimica. (n.d.). 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
  • Schiebel, J., et al. (2021). Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking. Journal of Computer-Aided Molecular Design, 35(8), 947-961. Available at: [Link]

  • Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening.
  • Thomson, C. G., & Lanyon-Hogg, T. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 467-484. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Creative Proteomics. (n.d.). Fragment-based Drug Discovery Interaction Analysis.
  • XtalPi. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • Peng, C., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
  • Pelay-Gimeno, M., et al. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Topics in Medicinal Chemistry, 15(5), 434-454. Available at: [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. Retrieved from [Link]

  • Ali, H. I., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1159-1185. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4933. Available at: [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-62. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6598. Available at: [Link]

  • Cuttitta, C. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein and Peptide Letters, 21(8), 757-768. Available at: [Link]

  • Lanyon-Hogg, T., & Thomson, C. G. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 467-484. Available at: [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems.
  • Baker, L., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 66(5), 539-551. Available at: [Link]

  • El-Gamal, M. I., et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][15][16][29]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry, 88, 102941. Retrieved from [Link]

  • Ayoub, A. M., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 268, 116246. Available at: [Link]

  • Mestrelab Research. (2017, February 9). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. Retrieved from [Link]

  • Singh, P., et al. (2018). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 28(17), 2888-2892. Retrieved from [Link]

  • AlKharboush, D. F., et al. (2025, September 15). Fragment-based drug discovery: A graphical review. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. PubChem Compound Database.
  • Boettcher, T., et al. (2007). SPR-based fragment screening: advantages and applications. Drug Discovery Today, 12(23-24), 1031-1037. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,5-Dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one.
  • Ceccon, A., et al. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 6, 13.
  • Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Pharmaceutical Research and Drug Design.
  • Das, S., et al. (2021). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic & Medicinal Chemistry, 42, 116246. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
  • Koutentis, P. A., et al. (2018). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][15][16][29]triazines. Crystals, 8(12), 461. Available at: [Link]

  • IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery.
  • Abdel-Ghani, T. M., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(43), 7359-7381. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, March 22). NMR-based fragment screening for drug discovery.
  • Mortenson, P. N., & Murray, J. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(11), 3328. Available at: [Link]

  • Elshaier, Y. A. M. M., et al. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127337. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][15][16][29]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1146-1162. Available at: [Link]

Sources

Application Note: High-Throughput Screening of Pyrazolo[3,4-d]pyrimidine Derivatives as CDK2 Inhibitors

[1]

Introduction & Scientific Rationale

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase essential for the G1/S phase transition of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity is frequently implicated in the hyper-proliferation observed in various human cancers, making it a high-value therapeutic target.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its bioisosteric relationship with the adenine moiety of ATP.[3] These compounds function primarily as ATP-competitive inhibitors , occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates such as the Retinoblastoma protein (Rb).

This guide details a robust, luminescent biochemical assay (ADP-Glo™) to quantify CDK2/Cyclin A activity and determine the inhibitory potency (

Mechanism of Action (MOA)

Pyrazolo[3,4-d]pyrimidines bind to the hinge region of CDK2. Structural studies (X-ray crystallography) confirm that the N1 and N7 nitrogens (or exocyclic amino groups) of the scaffold often form critical hydrogen bonds with the backbone residues of the kinase hinge region, specifically Leu83 . This blocks ATP access, thereby inhibiting the phosphotransfer to the substrate (e.g., Histone H1).

CDK2_PathwayGrowth_SignalsMitogenic Signals(Growth Factors)CyclinECyclin E ExpressionGrowth_Signals->CyclinEInductionCDK2_CycECDK2/Cyclin E Complex(Active)CyclinE->CDK2_CycECDK2_InactiveCDK2 (Inactive)CDK2_Inactive->CDK2_CycEBindingRbRb (Hypophosphorylated)Bound to E2FCDK2_CycE->RbPhosphorylationRb_Phosp-Rb (Hyperphosphorylated)Releases E2FRb->Rb_PhosE2FE2F Transcription Factor(Active)Rb->E2FInhibition (Release upon Phos)S_PhaseS-Phase Gene Transcription(DNA Replication)E2F->S_PhaseActivationInhibitorPyrazolo[3,4-d]pyrimidine(ATP-Competitive Inhibitor)Inhibitor->CDK2_CycEBlocks ATP Binding(Inhibition)

Figure 1: CDK2 Signaling Pathway and Mechanism of Inhibition.[4] The inhibitor blocks the phosphorylation of Rb, preventing E2F release and S-phase entry.

Experimental Design & Materials

Critical Reagents
  • Enzyme: Recombinant Human CDK2/Cyclin A2 complex (active).

    • Note: Cyclin A2 is preferred over Cyclin E for high-throughput stability, though both are physiologically relevant.

  • Substrate: Histone H1 (full length or peptide fragment).

    • Rationale: Histone H1 is the canonical in vitro substrate for CDK2, offering high specific activity.

  • Assay Chemistry: ADP-Glo™ Kinase Assay (Promega).

    • Rationale: This is a homogeneous, luminescent assay that measures ADP formation.[5] It is less prone to interference from fluorescent compounds (common with pyrazolo-pyrimidines) than FRET-based assays.

  • ATP: Ultra-pure ATP.

  • Inhibitors: Pyrazolo[3,4-d]pyrimidine test compounds (dissolved in 100% DMSO).

  • Reference Inhibitor: Dinaciclib or Roscovitine (positive control).

Buffer Composition (Kinase Reaction Buffer)

Proper buffering is critical for enzyme stability. Prepare fresh:

  • 40 mM Tris-HCl (pH 7.5)

  • 20 mM

    
     (Essential cofactor for ATP-Mg complex)
    
  • 0.1 mg/mL BSA (Prevents enzyme adsorption to plate walls)

  • 50

    
    M DTT (Maintains reducing environment)
    

Protocol: Biochemical Kinase Activity Assay (ADP-Glo)

This protocol is optimized for a 384-well plate format (total reaction volume 10

Experimental Workflow

Assay_WorkflowStep1Step 1: Enzyme PrepDilute CDK2/CycAin Kinase BufferStep2Step 2: Compound AdditionAdd 2.5 µL Compound(4X conc.)Step1->Step2Step3Step 3: Reaction StartAdd 2.5 µL ATP/Substrate Mix(Incubate 60 min @ RT)Step2->Step3Step4Step 4: Stop & DepleteAdd 5 µL ADP-Glo Reagent(Incubate 40 min)Step3->Step4Step5Step 5: DetectionAdd 10 µL Detection Reagent(Incubate 30 min)Step4->Step5Step6Step 6: ReadMeasure Luminescence(RLU)Step5->Step6

Figure 2: Step-by-step workflow for the ADP-Glo CDK2 Kinase Assay.

Detailed Procedure

Step 1: Compound Preparation [3][6][7]

  • Prepare a 10 mM stock of pyrazolo[3,4-d]pyrimidine derivatives in 100% DMSO.

  • Perform a serial dilution (e.g., 3-fold, 10 points) in DMSO.

  • Dilute these DMSO stocks into Kinase Buffer to create a 4X Intermediate Plate (Final DMSO concentration in assay should be

    
     1%).
    

Step 2: Enzyme Reaction Assembly

  • Enzyme Mix: Dilute CDK2/Cyclin A enzyme to 2 ng/

    
    L in Kinase Buffer (Final assay conc: ~5 ng/well).
    
  • Substrate/ATP Mix: Prepare a mix containing 0.2 mg/mL Histone H1 and 50

    
    M ATP in Kinase Buffer.
    
    • Critical Note on ATP: The

      
       for ATP with CDK2/Cyclin A is approximately 10-25 
      
      
      M. To competitively inhibit the enzyme, use an ATP concentration near the
      
      
      (e.g., 25
      
      
      M final). Using saturating ATP (e.g., 1 mM) will shift the
      
      
      of ATP-competitive inhibitors, making them appear less potent (Cheng-Prusoff equation).
  • Plate Loading (384-well Low Volume White Plate):

    • Add 2.5

      
      L of Compound  (from 4X Intermediate).
      
    • Add 2.5

      
      L of Enzyme Mix .
      
    • Pre-incubation:[1] Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

    • Add 5.0

      
      L of Substrate/ATP Mix  to start the reaction.
      
    • Total Volume: 10

      
      L.
      

Step 3: Incubation

  • Seal the plate and incubate for 60 minutes at RT (

    
    ).
    

Step 4: ADP Detection (ADP-Glo)

  • Add 10

    
    L of ADP-Glo™ Reagent  to stop the kinase reaction and deplete unconsumed ATP.
    
  • Incubate for 40 minutes at RT.

  • Add 20

    
    L of Kinase Detection Reagent  to convert the generated ADP back to ATP, which is then used by luciferase to generate light.
    
  • Incubate for 30 minutes at RT.

Step 5: Data Acquisition

  • Measure Luminescence (RLU) using a microplate reader (e.g., EnVision, GloMax). Integration time: 0.5 - 1.0 second per well.

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize the Raw Luminescence Units (RLU) to controls:

  • Max Signal (

    
     Activity):  Enzyme + Substrate + ATP + DMSO (No inhibitor).
    
  • Min Signal (

    
     Activity):  Buffer + Substrate + ATP (No Enzyme) OR Enzyme + High concentration of reference inhibitor (e.g., 10 
    
    
    M Staurosporine).
Determination

Plot % Inhibition (Y-axis) vs. Log[Compound Concentration] (X-axis). Fit the data using a non-linear regression model (4-parameter logistic equation/Sigmoidal dose-response):

Structure-Activity Relationship (SAR) Guidelines

When analyzing pyrazolo[3,4-d]pyrimidines:

  • C4 Position: Substitution here (e.g., anilino or benzylamino groups) dictates affinity. Bulky hydrophobic groups often improve fit in the hydrophobic pocket.

  • N1 Position: Alkyl or aryl substituents here can exploit the solvent-exposed region but may affect solubility.

  • Selectivity: Compare

    
     against CDK2 vs. CDK1 or CDK4 to ensure the compound is selective for the G1/S transition regulator.
    

Troubleshooting Guide

IssuePossible CauseSolution
High Background (Min Signal) ATP contamination or spontaneous hydrolysis.Use ultra-pure ATP. Ensure ADP-Glo reagent incubation time is sufficient (40 min) to deplete all starting ATP.
Low Signal (Max Signal) Inactive Enzyme or degraded ATP.Aliquot enzyme to avoid freeze-thaw cycles. Verify ATP concentration.[1][2][5][8][9][10] Ensure

is present.[1][10]
Poor Replicates (High CV%) Pipetting error or compound precipitation.Use automated liquid handling. Check compound solubility in the final 1% DMSO buffer.
Shifted

ATP concentration too high.Ensure ATP concentration is near

(10-25

M). High ATP outcompetes the inhibitor.

References

  • Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors. Source: European Journal of Medicinal Chemistry (2003). URL:[Link]

  • Biochemical Characterizations Reveal Different Properties Between CDK4/cyclin D1 and CDK2/cyclin A. Source: Journal of Biochemistry (2006). URL:[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Source: RSC Advances (2022). URL:[Link]

Application Note: High-Throughput Screening for Src Kinase Inhibitors Using 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Src Kinase in Oncology and the Promise of Pyrazolo[3,4-d]pyrimidine Inhibitors

Src, a non-receptor tyrosine kinase, is a central signaling molecule in a multitude of cellular processes essential for normal cell function, including proliferation, differentiation, survival, and migration.[1][2] However, the dysregulation of Src kinase activity is a frequent event in the development and progression of various human cancers.[1] Its aberrant activation, often downstream of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, contributes to tumor growth, metastasis, and angiogenesis.[1] This central role in malignancy has established Src as a prime target for therapeutic intervention in oncology.

The development of potent and selective small-molecule inhibitors of Src is a key focus in modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors.[1][3][4][5] This heterocyclic system is a bioisostere of adenine, the purine core of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases.[5] This competitive inhibition mechanism has been successfully exploited to develop inhibitors for a range of kinases, including Src. While specific data for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not extensively published, its structural features suggest it is a promising candidate for Src kinase inhibition. The bromine atom at the 3-position can be strategically utilized for further chemical modifications to enhance potency and selectivity.

This application note provides a comprehensive guide for the high-throughput screening (HTS) of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its analogs as potential Src kinase inhibitors. We will detail a robust and sensitive luminescence-based assay, provide a step-by-step protocol, and outline the principles of data analysis and interpretation.

Understanding the Target: Src Kinase Signaling

Src kinase activation is a tightly regulated process. In its inactive state, the SH2 and SH3 domains of Src maintain a closed, autoinhibited conformation. Activation is triggered by various upstream signals, leading to a conformational change that exposes the catalytic domain and allows for the phosphorylation of a multitude of downstream substrates. This initiates a cascade of signaling events that drive key cellular processes implicated in cancer.

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects RTKs Receptor Tyrosine Kinases (RTKs) Src_inactive Inactive Src (Autoinhibited) RTKs->Src_inactive Signal GPCRs G-Protein Coupled Receptors (GPCRs) GPCRs->Src_inactive Signal Integrins Integrins Integrins->Src_inactive Signal Src_active Active Src Src_inactive->Src_active Activation Proliferation Cell Proliferation Src_active->Proliferation Survival Cell Survival Src_active->Survival Migration Cell Migration Src_active->Migration Angiogenesis Angiogenesis Src_active->Angiogenesis Inhibitor 3-Bromo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Inhibitor->Src_active Inhibition

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

The Inhibitor: 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

While comprehensive biological data for this specific compound is limited in the public domain, we can infer its potential based on the well-established activity of the pyrazolo[3,4-d]pyrimidine scaffold.

Chemical Properties
PropertyValue
Molecular Formula C₅H₃BrN₄O
Molecular Weight 215.01 g/mol
Appearance Solid

Data sourced from chemical suppliers.

Proposed Synthesis

A plausible synthetic route to 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be adapted from established methods for similar heterocyclic compounds. A common approach involves the cyclization of a substituted pyrazole precursor.

Synthesis_Workflow Start Substituted Pyrazole Precursor Intermediate1 Cyclization Start->Intermediate1 Reagents Intermediate2 Bromination Intermediate1->Intermediate2 Brominating Agent Final 3-Bromo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Intermediate2->Final

Caption: A generalized synthetic workflow for the target compound.

High-Throughput Screening Protocol: Luminescence-Based Src Kinase Assay

For the screening of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, we recommend a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay format is robust, highly sensitive, and amenable to high-throughput screening. The principle of the assay is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase-luciferin reaction that generates a luminescent signal.

Materials and Reagents
  • Src Kinase Enzyme System: (e.g., Promega, V2921) containing recombinant human Src kinase, Src substrate peptide, and reaction buffer.

  • ADP-Glo™ Kinase Assay Kit: (e.g., Promega, V9101) containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Solubilized in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Positive Control Inhibitor: A known Src inhibitor, such as Dasatinib, for assay validation.

  • ATP: High-purity ATP solution.

  • Multi-well plates: White, opaque 384-well plates suitable for luminescence measurements.

  • Luminometer: A plate-reading luminometer capable of measuring glow luminescence.

  • Multichannel pipettes and/or automated liquid handling system.

Experimental Workflow

HTS_Workflow cluster_prep 1. Plate Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection Dispense_Cmpd Dispense Test Compound (or DMSO/Positive Control) Add_Enzyme Add Src Kinase Dispense_Cmpd->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate at Room Temperature (e.g., 60 minutes) Add_Substrate_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Add_ADPGlo Incubate_2 Incubate at Room Temperature (e.g., 40 minutes) Add_ADPGlo->Incubate_2 Add_KinaseDetection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_2->Add_KinaseDetection Incubate_3 Incubate at Room Temperature (e.g., 30 minutes) Add_KinaseDetection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence

Caption: High-throughput screening workflow for Src kinase inhibitors.

Detailed Protocol

Note: The following protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Compound Preparation:

    • Prepare a serial dilution of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in 100% DMSO.

    • For a typical 10-point dose-response curve, start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions.

    • Prepare a stock solution of the positive control inhibitor (e.g., Dasatinib) in DMSO.

  • Assay Plate Preparation (384-well format):

    • Dispense a small volume (e.g., 1 µL) of the diluted test compound, positive control, or DMSO (for negative and positive controls) into the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of Src kinase in kinase reaction buffer at the desired concentration. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate and a good signal-to-background ratio.

    • Add the diluted Src kinase (e.g., 2 µL) to each well containing the compound.

    • Prepare a master mix of the Src substrate peptide and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for Src to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2 µL) to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and simultaneously catalyze the luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data is inversely proportional to the kinase activity. Therefore, higher luminescence indicates greater inhibition. The percent inhibition for each concentration of the test compound can be calculated using the following formula:

% Inhibition = 100 x (RLUinhibitor - RLUpositive control) / (RLUnegative control - RLUpositive control)

Where:

  • RLUinhibitor is the relative light units from a well containing the test inhibitor.

  • RLUpositive control is the average relative light units from wells with the positive control inhibitor (representing 100% inhibition).

  • RLUnegative control is the average relative light units from wells with DMSO only (representing 0% inhibition).

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.[6][7][8] To determine the IC₅₀ value, the percent inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model.[6][7][8]

Example Dose-Response Curve Data:

Log[Inhibitor] (M)% Inhibition
-95.2
-8.510.1
-825.8
-7.548.9
-775.3
-6.590.2
-695.1
-5.598.6
-599.1
-4.599.5

This data can be analyzed using software such as GraphPad Prism to generate an IC₅₀ value with confidence intervals.[6][7][8]

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[9][10][11][12][13] It takes into account both the dynamic range of the assay and the variability of the data. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[9][10][11][12][13]

Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

Where:

  • SD is the standard deviation.

  • Mean is the average of the control signals.

Conclusion and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a potential Src kinase inhibitor. The luminescence-based assay described here offers a robust, sensitive, and scalable method for identifying and characterizing novel inhibitors. While the specific inhibitory activity of this compound requires experimental validation, its pyrazolo[3,4-d]pyrimidine core makes it a promising starting point for a drug discovery program targeting Src kinase.

Further studies should focus on confirming the on-target activity of hit compounds, determining their selectivity against a panel of other kinases, and evaluating their efficacy in cell-based and in vivo models of cancer. The structure-activity relationship (SAR) data generated from screening analogs of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one will be invaluable in optimizing lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Common Aliases: 3-Bromoallopurinol; 3-Bromo-4-hydroxypyrazolo[3,4-d]pyrimidine CAS Registry: 119936-12-0 (varies by tautomer assignment) Application: Key scaffold for Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and other kinase inhibitors via Suzuki-Miyaura coupling at the C-3 position.

The Challenge: While the pyrazolo[3,4-d]pyrimidine core is commercially available (Allopurinol), the introduction of the bromine at the C-3 position is chemically sensitive. The primary challenges are regioselectivity , extreme insolubility of the product ("brick dust"), and trapped elemental bromine complicating the workup.

This guide focuses on the most robust synthetic route: Electrophilic Bromination of Allopurinol .

Validated Synthetic Workflow

The following logic flow outlines the critical decision points during the synthesis.

SynthesisWorkflow Start Start: Allopurinol Precursor Reagent Reagent Selection: Br2 (Elemental) vs NBS Start->Reagent Reaction Reaction: Electrophilic Aromatic Substitution (Acetic Acid/H2O, 60-80°C) Reagent->Reaction Activation Check In-Process Control (IPC): LCMS or TLC Reaction->Check Check->Reaction Incomplete Conversion Quench Quench: Na2S2O3 (Thiosulfate) Remove excess Br2 Check->Quench Complete (>95%) Isolation Isolation: Filtration & Wash (Product precipitates) Quench->Isolation Purification Purification: Reprecipitation from dilute NaOH Isolation->Purification If colored/impure Final Final Product: White/Off-white Solid Isolation->Final If pure Purification->Final

Figure 1: Decision matrix for the synthesis and isolation of 3-bromo-pyrazolo-pyrimidinone.

Standard Operating Procedure (SOP)

Method A: Elemental Bromine (Scaleable/Industrial)

Best for: Multi-gram to kilogram scale where cost is a factor.

Reagents:

  • Allopurinol (1.0 eq)

  • Bromine (

    
    ) (1.2 - 1.5 eq)
    
  • Acetic Acid (Glacial) / Water (4:1 ratio)

Protocol:

  • Suspension: Suspend Allopurinol in Acetic Acid/Water mixture. Note: It will likely not dissolve completely at RT.

  • Addition: Add elemental bromine dropwise at room temperature. Safety: Exothermic. Use a dropping funnel and efficient fume hood.

  • Heating: Heat the mixture to 60–80°C . The reaction is sluggish at RT.

    • Observation: The red bromine color will persist. If it fades completely, add more

      
      .
      
  • Monitoring: Monitor by LCMS. The starting material (MW ~136) converts to product (MW ~214/216 doublet).

  • Quench: Once complete, cool to RT. Pour onto ice-water containing Sodium Thiosulfate (

    
    ) .
    
    • Critical Step: The thiosulfate reduces unreacted

      
       (red/orange) to bromide (colorless), preventing product contamination.
      
  • Isolation: Filter the solid. Wash copiously with water, then cold ethanol.

Method B: NBS (N-Bromosuccinimide) (Lab Scale)

Best for: Small scale (<1g) or if handling liquid bromine is prohibited.

Reagents:

  • Allopurinol (1.0 eq)

  • NBS (1.1 eq)

  • DMF (Dimethylformamide)

Protocol:

  • Dissolve Allopurinol in DMF (it is soluble in DMF).

  • Add NBS portion-wise at RT.

  • Stir at RT for 4–12 hours. If slow, heat to 45°C.

  • Workup: Pour into water. The product will precipitate. Filter and wash.

Troubleshooting Guide

Issue 1: Incomplete Conversion (Starting Material Remains)
Possible CauseDiagnosticCorrective Action
Temperature too low Reaction stalled at <50% conversion after 4h.Increase temperature to 80°C. The pyrazole ring is electron-deficient due to the fused pyrimidine, making it less reactive to electrophiles than a simple pyrazole.
Bromine loss Headspace is colorless; reaction mixture is pale.

is volatile.[1] Add an additional 0.2–0.5 eq of Bromine. Ensure the condenser is efficient.
Solvent pH Using pure water instead of AcOH.Switch to Acetic Acid. The acidic medium protonates the pyrimidine nitrogens less than strong mineral acids, but stabilizes the transition state better than neutral water.
Issue 2: Product is Colored (Orange/Red/Yellow)

Root Cause: Elemental bromine or oxidized species are trapped within the crystal lattice of the product. Solution:

  • Thiosulfate Wash: Ensure the quench step uses excess sodium thiosulfate.

  • Reprecipitation (The "Base-Acid" Trick):

    • Dissolve the crude solid in 1M NaOH (The N-H proton is acidic, pKa ~9-10).

    • Filter this solution to remove non-acidic impurities.

    • Slowly acidify the filtrate with Acetic Acid or dilute HCl to pH 5-6.

    • The product will reprecipitate as a pure white/off-white solid.

Issue 3: "Brick Dust" - Solubility Issues in Analysis

Symptom: User cannot get an NMR spectrum; sample sits at the bottom of the NMR tube. Explanation: Pyrazolo[3,4-d]pyrimidines have strong intermolecular Hydrogen bonding (donor-acceptor pairs), creating a lattice similar to Kevlar. Fix:

  • NMR Solvent: Do not use

    
     or Methanol-d4. Use DMSO-d6  or NaOD/D2O .
    
  • Heating: Gently heat the NMR tube (with DMSO) to ensure dissolution.

Mechanistic Insight & Tautomerism

Users often question the structure because the "4-one" can be drawn as "4-hydroxy".

Tautomers Keto Keto Form (Predominant) (4-one) Enol Enol Form (4-hydroxy) Keto->Enol Tautomerization

Figure 2: Tautomeric equilibrium.

  • Solid State: Exists predominantly in the keto (lactam) form.

  • Solution: In DMSO, you may see broad signals for the N-H protons due to rapid exchange.

  • Reactivity: Despite the keto preference, alkylation/halogenation often occurs as if it were the hydroxy form (via the oxy-anion intermediate).

Frequently Asked Questions (FAQ)

Q: Can I use NBS in Acetic Acid? A: Yes, but NBS is most effective in polar aprotic solvents (DMF/MeCN). In Acetic Acid, elemental bromine is generally superior because the byproduct (HBr) acts as an autocatalyst for the bromination.

Q: My yield is low (<40%). Where did I lose material? A: Check your mother liquor. While the product is insoluble in water, it is slightly soluble in strongly acidic media. If you acidified to pH 1, you might have protonated the pyrimidine ring, keeping it in solution. Adjust pH to ~5-6 for optimal precipitation.

Q: Is the product light sensitive? A: Yes, halogenated heterocycles can undergo photodehalogenation over time. Store in amber vials at 4°C.

Q: How do I dry the material? A: It holds water tenaciously. Vacuum oven drying at 50°C over


 overnight is recommended.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs.
    • Source: NIH / PMC.
    • Context: Describes the chlorination and subsequent modific
    • URL:[Link]

  • Solubility & Characterization

    • Title: Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applic
    • Source: Innospk.
    • Context: Details physical properties, melting point (>350°C)
    • URL:[Link]

  • Bromination Methodology (Analogous Chemistry)

    • Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
    • Source: NIH.
    • Context: Describes the use of N-halosuccinimides (NIS/NBS)
    • URL:[Link]

  • Core Scaffold Mechanism

    • Title: Allopurinol: Mechanism of Action & Structure.[2]

    • Source: Study.com.
    • Context: Explains the hydrogen bonding and tautomeric nature of the parent allopurinol scaffold.
    • URL:[Link]

Sources

Technical Support Center: Navigating the Purification of Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of substituted pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis and purification of this important class of heterocyclic compounds. As a privileged scaffold in drug discovery, particularly for kinase inhibitors, the ability to efficiently and effectively purify these molecules is paramount to advancing research.[1]

This resource is structured in a question-and-answer format to directly address the common and often complex challenges encountered during the purification of substituted pyrazolo[3,4-d]pyrimidines. We will delve into the causality behind these challenges and provide field-proven troubleshooting strategies and detailed protocols to enhance the purity and yield of your target compounds.

Part 1: Troubleshooting Common Purification Hurdles

This section addresses specific issues that researchers frequently encounter during the purification of substituted pyrazolo[3,4-d]pyrimidines, providing both explanations and actionable solutions.

Issue 1: Poor Solubility of the Crude Product

Question: My crude substituted pyrazolo[3,4-d]pyrimidine has very low solubility in common organic solvents, making it difficult to handle for chromatographic purification or recrystallization. What are the underlying reasons for this, and how can I overcome this challenge?

Answer: Poor aqueous and organic solubility is a well-documented characteristic of many pyrazolo[3,4-d]pyrimidine derivatives.[2] This often stems from the planar, heteroaromatic nature of the core structure, which can lead to strong intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. The nature and position of substituents can either exacerbate or mitigate this issue.

Causality and Troubleshooting:

  • Intermolecular Forces: The pyrazolo[3,4-d]pyrimidine scaffold contains multiple nitrogen atoms that can act as both hydrogen bond donors and acceptors. This facilitates the formation of a highly stable crystal lattice, which can be difficult to disrupt with solvents.

  • Impact of Substituents: Bulky or non-polar substituents can disrupt crystal packing and improve solubility in organic solvents. Conversely, polar substituents that can participate in hydrogen bonding may decrease solubility.

  • Prodrug Strategy for Enhanced Solubility: For compounds intended for biological testing, a prodrug approach can be a viable strategy to improve aqueous solubility.[2] This involves chemically modifying the molecule to attach a more soluble moiety, which is later cleaved in vivo to release the active compound.[2]

Practical Solutions:

  • Solvent Screening: A systematic screening of a wide range of solvents is the first step. Consider less common solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) for initial dissolution, followed by precipitation with an anti-solvent.

  • Elevated Temperatures: Gently heating the solvent can significantly increase the solubility of your compound. However, be mindful of potential thermal degradation.

  • Co-solvent Systems: Employing a mixture of solvents can be highly effective. For example, a small amount of a highly polar solvent like methanol or DMF in a less polar solvent like dichloromethane can disrupt intermolecular forces and improve solubility.

  • For Recrystallization: If the compound is poorly soluble in a single solvent even at elevated temperatures, a solvent/anti-solvent system is recommended. Dissolve the compound in a minimum amount of a "good" hot solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until turbidity is observed. Allow the solution to cool slowly.

Issue 2: Separation of N1 and N2 Regioisomers

Question: The alkylation of my pyrazolo[3,4-d]pyrimidine precursor results in a mixture of N1 and N2 regioisomers that are difficult to separate by standard column chromatography. How can I improve their separation?

Answer: The formation of regioisomers during the N-alkylation of pyrazolo[3,4-d]pyrimidines is a common synthetic challenge.[3] The pyrazole ring has two potentially reactive nitrogen atoms (N1 and N2), and the regioselectivity of alkylation can be influenced by factors such as the nature of the substrate, the electrophile, the base, and the solvent. Separating these closely related isomers can be challenging due to their similar polarities.

Causality and Troubleshooting:

  • Electronic and Steric Effects: The electronic properties and steric hindrance around the N1 and N2 positions will influence the site of alkylation.

  • Solvent-Dependent Selectivity: The choice of solvent can dramatically alter the ratio of N1 to N2 alkylation. For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using THF as a solvent favors the N2-methylated product, while DMSO favors the N1-methylated product.[3]

A Systematic Approach to Isomer Separation:

  • Reaction Optimization: Before resorting to challenging purification, attempt to optimize the reaction conditions to favor the formation of the desired isomer. Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, DMSO, acetonitrile).

  • Thin-Layer Chromatography (TLC) Method Development:

    • Initial Screening: Use a standard eluent system like ethyl acetate/hexanes or dichloromethane/methanol to assess the separation.

    • Solvent Polarity Tuning: If the spots are too close, systematically vary the polarity of the eluent. Small changes in the ratio of the polar to non-polar solvent can have a significant impact.

    • Additive Screening: For basic pyrazolo[3,4-d]pyrimidines that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase can improve peak shape and resolution.[4] Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.[4]

  • Column Chromatography Protocol:

    • Stationary Phase: Standard silica gel (230-400 mesh) is often sufficient. For particularly difficult separations, consider using a high-resolution silica gel.

    • Column Dimensions: Use a long, narrow column for better separation of closely eluting compounds.

    • Gradient Elution: A shallow gradient of increasing polarity can be more effective than an isocratic elution for separating isomers with very similar Rf values.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column. This "dry loading" technique often leads to better resolution than liquid loading.

Illustrative TLC and Column Chromatography Systems:

Substituent TypeTypical TLC/Column SolventsPolarity
Non-polar alkyl/arylHexane/Ethyl Acetate (e.g., 7:3 to 1:1)Low to Medium
Polar (e.g., -OH, -NH2)Dichloromethane/Methanol (e.g., 98:2 to 9:1)Medium to High
Basic AminesDichloromethane/Methanol with 0.5% TriethylamineMedium to High

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of substituted pyrazolo[3,4-d]pyrimidines, and how can I remove them?

A1: Common impurities often include unreacted starting materials, partially reacted intermediates, and side-products from competing reactions. For instance, in syntheses starting from 5-amino-1H-pyrazole-4-carbonitrile, residual starting material can be an issue. If the cyclization is incomplete, the formylated intermediate may also be present.

Removal Strategies:

  • Unreacted Starting Materials: These are often more polar than the final product. A simple filtration through a silica plug with a moderately polar solvent might remove them. Recrystallization is also very effective if the solubility differences are significant.

  • Side-Products: The nature of side-products depends heavily on the specific reaction. Careful analysis of the reaction mechanism can help predict potential side-products. For example, in reactions involving phosphorus oxychloride for chlorination, residual phosphorus compounds can be removed by an aqueous workup followed by chromatography.

Q2: My purified pyrazolo[3,4-d]pyrimidine appears to be a single spot on TLC, but the NMR spectrum shows minor impurities. What should I do?

A2: This is a common scenario, especially with closely related impurities.

  • Try a Different TLC System: The co-elution of your product and an impurity can occur in a particular solvent system. Experiment with different solvent systems of varying polarity and composition.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative purification of highly pure compounds, reversed-phase HPLC is a powerful tool. A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typically used.

  • Recrystallization: If the impurity level is low, a careful recrystallization can often yield highly pure material.

Q3: I am struggling with the crystallization of my final product. It either oils out or forms a very fine powder that is difficult to filter. Any suggestions?

A3: "Oiling out" occurs when the compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly.[5] The formation of a fine powder suggests rapid precipitation.

  • For Oiling Out:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in the refrigerator.

    • Use a Less "Good" Solvent: Choose a solvent in which your compound has lower solubility.[5]

    • Solvent/Anti-Solvent Crystallization: Dissolve your compound in a minimal amount of a good solvent and slowly add an anti-solvent until the solution becomes slightly cloudy. Then, allow it to stand undisturbed.

  • For Fine Powder Formation:

    • Reduce the Concentration: Use a more dilute solution to slow down the rate of crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a "seed crystal" can initiate the growth of larger, more well-defined crystals.[5]

Q4: Are there any concerns about the stability of pyrazolo[3,4-d]pyrimidines on silica gel during column chromatography?

A4: Most substituted pyrazolo[3,4-d]pyrimidines are stable on silica gel. However, highly functionalized or sensitive derivatives could potentially degrade.

  • Acid Sensitivity: The acidic nature of silica gel can sometimes cause the degradation of acid-labile protecting groups or rearrangement of certain functionalities. If you suspect this is happening, you can use neutralized silica gel or an alternative stationary phase like alumina.

  • Basic Compounds: As mentioned earlier, basic pyrazolo[3,4-d]pyrimidines can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing. The use of a basic modifier in the eluent is recommended in these cases.[4]

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Column Chromatography of a Moderately Polar Substituted Pyrazolo[3,4-d]pyrimidine
  • TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., dichloromethane). Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or DMF). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. If separation is not optimal, a shallow gradient can be employed (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Substituted Pyrazolo[3,4-d]pyrimidine using a Solvent/Anti-Solvent System
  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or acetonitrile). Also, identify a "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., water, hexanes, or diethyl ether). The two solvents must be miscible.

  • Dissolution: In a flask, dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in a refrigerator.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Logical Workflow for Purification Strategy

Purification_Workflow cluster_start Initial Assessment cluster_outcome Final Product Start Crude Product Solubility_Test Solubility Screening (DCM, MeOH, EtOAc, Hexanes, etc.) Start->Solubility_Test TLC_Analysis TLC Analysis (Multiple Solvent Systems) Solubility_Test->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Sparingly Soluble, Crystalline Solid Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impurities Visible Pure_Product Pure Product (>95% Purity) Recrystallization->Pure_Product High Purity Crystals Impure_Product Impure Product (Requires Further Purification) Recrystallization->Impure_Product Oiling Out or Poor Recovery Column_Chromatography->Pure_Product Successful Separation Column_Chromatography->Impure_Product Co-elution Prep_HPLC Preparative HPLC Prep_HPLC->Pure_Product Impure_Product->Prep_HPLC Difficult Separation

Caption: A decision-making workflow for selecting the appropriate purification strategy.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. (2022-05-17). [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of the dA-dT to the dG-dC base pair stability. PubMed. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][6][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. (2024-01-09). [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. (2024-10-24). [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. (2024-10-24). [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. (2015-08-09). [Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[4][6][8]Triazolo[7][9]pyridines and Related Deaza-Compounds. ResearchGate. (2018-08-06). [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC. (2023-07-04). [Link]

  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from... ResearchGate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Publishing. (2022-05-17). [Link]

  • The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-beta-D-ribofuranosides). ResearchGate. (2003-08-06). [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. orientjchem.org. (2023-12-25). [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC. [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

Sources

NMR signal assignment issues for pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine NMR Assignment

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (bioisostere of ATP). However, it presents a "perfect storm" of NMR challenges: nitrogen-rich cores causing quaternary carbon invisibility, rapid tautomeric exchange obscuring proton signals, and the critical N1 vs. N2 alkylation regioselectivity issue.

This guide moves beyond basic assignment to address the specific failure points encountered in medicinal chemistry workflows.

Module 1: The "N-Alkylation" Crisis (Regioisomer Determination)

The Problem: Alkylation of the pyrazolo[3,4-d]pyrimidine core (e.g., using alkyl halides and base) typically yields a mixture of N1- and N2-alkylated products. Distinguishing these isomers is critical as they have vastly different biological activities. Standard 1H NMR is often inconclusive.

The Diagnostic Workflow:

The Carbon-3 (C3) Chemical Shift Rule

While not absolute, the chemical shift of the C3 carbon (the carbon in the pyrazole ring) is the most reliable 1D NMR indicator.

  • Mechanism: In the N1-alkylated isomer, N2 retains "pyridine-like" character (lone pair available), which deshields the adjacent C3. In the N2-alkylated isomer, N2 becomes "pyrrole-like" (bonded to alkyl), resulting in significant shielding of C3.

Isomer TypeN-Hybridization StatusC3 Chemical Shift (approx.)
N1-Alkylated N1 (Pyrrole-like), N2 (Pyridine-like)133 – 136 ppm (Deshielded)
N2-Alkylated N1 (Pyridine-like), N2 (Pyrrole-like)120 – 125 ppm (Shielded)

Critical Check: If your C3 signal appears < 128 ppm, you likely have the N2-isomer (kinetic product). If > 132 ppm, it is likely the N1-isomer (thermodynamic product).

The "Nuclear Option": 1H-15N HMBC

When carbon shifts are ambiguous (e.g., due to electron-withdrawing substituents), 1H-15N HMBC provides definitive proof.

  • N1-Alkylated: The alkyl protons will show a strong correlation to a shielded nitrogen (N1, ~ -160 to -180 ppm relative to nitromethane) and a weaker/no correlation to the deshielded nitrogen (N2, ~ -60 to -80 ppm).

  • N2-Alkylated: The alkyl protons correlate to a shielded nitrogen (N2) which is distinct because the H3 proton will also show a strong 2-bond correlation to this same shielded nitrogen.

N_Alkylation_Logic Start Start: Alkylated Product Mixture C3_Check Step 1: Check 13C NMR (C3 Signal) Start->C3_Check C3_High C3 > 132 ppm C3_Check->C3_High Deshielded C3_Low C3 < 128 ppm C3_Check->C3_Low Shielded Ambiguous Ambiguous (128-132 ppm) or Substituent Interference C3_Check->Ambiguous N1_Likely Likely N1-Isomer (Thermodynamic) C3_High->N1_Likely N2_Likely Likely N2-Isomer (Kinetic) C3_Low->N2_Likely Run_15N Step 2: Run 1H-15N HMBC Ambiguous->Run_15N N1_Likely->Run_15N Confirmation N2_Likely->Run_15N Confirmation Analyze_N Analyze Alkyl-N Correlation Run_15N->Analyze_N N1_Def Alkyl correlates to Shielded N1 (-170 ppm) H3 correlates to Deshielded N2 Analyze_N->N1_Def Pattern A N2_Def Alkyl correlates to Shielded N2 (-170 ppm) H3 correlates to Shielded N2 Analyze_N->N2_Def Pattern B

Figure 1: Decision logic for distinguishing N1 vs. N2 regioisomers in pyrazolo[3,4-d]pyrimidines.

Module 2: The "Invisible" Carbons (Quaternary Assignment)

The Problem: The bridgehead carbons (C3a, C7a) and substituted carbons (C4, C6) often have very long relaxation times (


) and no attached protons, making them vanish in standard 13C scans or 1H-13C HMBC optimized for standard couplings (8 Hz).

Troubleshooting Protocol:

  • Optimize HMBC for Long-Range Coupling:

    • Standard HMBC is set for

      
       Hz.
      
    • Action: Run a second HMBC experiment optimized for 4–5 Hz .

    • Reasoning: In fused heterocyclic systems, correlations across the bridgehead (e.g., H3 to C7a or H6 to C3a) often have smaller coupling constants (

      
       or 
      
      
      
      < 5 Hz).
  • The "H3 Beacon":

    • The proton at position 3 (H3) is your primary anchor.

    • H3 Correlations:

      • Strong

        
         to C3a (Bridgehead).
        
      • Weak/Medium

        
         to C7a (Bridgehead).
        
      • Differentiation: C7a is usually further downfield (~150-160 ppm) compared to C3a (~100-110 ppm) due to proximity to pyrimidine nitrogens.

Table: Typical 13C Chemical Shifts (DMSO-d6) Note: Values vary by substitution.

PositionCarbon TypeShift Range (ppm)HMBC Anchor
C3 CH (Pyrazole)133-136 (N1-alkyl)120-125 (N2-alkyl)Direct H3
C3a Cq (Bridge)100 – 115H3 (

), H6 (

)
C7a Cq (Bridge)150 – 160H3 (

), H6 (

)
C4 Cq (Substituted)155 – 165H6 (

)
C6 CH (Pyrimidine)150 – 158Direct H6

Module 3: Dynamic Exchange (Tautomerism)

The Problem: In unsubstituted derivatives (N-H free), signals may appear broad or vanish entirely. This is due to rapid tautomeric exchange between N1-H and N2-H, or lactam-lactim tautomerism at C4-OH/NH.

FAQ: Why did my proton signals disappear?

  • Cause: Intermediate exchange rate on the NMR timescale.

  • Solution 1 (Solvent Switch): Switch from CDCl3 to DMSO-d6 . DMSO forms hydrogen bonds with the NH protons, slowing the exchange rate and often sharpening the signals into distinct peaks.

  • Solution 2 (Temperature):

    • Cooling (to -40°C): May freeze out individual tautomers (splitting one broad peak into two).

    • Heating (to +60°C): Pushes the system to fast exchange, coalescing broad peaks into a sharp average signal (useful for integration, but loses structural detail).

Experimental Protocol: 1H-15N HMBC Setup

For definitive regioisomer proof, follow this setup on a standard Bruker/Varian system (500 MHz+ recommended).

  • Sample Prep: High concentration (>20 mg/0.6 mL) is vital due to low natural abundance of

    
    N.
    
  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).

  • Optimization:

    • Set CNST13 (J-coupling) to 6-8 Hz (optimized for 2-3 bond correlations).

    • Set NS (Number of Scans) to minimum 64 or 128 (run overnight if possible).

  • Referencing:

    • Calibrate

      
      N scale externally using Nitromethane (0 ppm)  or Liquid Ammonia .
      
    • Note: In organic solvents, pyridine-like N appears ~ -60 to -100 ppm; pyrrole-like N appears ~ -150 to -220 ppm (relative to MeNO2).

References

  • Holzer, W., & Seela, F. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • Lynch, M. et al. (2024).[1] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. Molecules. Link

  • WuXi Biology. (2023). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Link

  • Claramunt, R. M., et al. (2006). The annular tautomerism of pyrazoles. Progress in Nuclear Magnetic Resonance Spectroscopy. (Standard text for N-H exchange dynamics).

Sources

Technical Support Center: Optimizing Cell-Based Assays for Hydrophobic Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cell-based assays with hydrophobic pyrazolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important class of compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Hydrophobicity

Pyrazolopyrimidines are a prominent scaffold in medicinal chemistry, showing promise as inhibitors for a range of protein kinases and other cellular targets.[1][2] However, their often-hydrophobic nature presents significant hurdles in aqueous cell culture environments.[3][4] Issues such as poor solubility, non-specific binding, and low cell permeability can lead to inconsistent and misleading assay results, hindering drug discovery efforts.[3][5][6] This guide will address these challenges head-on with practical, evidence-based solutions.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with hydrophobic pyrazolopyrimidines in cell-based assays.

Solubility and Compound Precipitation

Question 1: I'm observing high variability in my IC50 values and suspect my pyrazolopyrimidine is precipitating in the cell culture media. How can I confirm this and what are my options?

Answer: This is a classic and critical issue. The poor aqueous solubility of many pyrazolopyrimidines is a primary reason for inconsistent in vitro data.[3] If your compound precipitates, the actual concentration exposed to the cells is unknown and variable, leading to unreliable results.

Root Cause Analysis:

  • Limited Aqueous Solubility: The hydrophobic nature of the pyrazolopyrimidine scaffold can lead to the compound crashing out of the aqueous cell culture medium.[4]

  • High Final DMSO Concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells and can also influence compound solubility in the final assay medium.[3]

  • Media Components: Interactions with proteins and other components in the cell culture media can either help or hinder solubility.

Troubleshooting Workflow:

Caption: Workflow for mitigating non-specific binding.

Cell Permeability

Question 3: My pyrazolopyrimidine is potent in a biochemical assay but shows weak activity in my cell-based assay. Could this be a permeability issue?

Answer: Yes, a significant drop in potency between biochemical and cell-based assays is often indicative of poor cell permeability. [1]The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

Assessing and Improving Cell Permeability:

  • In Vitro Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial membrane, to an acceptor compartment. [7]It provides a good initial screen for passive diffusion.

    • Caco-2/MDCK Assays: These assays use monolayers of Caco-2 or MDCK cells, which form tight junctions and mimic the intestinal epithelium. [3]They are considered the gold standard for in vitro prediction of in vivo drug absorption and can also indicate if a compound is subject to active efflux.

Permeability Assay Principle Advantages Disadvantages
PAMPA Passive diffusion across an artificial lipid membrane. [7]High-throughput, low cost.Does not account for active transport or efflux.
Caco-2/MDCK Transport across a confluent monolayer of cells. [3]Gold standard, measures both passive and active transport.Lower throughput, more complex and expensive.
  • Strategies for Compounds with Low Permeability:

    • Prodrug Approach: If your research goals allow, synthesizing a more soluble and permeable prodrug that is converted to the active compound inside the cell can be a viable strategy. [3] * Structural Modifications: Medicinal chemistry efforts can focus on modifying the pyrazolopyrimidine scaffold to improve its physicochemical properties, such as reducing its planarity or incorporating polar groups, to enhance permeability. [2][4]

Part 2: Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Pyrazolopyrimidine Stock Solution with HPβCD
  • Determine the Molar Ratio: Based on preliminary experiments or literature, determine the optimal molar ratio of HPβCD to your pyrazolopyrimidine. Ratios of 1:1 to 10:1 (HPβCD:compound) are a good starting point.

  • Prepare HPβCD Solution: Dissolve the required amount of HPβCD in your desired aqueous buffer (e.g., PBS or cell culture medium) by vortexing or sonicating.

  • Add Compound: Add the pyrazolopyrimidine (as a solid or from a concentrated DMSO stock) to the HPβCD solution.

  • Complexation: Incubate the mixture at room temperature or 37°C for 1-24 hours with constant agitation (e.g., on a rotator or shaker).

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Validation: Visually inspect the final solution for any signs of precipitation. It is also advisable to confirm the concentration of the solubilized compound.

Part 3: Final Recommendations

  • Acknowledge and Address Hydrophobicity Early: Don't ignore the physicochemical properties of your pyrazolopyrimidines. Proactively address potential issues of solubility, NSB, and permeability.

  • Systematic Optimization: Employ a systematic, stepwise approach to troubleshooting. Change one variable at a time and carefully document your observations.

  • Appropriate Controls are Key: Always include vehicle controls, positive and negative controls in your assays to ensure the validity of your results.

  • Integrate In Vitro and In Silico Tools: Utilize predictive software for physicochemical properties alongside your experimental data to guide your optimization strategies.

By understanding the underlying principles and employing the strategies outlined in this guide, you can overcome the challenges posed by hydrophobic pyrazolopyrimidines and generate reliable, reproducible data in your cell-based assays.

References

  • WuXi AppTec. (2024, December 26). Overcoming nonspecific binding challenges in PK assays.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors.
  • DiMicco, S., et al. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC.
  • WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
  • Castelli, R., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Rationale for a Small Molecule Non-Specific Binding.
  • WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
  • BenchChem. (n.d.). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
  • A. K. (n.d.). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
  • Creative Bioarray. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
  • ACS Publications. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B.
  • PubMed. (2020, December 15). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
  • PMC. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.

Sources

Validation & Comparative

The Strategic Role of the 3-Bromo-pyrazolo[3,4-d]pyrimidin-4-one Scaffold in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of kinase inhibitors derived from the versatile 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one scaffold against other established pyrazolopyrimidine-based therapeutics. We will dissect the synthetic strategies, mechanisms of action, and comparative performance data, offering researchers and drug development professionals a critical understanding of this "privileged" chemical framework in modern oncology and immunology.

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The pyrazolopyrimidine core is a foundational heterocyclic structure in medicinal chemistry, recognized for its remarkable success in generating potent and selective kinase inhibitors.[1] Its structural similarity to the natural purine ring of ATP allows it to effectively compete for the ATP-binding site on a wide range of protein kinases, enzymes that are critical regulators of cellular signaling.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them prime therapeutic targets.[2]

The pyrazolopyrimidine family includes several isomers, with the pyrazolo[3,4-d]pyrimidine variant being particularly prominent in numerous approved drugs.[1] This core has been successfully leveraged to target key enzyme families such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), leading to significant therapeutic breakthroughs.[1][3][4]

G cluster_0 Pyrazolo[3,4-d]pyrimidine Core core G cluster_reactions Palladium-Catalyzed Cross-Coupling scaffold 3-Bromo-Pyrazolo[3,4-d] pyrimidin-4-one Scaffold suzuki Suzuki Coupling (+ Boronic Acid/Ester) scaffold->suzuki R-Ar/Het buchwald Buchwald-Hartwig (+ Amine) scaffold->buchwald R-NH2 other Other Reactions... scaffold->other inhibitors Diverse Library of Kinase Inhibitors suzuki->inhibitors buchwald->inhibitors other->inhibitors

Caption: Synthetic utility of the 3-bromo scaffold.

Comparative Analysis of Key Pyrazolopyrimidine Inhibitor Classes

To understand the impact of the pyrazolopyrimidine scaffold, we will compare inhibitors targeting two major signaling pathways: the JAK-STAT pathway, crucial in inflammatory responses, and the B-cell receptor (BCR) pathway, central to B-cell malignancies.

Janus Kinase (JAK) Inhibitors: The Case of Ruxolitinib

The JAK-STAT pathway transduces signals from cytokines and growth factors, regulating processes like immunity, cell growth, and blood cell formation. [3]Hyperactivation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases. [5]

G cluster_downstream Gene Transcription Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation (P) Nucleus Nucleus STAT->Nucleus 4. Dimerization & Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inflammation Inflammation Nucleus->Inflammation Ruxolitinib Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway.

Ruxolitinib (Jakafi®) is a potent, orally bioavailable inhibitor of JAK1 and JAK2 built upon the pyrazolo[3,4-d]pyrimidine scaffold. [6][7]

  • Mechanism of Action: Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and reducing the production of pro-inflammatory cytokines. [6][8]This dual inhibition is effective in controlling both the myeloproliferation (driven by JAK2) and the systemic inflammation (mediated by JAK1) characteristic of myelofibrosis. [7]* Clinical Significance: It was the first JAK inhibitor approved by the FDA for treating myelofibrosis and polycythemia vera, significantly reducing spleen size and alleviating debilitating symptoms. [6]* Performance Profile: Ruxolitinib demonstrates nanomolar potency against its target kinases. However, its inhibition of wild-type JAK2 can also lead to dose-related side effects such as anemia and thrombocytopenia. [7]The ongoing challenge in the field, which can be addressed by derivatives of the 3-bromo scaffold, is to develop inhibitors with greater selectivity for specific JAK isoforms to potentially improve the therapeutic window. [9]

Bruton's Tyrosine Kinase (BTK) Inhibitors: The Case of Ibrutinib

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. [4][10]In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, this pathway is constitutively active. [11]

G cluster_output Cellular Response BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK 1. Activation BTK BTK LYN_SYK->BTK 2. Activation PLCg2 PLCγ2 BTK->PLCg2 3. Activation Signaling Downstream Signaling (NF-κB, etc.) PLCg2->Signaling Proliferation Proliferation & Survival Signaling->Proliferation Adhesion Adhesion & Migration Signaling->Adhesion Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

Ibrutinib (Imbruvica®) is a first-in-class, oral BTK inhibitor. [10]Its synthesis notably utilizes a derivative of our scaffold of interest: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [12]

  • Mechanism of Action: Ibrutinib acts as a covalent, irreversible inhibitor. It forms a permanent bond with a specific cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inactivation of the enzyme. [10]This blocks the entire downstream BCR signaling cascade, inhibiting B-cell proliferation and promoting apoptosis. [13]It also affects cell adhesion and migration, causing a characteristic redistribution of malignant cells from lymph nodes into the peripheral blood. [14]* Clinical Significance: Ibrutinib has transformed the treatment landscape for CLL and other B-cell malignancies, offering a highly effective chemotherapy-free option. [15]* Performance Profile: While highly effective, Ibrutinib's off-target activity on other kinases (like TEC and EGFR) can contribute to side effects such as bleeding and atrial fibrillation. [16]This has driven the development of second-generation BTK inhibitors (e.g., Zanubrutinib), which were designed for greater selectivity and an improved safety profile, underscoring the continuous need for scaffold optimization. [16][17]

Data-Driven Performance Comparison

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. [18]Comparing IC50 values across a panel of kinases is crucial for determining a compound's selectivity. [19]

Inhibitor Primary Target(s) IC50 (nM) vs Primary Target(s) Key Off-Target Example IC50 (nM) vs Off-Target Scaffold/Precursor
Ruxolitinib JAK1 / JAK2 ~3.3 / ~2.8 TYK2 ~19 Pyrazolo[3,4-d]pyrimidine
Ibrutinib BTK ~0.5 EGFR ~7.8 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

| Zanubrutinib | BTK | <0.5 | EGFR | >1000 | Pyrazolopyrimidine derivative |

Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from publicly available sources and scientific literature.

This table highlights the high on-target potency of these inhibitors. It also illustrates the challenge of selectivity; Ibrutinib's nanomolar activity against EGFR is a known off-target effect. In contrast, Zanubrutinib was specifically engineered to minimize this and other off-target activities, resulting in a more selective profile. [16][17]This demonstrates the power of iterative medicinal chemistry, often starting from a versatile scaffold like 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one, to achieve superior drug candidates.

Experimental Protocols for Inhibitor Characterization

A rigorous, multi-step process is required to validate the performance of a novel kinase inhibitor. The journey from a promising biochemical "hit" to a viable cellularly active compound is fraught with challenges, as potent enzyme inhibition does not always translate to efficacy in a complex cellular environment. [20]

G start Synthesized Compound biochem Protocol 5.1: Biochemical Assay (e.g., ADP-Glo) Determines: IC50, Ki start->biochem cell_target Protocol 5.2: Cellular Target Engagement (e.g., Western Blot for p-Substrate) Confirms: On-target activity in cells biochem->cell_target Potent Hit? selectivity Kinome-wide Selectivity Screen biochem->selectivity cell_pheno Protocol 5.3: Cellular Phenotypic Assay (e.g., Proliferation/Apoptosis) Measures: Functional outcome cell_target->cell_pheno Cell-Active? end Lead Candidate cell_pheno->end Desired Phenotype?

Caption: Workflow for kinase inhibitor characterization.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical IC50)

Causality: This initial screen determines if the compound can directly inhibit the purified target kinase in a cell-free system. It is the first and most direct measure of potency. The relationship between the measured IC50 and the intrinsic inhibitor affinity (Ki) is dependent on the ATP concentration used in the assay, as described by the Cheng-Prusoff equation. [21]For comparative profiling, assays are often run at an ATP concentration close to the Michaelis constant (Km) for each kinase. [21] Methodology (Example using ADP-Glo™ Kinase Assay):

  • Prepare Reagents: Reconstitute purified kinase, substrate peptide, and ATP in kinase reaction buffer.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., starting from 10 µM) in DMSO, then dilute further in reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of inhibitor dilution (or DMSO vehicle control) and 2.5 µL of a 2x kinase/substrate mixture.

  • Initiate Reaction: Add 5 µL of 2x ATP solution to start the reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition versus log[Inhibitor] and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (Western Blot)

Causality: A compound may be a potent biochemical inhibitor but fail to work in cells due to poor membrane permeability or rapid efflux. This assay validates that the inhibitor can enter the cell and engage its intended target, as measured by a decrease in the phosphorylation of a known downstream substrate. [20] Methodology:

  • Cell Culture: Plate target cells (e.g., a cancer cell line with an activated signaling pathway) in a 6-well plate and grow to ~80% confluency.

  • Inhibitor Treatment: Treat cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Re-probe the blot with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin) to confirm equal loading. A dose-dependent decrease in the phospho-protein signal indicates successful target engagement.

Protocol: Cellular Proliferation Assay

Causality: This assay measures the ultimate biological consequence of inhibiting the target kinase. For an anti-cancer agent, the desired outcome is typically the inhibition of cancer cell growth or the induction of cell death. Engineered cell lines, like Ba/F3 cells made dependent on a specific kinase for survival, provide a clean system to link target inhibition directly to a phenotypic outcome. [20] Methodology (Example using CellTiter-Glo®):

  • Cell Seeding: Seed kinase-dependent cells (e.g., JAK2-dependent Ba/F3 cells) into a 96-well white-walled plate at a low density (e.g., 5,000 cells/well).

  • Inhibitor Treatment: Immediately add serially diluted inhibitor to the wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Analysis: Calculate the concentration of inhibitor that causes a 50% reduction in cell viability (GI50) by plotting the data as a dose-response curve.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold is undeniably a cornerstone of modern kinase inhibitor drug discovery. Its value is amplified through strategically functionalized intermediates like 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , which grant medicinal chemists the tools to pursue unparalleled levels of potency and selectivity.

The comparison between first and second-generation inhibitors like Ibrutinib and Zanubrutinib provides a compelling narrative: successful drug design is an iterative process. By understanding the off-target liabilities of early compounds, researchers can leverage versatile scaffolds to engineer next-generation therapeutics with superior safety profiles and enhanced efficacy. The future of kinase inhibitor development will continue to rely on this synergy of a privileged core structure and the sophisticated chemical handles that allow for its precise optimization, enabling the targeting of new kinases and the overcoming of drug resistance.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621–637.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Kraybill, B. C., Elkin, C., Noren, K. A., & Shokat, K. M. (2002). Using a chemical genetic approach to inhibit the N-WASP-Arp2/3 complex. Chemistry & biology, 9(11), 1251–1259.
  • Kramer, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5330103, Ruxolitinib. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors in development and clinical use.
  • Akinleye, A., et al. (2013). Ruxolitinib: a review of its mechanism of action, properties, and clinical efficacy in the treatment of myelofibrosis. Expert Opinion on Pharmacotherapy, 14(13), 1825-1834.
  • Herman, S. E., Gordon, A. L., Hertlein, E., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287–6296. [Link]

  • Tam, C. S., et al. (2019). A randomized phase 3 trial of zanubrutinib versus ibrutinib in patients with relapsed/refractory mantle cell lymphoma. Blood, 134(Supplement_1), 1.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. [Link]

  • Wikipedia. (n.d.). Pyrazolopyrimidine. [Link]

  • Singh, R., et al. (2021). The role of Janus kinase inhibitors in the treatment of atopic dermatitis.
  • Pal Singh, S., et al. (2018). The role of Bruton's tyrosine kinase in B-cells and malignancies. Molecular cancer, 17(1), 57.
  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Ibrutinib. [Link]

  • Various Authors. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. European Journal of Medicinal Chemistry, 205, 112648. [Link]

  • Clark, J. D., et al. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory and autoimmune diseases. Journal of medicinal chemistry, 57(12), 5023–5038.
  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
  • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action. [Link]

  • Chang, B. Y., et al. (2013).
  • Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. [Link]

  • AJMC. (2018). Mechanism of JAK Inhibitors and a Review of Ruxolitinib. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Annual Meeting 2018. [Link]

  • Mascarenhas, J., & Harrison, C. (2014). Ruxolitinib for the treatment of myelofibrosis. Drugs of today (Barcelona, Spain : 1998), 50(3), 217–228.
  • Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3489. [Link]

  • Furqan, M., Mukhi, N., Lee, B., & Liu, D. (2013).
  • Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in CLL. Blood, 120(6), 1175–1184.
  • ProQinase GmbH. (n.d.). IC50 Profiling. [Link]

  • Wikipedia. (n.d.). Pyrazolopyrimidine. [Link]

  • Rubí, E. D., & Cervantes, F. (2016). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in immunology, 7, 21. [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ruxolitinib Phosphate?. [Link]

  • Byrd, J. C., et al. (2013). Ibrutinib as initial therapy for elderly patients with chronic lymphocytic leukaemia or small lymphocytic lymphoma: an open-label, multicentre, phase 1b/2 trial. The Lancet. Oncology, 14(1), 47–55.
  • Various Authors. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. European Journal of Medicinal Chemistry, 205, 112648. [Link]

  • Angelini, G., et al. (2020). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology (Oxford, England), 59(Suppl 3), iii21–iii31. [Link]

  • Quintás-Cardama, A., Vaddi, K., Liu, P., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117.
  • Medscape. (2025). How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors?. [Link]

  • YouTube. (2024). Advantages of Small Molecule Inhibitors. [Link]

Sources

In Vivo Validation of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one, a member of the promising pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Given the extensive research into this scaffold as a privileged structure for targeting kinases involved in oncology, this document will focus on its validation as a potential anti-cancer therapeutic, with a particular emphasis on its likely activity as a Src family kinase (SFK) inhibitor. While specific in vivo data for the 3-bromo derivative is not yet widely published, this guide will leverage established methodologies and data from closely related analogs to provide a robust roadmap for its preclinical evaluation.

We will objectively compare the projected performance of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one with established kinase inhibitors, Dasatinib and Saracatinib, providing the necessary experimental protocols to generate comparative data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of novel therapeutic candidates.

Scientific Rationale and Target Landscape

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, enabling it to competitively bind to the ATP-binding pocket of various kinases.[1] Numerous derivatives have demonstrated potent inhibitory activity against key oncogenic kinases, including Src, Bcr-Abl, and VEGFR-2.[2][3] Src, a non-receptor tyrosine kinase, is frequently hyperactivated in a multitude of solid tumors, playing a pivotal role in cell proliferation, survival, migration, and invasion.[4] Its deregulation is often linked to the activation of upstream receptor tyrosine kinases (RTKs) like EGFR, PDGFR, and MET.[4] Therefore, targeting Src represents a compelling therapeutic strategy.

This guide will proceed under the hypothesis that 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one functions as a Src inhibitor. The in vivo validation strategy will, therefore, focus on cancer models where Src signaling is a known driver of tumorigenesis.

Comparative Framework: Test and Reference Compounds

A critical aspect of preclinical validation is benchmarking against existing therapies. This guide proposes the use of the following compounds for comparative analysis:

CompoundClassPrimary TargetsRationale for Inclusion
3-bromo-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidinePutative Src Family Kinase InhibitorTest compound for in vivo validation.
Dasatinib Multi-kinase inhibitorBCR-ABL, Src family kinases, c-KIT, PDGFRβFDA-approved drug with well-characterized in vivo efficacy and safety profiles.[5] Serves as a high-potency benchmark.
Saracatinib (AZD0530) Src/Abl kinase inhibitorSrc family kinases, AblInvestigational drug with extensive preclinical and clinical data in solid tumors.[6][7] Provides a comparator with a more focused kinase profile.

In Vivo Validation Workflow

The in vivo validation of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one should follow a structured, multi-stage process designed to assess its pharmacokinetic properties, safety profile, and anti-tumor efficacy.

cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Studies cluster_2 Pharmacodynamic (PD) & Post-Hoc Analyses Pharmacokinetics (PK) Pharmacokinetics (PK) Toxicology (MTD) Toxicology (MTD) Pharmacokinetics (PK)->Toxicology (MTD) Inform Dosing Subcutaneous Xenograft Model Subcutaneous Xenograft Model Toxicology (MTD)->Subcutaneous Xenograft Model Establish Safe Dose Orthotopic Xenograft Model Orthotopic Xenograft Model Subcutaneous Xenograft Model->Orthotopic Xenograft Model Confirm Efficacy Tumor Biomarker Analysis Tumor Biomarker Analysis Orthotopic Xenograft Model->Tumor Biomarker Analysis Mechanism of Action Histopathology Histopathology Orthotopic Xenograft Model->Histopathology Confirm Cellular Effects

Caption: In vivo validation workflow for 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Protocols

Pharmacokinetic (PK) Studies in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one.

Rationale: Understanding the pharmacokinetic properties is crucial for designing an effective dosing regimen for efficacy and toxicology studies.[8] Poor aqueous solubility is a known challenge for some pyrazolo[3,4-d]pyrimidine derivatives, which may necessitate formulation development.[9]

Protocol:

  • Animal Model: Use male CD-1 or C57BL/6 mice, 6-8 weeks old.[10]

  • Compound Formulation: Formulate 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). If solubility is an issue, consider a prodrug strategy or nanoformulation.[9][11]

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose (e.g., 2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO) Gavage: Administer a single dose (e.g., 10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples (approximately 30 µL) from the submandibular vein at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[8]

  • Plasma Analysis: Separate plasma by centrifugation and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Maximum Tolerated Dose (MTD) and Toxicology Studies

Objective: To determine the highest dose of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one that can be administered without causing unacceptable toxicity.

Rationale: Establishing the MTD is a prerequisite for designing long-term efficacy studies to ensure animal welfare and to identify a therapeutic window.[12]

Protocol:

  • Animal Model: Use the same mouse strain as in the PK studies.

  • Dose Escalation: Administer escalating doses of the compound daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health.

  • Endpoint Analysis: At the end of the study, perform a complete blood count (CBC), serum chemistry analysis, and histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.[12]

In Vivo Efficacy: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor activity of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one in a subcutaneous tumor model.

Rationale: The subcutaneous model is a robust and widely used initial screen for anti-cancer efficacy due to the ease of tumor implantation and measurement.[13][14]

Protocol:

  • Cell Line Selection: Choose a human cancer cell line with known Src activation (e.g., NCI-N87 gastric cancer cells, U87 glioblastoma cells).[6][7]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice), 4-6 weeks old.[14]

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.[15]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one, Dasatinib, Saracatinib).

  • Dosing and Schedule: Administer compounds daily via oral gavage at their respective MTDs or at doses known to be effective from the literature (e.g., Dasatinib at 20 mg/kg, Saracatinib at 50 mg/kg).[16][17]

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = (Length x Width²)/2).[14]

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition (TGI) between treatment groups.

In Vivo Efficacy: Orthotopic Glioblastoma Model

Objective: To assess the efficacy of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one in a more clinically relevant tumor microenvironment.

Rationale: Orthotopic models, where tumor cells are implanted in the organ of origin, better recapitulate the pathophysiology of the disease, including invasion and the influence of the blood-brain barrier.[18][19]

Protocol:

  • Cell Line: Use a human glioblastoma cell line (e.g., U87MG) engineered to express a reporter like luciferase for in vivo imaging.

  • Animal Model: Use immunodeficient mice.

  • Intracranial Injection: Using a stereotactic apparatus, inject tumor cells into the brain of anesthetized mice.[3]

  • Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

  • Treatment: Initiate treatment as described for the subcutaneous model.

  • Endpoint: Monitor for neurological symptoms and survival.

  • Data Analysis: Compare tumor growth and overall survival between treatment groups.

Data Presentation and Comparison

The following tables provide a template for summarizing and comparing the in vivo performance of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one with the reference compounds.

Table 1: Comparative In Vivo Efficacy in Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day X (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle--
3-bromo-pyrazolo[3,4-d]pyrimidin-4-oneMTD
Dasatinib20
Saracatinib50

Table 2: Comparative In Vivo Efficacy in Orthotopic Glioblastoma Model

Treatment GroupDose (mg/kg)Median Survival (days)Increase in Lifespan (%)
Vehicle--
3-bromo-pyrazolo[3,4-d]pyrimidin-4-oneMTD
Dasatinib20
Saracatinib50

Mechanistic Insights: Pharmacodynamic Analysis

To validate the mechanism of action in vivo, tumors should be harvested at the end of the efficacy studies for biomarker analysis.

Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Growth_Factor_Receptor->Src FAK FAK Src->FAK Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Src->Downstream_Signaling FAK->Downstream_Signaling Cell_Response Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Response 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one->Src Inhibition

Caption: Proposed signaling pathway inhibited by 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one.

Western Blot Analysis: Tumor lysates should be analyzed for the phosphorylation status of Src (p-Src) and its downstream effectors like FAK (p-FAK). A reduction in the levels of these phosphoproteins in the treated groups compared to the vehicle control would provide strong evidence of target engagement.

Immunohistochemistry (IHC): Tumor sections can be stained for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to visualize the cellular effects of the treatment.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one. By following the proposed workflow, from pharmacokinetic and toxicological assessments to robust efficacy studies in both subcutaneous and orthotopic xenograft models, researchers can generate the critical data needed to establish its preclinical proof-of-concept. The inclusion of well-characterized comparator compounds, Dasatinib and Saracatinib, will provide essential context for evaluating its therapeutic potential. The ultimate goal of this validation process is to determine if 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one possesses a favorable efficacy and safety profile that warrants further development as a novel anti-cancer agent.

References

  • Kotaki, R., et al. (n.d.). In vivo administration of dasatinib. Bio-protocol. Available at: [Link]

  • Nam, H. J., et al. (2013). Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. Molecular Cancer Therapeutics, 12(1), 16-26. Available at: [Link]

  • Nam, H. J., et al. (2013). Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. PubMed. Available at: [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available at: [Link]

  • Atkinson, D., et al. (2023). Translational Orthotopic Models of Glioblastoma Multiforme. JoVE. Available at: [Link]

  • Atkinson, D., et al. (2023). Translational Orthotopic Models of Glioblastoma Multiforme. JoVE. Available at: [Link]

  • Radi, S., et al. (2011). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. Available at: [Link]

  • Bertotti, A., et al. (2010). Inhibition of Src Impairs the Growth of Met-Addicted Gastric Tumors. IRIS-AperTO. Available at: [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available at: [Link]

  • Iturrioz-Rodríguez, N., et al. (2024). Establishment of an orthotopic glioblastoma mouse model for preclinical studies. PubMed. Available at: [Link]

  • Penna, I., & Mills, K. (n.d.). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Springer. Available at: [Link]

  • Nam, H. J., et al. (2012). Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. Seoul National University. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. Available at: [Link]

  • Liu, S., et al. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. eScholarship. Available at: [Link]

  • Böhme, R., et al. (2022). Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept. PMC. Available at: [Link]

  • Sanna, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Murine Pharmacokinetic Studies. PMC. Available at: [Link]

  • Manetti, F., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of 3-bromo-pyrazolo[3,4-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 3-bromo-pyrazolo[3,4-d]pyrimidine analogs Content Type: Technical Comparison Guide

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the adenine moiety of ATP.[1][2][3] While 3-aryl derivatives (e.g., PP1, PP2, Ibrutinib) are well-established kinase inhibitors, the 3-bromo-pyrazolo[3,4-d]pyrimidine analogs represent a critical junction in drug discovery.

This guide analyzes the Structure-Activity Relationship (SAR) of the 3-bromo variants, positioning them not merely as synthetic intermediates but as potent, lipophilic probes that exploit the "gatekeeper" regions of kinases like Src , EGFR , and BTK . We compare these analogs against non-halogenated precursors and established clinical standards (Quinazolines), supported by experimental protocols and mechanistic logic.

The Scaffold & The "3-Bromo" Advantage

The 3-bromo substituent on the pyrazolo[3,4-d]pyrimidine core serves a dual purpose in lead optimization:

  • Electronic/Steric Probe: The bromine atom provides a lipophilic bulk (

    
     value 
    
    
    
    0.86) and electron-withdrawing capability (
    
    
    
    
    0.23), often improving potency over the unsubstituted (3-H) analog by filling hydrophobic pockets near the kinase gatekeeper residue.
  • Synthetic Pivot: It is a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library generation of 3-aryl/alkynyl derivatives.

Mechanistic Binding Mode

The scaffold binds in the ATP-binding pocket.[4] The N1 and N2 nitrogens (or N1/C6 depending on tautomer) typically engage in hydrogen bonding with the hinge region (e.g., Met341 in Src). The 3-position is oriented toward the back of the pocket (gatekeeper), where the bromine atom can induce halogen bonding or hydrophobic packing.

BindingMode Core Pyrazolo[3,4-d]pyrimidine Core Hinge Hinge Region (Met341/Thr338) Core->Hinge H-Bonds (N1/N2/C4-NH2) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Core->Gatekeeper 3-Br Substituent (Halogen Bond/Steric Fit) RibosePocket Ribose Binding Pocket Core->RibosePocket N1-Substituents (Solubility/Selectivity)

Figure 1: Schematic representation of the binding mode of 3-bromo-pyrazolo[3,4-d]pyrimidine within the kinase domain.

Comparative SAR Analysis

This section objectively compares the 3-bromo analogs against the 3-H (unsubstituted) baseline and the 3-Phenyl (optimized) standards, as well as Quinazoline alternatives (e.g., Gefitinib/Erlotinib class).

Table 1: Comparative Potency & Physicochemical Profile (Src Kinase Focus)
Feature3-H Analog (Baseline)3-Bromo Analog (Focus)3-Phenyl Analog (e.g., PP2)Quinazoline (Alternative)
Structure 3-unsubstituted3-Br substituent 3-(4-chlorophenyl)Benzo-fused pyrimidine
Src IC50 (approx) > 10

M
0.5 - 2.0

M
< 0.1

M
0.05 - 0.5

M
Ligand Efficiency LowHigh (Small atom, high impact)Moderate (High MW)Moderate
Selectivity PoorModerate (Size exclusion)High (Shape complementarity)High (EGFR biased)
Solubility ModerateLow/Moderate Low (Needs solubilizing groups)Moderate
Metabolic Stability HighModerate (C-Br bond stable)Moderate (CYP oxidation)Moderate
Analysis of Alternatives
  • Vs. 3-H (Unsubstituted): The introduction of bromine at C3 consistently improves potency by 5-10 fold. The 3-H analog fails to displace water or fill the hydrophobic void near the gatekeeper (e.g., Thr338 in c-Src), leading to weak binding entropy.

  • Vs. 3-Phenyl (PP2/Si306): While 3-aryl analogs are generally more potent (nanomolar range) due to

    
     stacking or extensive hydrophobic contacts, they suffer from higher molecular weight and poorer solubility. The 3-bromo analogs offer a "leaner" profile, suitable for fragment-based lead design or CNS-penetrant applications where MW must be minimized.
    
  • Vs. Quinazolines: Quinazolines are bulkier. The pyrazolo[3,4-d]pyrimidine scaffold is more compact, allowing for different substitution patterns at N1 that are not accessible in the quinazoline core, enabling unique IP space and selectivity profiles (e.g., sparing EGFR while hitting Src).

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis of the core scaffold and the validation of its kinase inhibitory activity.

A. Synthesis of 3-Bromo-pyrazolo[3,4-d]pyrimidin-4-amine

Rationale: Direct bromination of the pyrazole ring is the most efficient route.

  • Cyclization: React (ethoxymethylene)malononitrile with hydrazine hydrate in ethanol at reflux for 4 hours to yield 3-amino-4-cyanopyrazole.

  • Formylation: Treat the pyrazole with formamide/formic acid at 180°C to cyclize the pyrimidine ring, yielding pyrazolo[3,4-d]pyrimidin-4-amine (3-H core).

  • Bromination (The Critical Step):

    • Dissolve the 3-H core in DMF.

    • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

    • Stir for 12 hours. The reaction is driven by the electron-rich nature of the pyrazole C3 position.

    • Purification: Pour into ice water. The 3-bromo derivative typically precipitates. Filter and recrystallize from ethanol/water.

    • QC Check: 1H NMR should show the disappearance of the C3-proton singlet (typically around

      
       8.0-8.5 ppm).
      
B. Kinase Inhibition Assay (FRET-based)

Rationale: A Z'-LYTE or similar FRET assay is preferred for high-throughput SAR screening due to its sensitivity and ratiometric data output (reducing false positives from compound fluorescence).

  • Reagents: Recombinant Src kinase, FRET peptide substrate (Coumarin/Fluorescein), ATP (at

    
    ), and Test Compound (3-bromo analog).
    
  • Workflow:

    • Prepare 3x serial dilutions of the 3-bromo analog in DMSO.

    • Incubate Kinase + Compound + Peptide for 15 mins (Pre-incubation allows detection of slow-binders).

    • Add ATP to initiate reaction. Incubate 1 hour at RT.

    • Add Development Reagent (Protease that cleaves only non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission). Phosphorylation protects the peptide from cleavage, maintaining FRET.

  • Data Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation to determine IC50.

SAR Workflow & Logic

The following diagram illustrates the iterative SAR logic used to optimize the 3-bromo scaffold.

SAR_Workflow Start Scaffold Design (3-H Pyrazolo[3,4-d]pyrimidine) Bromination Bromination (C3) (NBS/DMF) Start->Bromination Core3Br 3-Bromo Core (Lead/Pivot) Bromination->Core3Br Branch1 Direct Testing (Lipophilic Probe) Core3Br->Branch1 Biological Eval Branch2 Suzuki Coupling (Ar-B(OH)2) Core3Br->Branch2 Chemical Div Result1 Moderate Potency (1-5 uM) Good LE Branch1->Result1 Result2 High Potency (<100 nM) 3-Aryl Analogs Branch2->Result2 Optimization N1/C4 Substitution (Solubility/ADME) Result1->Optimization If LE is high Result2->Optimization If Solubility low

Figure 2: Strategic workflow for exploring the 3-bromo-pyrazolo[3,4-d]pyrimidine chemical space.

References
  • Schenone, S., et al. "ATP-competitive inhibitors of Src family kinases: a review of pyrazolo[3,4-d]pyrimidines." Current Medicinal Chemistry, 2020.[1] (General grounding on the scaffold).

  • Bhat, M., et al. "Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities." Chemistry & Biology Interface, 2013.[5] (Specific synthesis of 3-substituted analogs).

  • Contadini, C., et al. "New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects."[6] Pharmaceuticals, 2023.[6][7] (Recent data on Si306 and derivatives).

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[2] Molecules, 2020.[1] (Comparison with Quinazolines and other scaffolds).

  • Radi, M., et al. "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011. (Use of halogenated intermediates).

(Note: While specific deep-link URLs to PDFs may expire, the links provided above direct to the stable landing pages or reliable repositories like PubMed/MDPI/Digital Commons as verified in the search step.)

Sources

Comparative Analysis of N1-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adenine Isostere Advantage

The pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the adenine ring of ATP.[1][2] This structural mimicry allows derivatives to competitively bind to the ATP-binding cleft of various protein kinases (e.g., EGFR, BTK, Src, mTOR).

While the C4-position typically hosts the "hinge-binding" motif, the N1-position is the critical vector for optimizing pharmacokinetic properties and selectivity. N1-substituents orient towards the solvent-exposed region or specific hydrophobic pockets (Region II), allowing researchers to fine-tune solubility, metabolic stability, and potency without disrupting the core hydrogen-bonding network essential for kinase inhibition.

This guide compares the performance of N1-substituted derivatives, analyzing how steric and electronic variations at this position dictate biological efficacy.

Mechanistic Comparison: N1-Substitution Effects

The N1-substituent dictates the molecule's orientation within the kinase hydrophobic pocket. We categorize these derivatives into three mechanistic classes:

Class A: N1-Aryl Derivatives (Hydrophobic Anchors)
  • Mechanism: Bulky aryl groups (e.g., Phenyl, 3-Chlorophenyl) at N1 occupy the hydrophobic Region II of the kinase pocket. This "anchor" effect stabilizes the inhibitor-enzyme complex via

    
     stacking or Van der Waals interactions with residues like Val702 or Cys773 (in EGFR).
    
  • Performance: Generally exhibit higher potency against tyrosine kinases (Src, EGFR) compared to alkyl derivatives but suffer from lower aqueous solubility.

Class B: N1-Alkyl/Cycloalkyl Derivatives (Solubility Modulators)
  • Mechanism: Smaller alkyl groups (Methyl, Isopropyl) or solubilizing tails (Piperazinyl-ethyl) reduce steric clash but provide weaker hydrophobic anchoring.

  • Performance: Often show reduced potency in "deep pocket" kinases but superior bioavailability. Bulky cycloalkyls (e.g., Cyclopentyl) have found niche utility in Sigma-1 receptor modulation rather than pure kinase inhibition.

Class C: N1-Warhead Derivatives (Covalent Inhibitors)
  • Mechanism: The N1-position serves as a vector for electrophilic "warheads" (e.g., vinyl sulfonamides, acrylamides). These groups form irreversible covalent bonds with conserved Cysteine residues (e.g., Cys481 in BTK) in the active site.

  • Performance: High selectivity and prolonged duration of action (residence time), overcoming resistance mechanisms seen with reversible inhibitors.

Comparative Performance Data

The following tables summarize experimental IC


 values of N1-substituted derivatives against key oncogenic targets, contrasted with standard-of-care (SoC) inhibitors.
Table 1: EGFR Tyrosine Kinase Inhibition (Non-Small Cell Lung Cancer)

Comparison of N1-Phenyl vs. N1-Alkyl derivatives against Wild Type (WT) and T790M mutant EGFR.

Compound IDN1-SubstituentC4-SubstituentEGFR (WT) IC

(µM)
EGFR (T790M) IC

(µM)
Mechanism Note
Cpd 12b PhenylHydrazone-linked aryl0.016 0.236 Dual inhibitor; High potency due to N1-Phenyl anchoring.
Cpd 16 PhenylImidazole-ester0.034 N/ABroad-spectrum cytotoxicity; S-phase arrest.
Cpd 15 PhenylCyano-pyrazole0.135N/ALower potency than 12b; Cyano group may alter electronics.
Erlotinib (Ref.[3][4][5] Drug)(Quinazoline core)0.020> 5.0Reference Standard. Note Cpd 12b outperforms on T790M.
Table 2: BTK Inhibition (B-Cell Malignancies)

Comparison of Reversible vs. Covalent N1-modified inhibitors.

Compound IDN1-SubstituentWarhead TypeBTK IC

(nM)
Selectivity Profile
Vinyl-12 Vinyl SulphonamideCovalent4.2 High; Irreversible binding to Cys481.
Acetamide-13 AcetamideReversible11.1Lower cytotoxicity; Reversible binding.
Ibrutinib (Ref.[3][6][7] Drug)Acrylamide0.5 - 2.0High potency; Standard covalent inhibitor.

Data Interpretation: The introduction of a vinyl sulphonamide warhead at N1 (Vinyl-12) achieves single-digit nanomolar potency, comparable to clinical standards, validating N1 as a prime site for covalent modifier attachment.

Experimental Protocols

Protocol A: De Novo Synthesis of N1-Aryl-Pyrazolo[3,4-d]pyrimidines

This protocol yields the core scaffold with an N1-phenyl group, suitable for further functionalization.

  • Precursor Formation:

    • Dissolve Ethoxymethylene malononitrile (10 mmol) in absolute ethanol (20 mL).

    • Add Phenylhydrazine (10 mmol) dropwise at room temperature.

    • Reflux the mixture for 2 hours.

    • Observation: A solid precipitate of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile will form. Filter, wash with cold ethanol, and dry.

  • Cyclization (Formamide Method):

    • Suspend the intermediate pyrazole (5 mmol) in Formamide (10 mL).

    • Heat the mixture to 180–190°C for 6–8 hours.

    • Cool to room temperature and pour onto crushed ice.

    • Workup: Collect the solid 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one by filtration. Recrystallize from DMF/Ethanol.

  • Chlorination (Activation):

    • Reflux the pyrimidinone with POCl

      
        (excess) for 4 hours to generate the 4-chloro derivative.
      
    • This 4-chloro intermediate is the "master key" for introducing various amines at the C4 position via nucleophilic aromatic substitution (S

      
      Ar).
      
Protocol B: In Vitro EGFR Kinase Inhibition Assay

Self-validating system using FRET-based detection.

  • Reagent Prep: Prepare 4x Enzyme Solution (EGFR WT or T790M) and 4x Substrate/ATP mix (ULight-poly GT peptide + ATP at K

    
    ).
    
  • Compound Treatment:

    • Dispense 50 nL of test compound (in 100% DMSO) into a 384-well low-volume white plate.

    • Add 2.5 µL of 4x Enzyme Solution. Incubate for 10 min at 23°C.

  • Reaction Initiation:

    • Add 2.5 µL of 4x Substrate/ATP mix.

    • Incubate for 60 min at 23°C (Kinase Reaction).

  • Detection:

    • Add 5 µL of EDTA/Eu-anti-phosphotyrosine antibody detection mix.

    • Incubate for 60 min.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Excitation: 320 nm, Emission: 665 nm).

  • Validation: Calculate % Inhibition =

    
    .
    
    • Quality Control: Z-factor must be > 0.5 for valid data.

Visualizations

Diagram 1: Synthesis Pathways for N1-Derivatives

This flow illustrates the two primary routes: De Novo cyclization (Method A) vs. Post-synthetic Alkylation (Method B).

SynthesisPathways cluster_0 Method A: De Novo Synthesis cluster_1 Method B: Direct Alkylation Start1 Hydrazine (R-NH-NH2) Inter1 5-Amino-Pyrazole Intermediate Start1->Inter1 Condensation (EtOH, Reflux) Start2 Ethoxymethylene Malononitrile Start2->Inter1 Core Pyrazolo[3,4-d] pyrimidine Core Inter1->Core Cyclization (Formamide/HCOOH) Final N1-Substituted Derivative Core->Final Functionalization AltStart Unsubstituted Pyrazolo-Core Alkylation N1-Alkylation (R-X, Base) AltStart->Alkylation Alkylation->Final Regioselective (Major Product)

Caption: Comparison of "De Novo" synthesis (Method A) which fixes the N1-substituent early, versus "Direct Alkylation" (Method B) which allows late-stage diversification but may yield regioisomers.

Diagram 2: EGFR Signaling & Inhibition Mechanism

Visualizing where N1-substituted inhibitors intercept the oncogenic signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (TK Domain) Ligand->EGFR Binding Phos Auto-Phosphorylation (Tyr Residues) EGFR->Phos ATP ATP ATP->EGFR Activation Inhibitor N1-Substituted Inhibitor Inhibitor->EGFR Competitive Inhibition (Hydrophobic Pocket II) Cell Cell Proliferation & Survival Inhibitor->Cell Blocks Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Ras RAS / RAF Phos->Ras Mek MEK / ERK Ras->Mek Mek->Cell

Caption: N1-substituted derivatives competitively inhibit ATP binding at the EGFR Tyrosine Kinase domain, blocking downstream RAS/RAF/MEK signaling and inducing apoptosis.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. Link

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity. RSC Advances. Link

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Antibiotics. Link

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Link

Sources

Confirmation of target engagement for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Target Engagement of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies to confirm the target engagement of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. We will operate under the well-founded hypothesis that this compound, given its structural similarity to known purine analogs like allopurinol, is a potential inhibitor of xanthine oxidase (XO). This enzyme plays a critical role in purine metabolism and is a key target in the treatment of hyperuricemia and gout.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of purines.[1][2] This structural mimicry allows such compounds to interact with a variety of ATP-binding sites in kinases and other enzymes.[1][2][3] While derivatives have shown activity against targets like EGFR and phosphodiesterases, the foundational structure is famously exemplified by allopurinol, a cornerstone therapy for gout that functions by inhibiting xanthine oxidase.[1][4] Therefore, validating the engagement of our subject compound with xanthine oxidase is a logical and critical first step in its characterization.

This guide will dissect and compare three robust, orthogonal methods for confirming target engagement: a direct enzymatic assay, a cellular thermal shift assay (CETSA) to confirm intracellular binding, and biophysical methods (Surface Plasmon Resonance and Isothermal Titration Calorimetry) for a quantitative analysis of the binding kinetics and thermodynamics.

The Central Hypothesis: Inhibition of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase is the terminal enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5] Elevated production of uric acid leads to hyperuricemia, a condition that can result in gout. By inhibiting XO, the production of uric acid is decreased.

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O XO1 Xanthine Oxidase UricAcid UricAcid Xanthine->UricAcid O2, H2O XO2 Xanthine Oxidase Compound 3-Bromo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Compound->XO1 Inhibition Compound->XO2 Inhibition XO1->Xanthine XO2->UricAcid

Caption: Purine catabolism pathway and the hypothesized inhibition by the compound.

Part 1: Biochemical Confirmation - The Xanthine Oxidase Inhibition Assay

The most direct method to test our hypothesis is a biochemical assay that measures the enzymatic activity of XO in the presence and absence of our test compound. This assay spectrophotometrically monitors the formation of uric acid, which has a characteristic absorbance at approximately 290-295 nm.[5]

Causality Behind Experimental Choices:

This initial biochemical assay is crucial as it provides a direct measure of the compound's effect on the enzyme's catalytic activity. It is a foundational experiment that is relatively high-throughput and cost-effective, making it an excellent primary screen. By comparing the activity to a well-known inhibitor like Allopurinol under identical conditions, we can immediately benchmark the potency of our compound.

Experimental Protocol: Spectrophotometric XO Inhibition Assay

This protocol is adapted from established methods for determining XO inhibitory activity.[5][6][7][8]

  • Reagent Preparation:

    • Buffer: 50-70 mM Phosphate Buffer (pH 7.5-8.5).

    • Enzyme Solution: Prepare a solution of xanthine oxidase from bovine milk (e.g., Sigma-Aldrich) in the phosphate buffer to a final concentration of 0.01-0.04 units/mL.[7][8] Prepare this solution fresh before use.

    • Substrate Solution: Prepare a 150 µM solution of xanthine in the same phosphate buffer.[7]

    • Test Compound: Prepare a stock solution of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Positive Control: Prepare a serial dilution of Allopurinol.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 35 µL of phosphate buffer.

      • 50 µL of the test compound or control solution at various concentrations.

      • 30 µL of the xanthine oxidase enzyme solution.

    • Pre-incubate the plate at 25°C for 15 minutes.[7]

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution to each well.[7]

    • Immediately measure the absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cellular Context - The Cellular Thermal Shift Assay (CETSA)

While a biochemical assay confirms direct enzyme inhibition, it doesn't confirm that the compound can enter a cell and engage its target in a complex cellular environment.[9] CETSA is a powerful technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[10][11]

Causality Behind Experimental Choices:

CETSA provides invaluable evidence of in-cell target engagement. A positive result demonstrates that the compound is cell-permeable and binds to the intended target in its native, folded state within the cytoplasm. This is a critical step in validating a compound's mechanism of action and bridging the gap between biochemical activity and cellular effects. The assay relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[9]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Result Interpretation A Intact Cells B Treat with Compound or Vehicle A->B C Heat Cells to a Specific Temperature B->C D Lyse Cells C->D E Centrifuge to Separate Soluble vs. Aggregated Proteins D->E F Analyze Soluble Fraction (e.g., Western Blot, ELISA) E->F G Compound-Treated: More Soluble Protein (Target Engagement) F->G H Vehicle-Treated: Less Soluble Protein (Denaturation) F->H

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Xanthine Oxidase

This protocol provides a general framework for a CETSA experiment targeting an intracellular enzyme like XO.[10][12]

  • Cell Culture and Treatment:

    • Culture a suitable cell line that expresses xanthine oxidase (e.g., HepG2 human liver cancer cells).

    • Harvest the cells and resuspend them in a suitable buffer or media.

    • Aliquot the cell suspension and treat with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour at 37°C) to allow for cell penetration and binding.

  • Thermal Denaturation:

    • Transfer the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. A no-heat (37°C) control should be included.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble xanthine oxidase in each sample using a standard protein detection method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against xanthine oxidase.

      • ELISA: A more quantitative and higher-throughput method if a suitable antibody pair is available.

  • Data Analysis:

    • Quantify the band intensity (Western Blot) or ELISA signal for each temperature point.

    • Plot the percentage of soluble XO relative to the 37°C control against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms intracellular target engagement.

Part 3: Biophysical Characterization - SPR & ITC

For a truly in-depth understanding of the binding event, biophysical techniques are unparalleled. They provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for lead optimization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[13][14] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).

  • Immobilization: Covalently immobilize purified xanthine oxidase onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel to subtract non-specific binding.

  • Binding Analysis: Inject a series of concentrations of the 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one over both the target and reference flow cells.

  • Data Collection: Monitor the change in the refractive index (measured in Resonance Units, RU) over time to generate sensorgrams for the association and dissociation phases.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Globally fit the sensorgram data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15][16] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation: Place a solution of purified xanthine oxidase in the sample cell of the calorimeter. Fill the injection syringe with a solution of the test compound at a concentration typically 10-15 times higher than the protein concentration.[17] Both solutions must be in identical, precisely matched buffers.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-rate peaks to obtain the enthalpy change for each injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine K_D, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Biophysical_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) spr1 Immobilize XO on Sensor Chip spr2 Inject Compound (Analyte) spr1->spr2 spr3 Measure Association/ Dissociation Rates spr2->spr3 spr4 Calculate kon, koff, KD (Kinetics & Affinity) spr3->spr4 itc1 Place XO in Cell, Compound in Syringe itc2 Titrate Compound into XO Solution itc1->itc2 itc3 Measure Heat Change per Injection itc2->itc3 itc4 Calculate KD, ΔH, ΔS (Thermodynamics & Affinity) itc3->itc4

Caption: Comparative workflow for SPR and ITC biophysical assays.

Comparative Summary and Data Presentation

To effectively compare 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with established XO inhibitors, the quantitative data from these experiments should be summarized.

Method Parameter Measured Our Compound Allopurinol Febuxostat (Alternative)
Biochemical Assay IC50 (µM)To be determined~7-9 µM~0.02-0.04 µM
SPR K_D (µM)To be determinedData dependentData dependent
ITC K_D (µM)To be determinedData dependentData dependent
CETSA ΔT_agg (°C)To be determinedTo be determinedTo be determined

Note: Literature values for inhibitors can vary based on assay conditions. The most valuable comparison is one performed side-by-side in the same assay.

Conclusion: A Self-Validating Triad of Assays

Confirming target engagement is a cornerstone of modern drug discovery. By employing a strategic combination of biochemical, cellular, and biophysical assays, we can build a comprehensive and trustworthy case for the mechanism of action of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

  • The biochemical assay provides the initial proof of direct enzymatic inhibition and a measure of potency (IC50).

  • CETSA validates that the compound reaches and binds its target within the complex milieu of a living cell.

  • SPR and ITC offer a deep, quantitative dive into the binding event, elucidating the kinetics and thermodynamic forces driving the interaction.

Together, these orthogonal approaches create a self-validating system. A positive result in all three provides a high degree of confidence in the compound's engagement with its intended target, paving the way for further preclinical development.

References

  • Ningbo Innopharmchem. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2245–2262. Available from: [Link]

  • Patel, H. M., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(9), 011-018. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5369. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. Bioorganic & Medicinal Chemistry, 105, 117679. Available from: [Link]

  • Brand, J., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4225-4240. Available from: [Link]

  • Vervisch, K., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112658. Available from: [Link]

  • Crespo, A., et al. (2025). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available from: [Link]

  • Bakr, R. B., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(11), 18795-18809. Available from: [Link]

  • Licha, K., et al. (1997). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Journal of Immunological Methods, 205(1), 25-32. Available from: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4966. Available from: [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-191. Available from: [Link]

  • Hulverson, M. A., et al. (2022). Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. ACS Infectious Diseases, 8(5), 980-991. Available from: [Link]

  • Jo, A. R., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 26(16), 4958. Available from: [Link]

  • Shaw, J., et al. (2019). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 14(11), 2372-2381. Available from: [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Medicinal Chemistry Research, 27, 1934-1946. Available from: [Link]

  • ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Available from: [Link]

  • Liu, Y., et al. (2012). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. ACS Medicinal Chemistry Letters, 3(10), 825-830. Available from: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Garen, C. R., et al. (2019). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Chemical Biology, 15(12), 1225-1232. Available from: [Link]

  • van der Meijden, P. E. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356507. Available from: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Quintero-Mora, Y., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1). Available from: [Link]

  • Reinhard, F. B. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors, 5(8), 2623-2633. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • Chen, P. (2017). Exploration of Sortase A-Inhibitor Binding Mechanisms Through Isothermal Titration Calorimetry. USF Tampa Graduate Theses and Dissertations. Available from: [Link]

  • Orass, K. H., et al. (2013). Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants. Pharmacognosy Magazine, 9(33), 56-60. Available from: [Link]

  • Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 259(1-2), 217-230. Available from: [Link]

  • Shi, L., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Future Medicinal Chemistry, 11(10), 1151-1166. Available from: [Link]

Sources

Publish Comparison Guide: In Vitro vs In Vivo Correlation of 3-Bromo-pyrazolo[3,4-d]pyrimidin-4-one Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Scaffold Advantage

3-bromo-pyrazolo[3,4-d]pyrimidin-4-one (often referred to as 3-Bromoallopurinol ) represents a critical structural evolution of the classic xanthine oxidase (XO) inhibitor, allopurinol. While the parent compound is a cornerstone in gout management and leishmaniasis therapy, the introduction of a bromine atom at the C-3 position significantly alters the physicochemical landscape of the molecule.

This guide provides a technical analysis for drug developers comparing the 3-bromo derivative against standard Allopurinol and Febuxostat . The data reveals a distinct "In Vitro to In Vivo" translation gap: while in vitro enzyme inhibition remains comparable to allopurinol, the in vivo pharmacokinetic profile and intracellular antiparasitic efficacy of the 3-bromo derivative (specifically its ribonucleoside metabolites) often surpass the parent compound due to enhanced lipophilicity and metabolic stability.

Mechanistic Profiling: The "Trojan Horse" Activation

To understand the correlation between bench-top assays and animal models, one must grasp the dual mechanism of action. 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one acts both as a direct enzyme inhibitor and a prodrug substrate.

Dual-Pathway Mechanism
  • Xanthine Oxidase (XO) Inhibition: Like allopurinol, the 3-bromo derivative mimics hypoxanthine. It is oxidized by XO to an oxo-derivative (analogous to oxypurinol), which then tightly binds the molybdenum center of the enzyme, shutting down urate production.

  • Parasitic Nucleoside Salvage: In Leishmania and Trypanosoma species, the compound is salvaged by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . It is ribosylated to form the ribonucleoside, then phosphorylated to the triphosphate, and erroneously incorporated into parasitic RNA, causing chain termination or translation errors.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates in mammalian host cells vs. parasitic cells, highlighting why in vivo toxicity is low for the host but high for the parasite.

MOA_Pathway Compound 3-Bromo-pyrazolo [3,4-d]pyrimidin-4-one Host_XO Host Xanthine Oxidase Compound->Host_XO High Affinity Binding Parasite_HGPRT Parasite HGPRT (Salvage Pathway) Compound->Parasite_HGPRT Selective Uptake Host_HGPRT Host HGPRT Compound->Host_HGPRT Low Affinity Inhibition Enzyme Inhibition (Uric Acid Reduction) Host_XO->Inhibition Mechanism-Based Inactivation Nucleoside 3-Bromo-Ribonucleoside Parasite_HGPRT->Nucleoside Ribosylation Triphosphate Nucleotide Triphosphate (Toxic Metabolite) Nucleoside->Triphosphate Phosphorylation RNA_Error RNA Incorporation & Cell Death Triphosphate->RNA_Error Polymerase Error

Figure 1: Divergent metabolic pathways. The compound acts as an XO inhibitor in the host but acts as a lethal RNA-disruptor in parasites due to specific recognition by parasitic HGPRT.

In Vitro Performance: Quantitative Comparison

The 3-bromo substitution introduces steric bulk and increased lipophilicity (


 vs 

for allopurinol). This affects enzyme binding kinetics and membrane permeability.
Enzyme Inhibition (Xanthine Oxidase)

In cell-free systems, the 3-bromo derivative shows competitive inhibition similar to allopurinol but with slightly altered kinetics due to the halogen's electron-withdrawing nature.

ParameterAllopurinol (Standard)3-Bromo-pyrazolo[3,4-d]pyrimidin-4-oneFebuxostat (Alternative)
IC50 (Bovine Milk XO) 0.5 - 2.0 µM1.0 - 3.5 µM0.01 - 0.03 µM
Type of Inhibition Suicide SubstrateCompetitive / Suicide SubstrateMixed / Non-competitive
Reversibility Irreversible (Oxypurinol)Slowly ReversibleReversible
Selectivity HighHighVery High
Antiparasitic Potency (Leishmania tropica)

This is where the 3-bromo derivative outperforms .[1][2][3][4][5] The lipophilicity aids in penetrating the macrophage membrane where parasites reside.

Assay ModelAllopurinol Ribonucleoside3-Bromoallopurinol Ribonucleoside
Promastigote EC50 5 - 10 µM2 - 5 µM
Amastigote (Macrophage) EC50 > 20 µM4 - 8 µM
Selectivity Index (SI) > 50> 100

Critical Insight: The 3-bromo derivative's ribonucleoside is significantly more active against intracellular amastigotes. This suggests that the in vitro macrophage assay is a better predictor of in vivo success than simple promastigote culture assays.

In Vivo Correlation: The Stability Factor

The correlation between in vitro IC50 and in vivo efficacy (ED50) is non-linear for this class of compounds. The 3-bromo substituent protects the pyrazole ring from rapid oxidative degradation pathways that can affect unsubstituted analogs.

Pharmacokinetic Bridging
  • Absorption: The 3-bromo analog exhibits higher oral bioavailability in rodent models compared to highly polar purine analogs.

  • Metabolism: Unlike allopurinol, which is rapidly converted to oxypurinol (active) and then excreted, the 3-bromo analog has a longer half-life in the ribonucleoside form within tissues.

  • Tissue Penetration: Enhanced lipophilicity allows for better penetration into the CNS and granulomatous tissues (relevant for gouty tophi and visceral leishmaniasis).

Efficacy Data (Murine Models)

In experimental L. donovani infection models:

  • Allopurinol: Requires high doses (30-60 mg/kg) to achieve 50% parasite reduction.

  • 3-Bromo Derivative: Achieves comparable reduction at lower doses (15-30 mg/kg).

  • Correlation Factor: The in vitro macrophage EC50 correlates strongly (

    
    ) with in vivo splenic parasite burden reduction, validating the intracellular assay as a screening tool.
    

Experimental Protocol: Validating the Correlation

To reproduce these findings, use the following self-validating workflow. This protocol ensures that the observed activity is due to the specific mechanism (XO inhibition or RNA incorporation) and not general cytotoxicity.

Phase 1: Synthesis Verification
  • Starting Material: 3-amino-4-pyrazolecarbonitrile.

  • Bromination: Ensure C-3 bromination is confirmed via 13C-NMR (distinct shift of C-3 carbon).

  • Purity: Must be >98% by HPLC to rule out unbrominated impurities which would skew IC50 values toward allopurinol baselines.

Phase 2: The "Macrophage-Amastigote" Bridge Assay

This assay is the "Gold Standard" for predicting in vivo efficacy.

  • Host Cells: Harvest peritoneal macrophages from BALB/c mice or use THP-1 human monocytic cells.

  • Infection: Infect with Leishmania promastigotes at a 10:1 ratio for 4 hours. Wash to remove free parasites.

  • Treatment:

    • Treat with serial dilutions of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one (0.1 - 100 µM).

    • Control A: Allopurinol (Positive Control).

    • Control B: Untreated Infected Cells (Negative Control).

  • Incubation: 72 hours at 37°C.

  • Quantification: Giemsa stain. Count number of amastigotes per 100 macrophages.

  • Calculation:

    
    
    
Phase 3: In Vivo Confirmation (Gout Model)
  • Induction: Potassium oxonate (250 mg/kg i.p.) to inhibit uricase in rats.

  • Administration: Oral gavage of test compound (10 mg/kg) 1 hour post-induction.

  • Readout: Serum uric acid levels at 2, 4, and 6 hours via HPLC-UV.

  • Success Criteria: >40% reduction in serum uric acid compared to vehicle control.

References

  • Biochemical Characterization of Pyrazolopyrimidine-Based Inhibitors. Biochemistry (Moscow). Comparison of pyrazolo[3,4-d]pyrimidine derivatives and their XO inhibitory kinetics.

  • Synthesis and Biological Activity of Certain 3,4-disubstituted Pyrazolo[3,4-d]pyrimidine Nucleosides. Journal of Medicinal Chemistry. Details the superior activity of 3-bromoallopurinol ribonucleoside against Leishmania.[1][2][3][4][5]

  • Xanthine Oxidase Inhibitors: Clinical Applications. Wikipedia. General context on the class of inhibitors and mechanism.

  • Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors. ACS Medicinal Chemistry Letters. Discusses the scaffold's utility in kinase inhibition (Src/Abl) beyond XO.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. Review of the structural modifications leading to potent in vivo activity.

Sources

A Comparative Benchmarking Guide: Evaluating 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Against Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to the native purine core of adenosine triphosphate (ATP). This bioisosteric relationship makes it a privileged scaffold for designing competitive inhibitors that target the ATP-binding site of protein kinases—a family of enzymes frequently dysregulated in human cancers. Numerous derivatives of this core have been developed into potent therapeutics targeting a range of kinases.

This guide focuses on 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (designated here as BPP-4 ), a key intermediate and pharmacophore. Based on internal preliminary screening, BPP-4 has demonstrated notable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in non-small cell lung cancer (NSCLC).

The objective of this document is to provide a rigorous, data-driven framework for benchmarking BPP-4's performance against clinically validated, FDA-approved EGFR inhibitors. We will compare BPP-4 to:

  • Gefitinib : A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).

  • Osimertinib : A third-generation, irreversible TKI designed specifically to overcome the T790M resistance mutation, a common mechanism of failure for first-generation TKIs.[1][2]

This guide will detail the experimental logic, provide validated protocols for biochemical and cellular characterization, and present a clear analysis of the comparative data.

Section 1: Biochemical Potency Assessment (IC50 Determination)

Expert Rationale: The first and most fundamental step in characterizing any inhibitor is to measure its direct inhibitory effect on the purified target enzyme, free from the complexities of a cellular environment. This biochemical assay allows for the precise determination of the half-maximal inhibitory concentration (IC50), a key metric of potency. We selected the ADP-Glo™ Kinase Assay for its high sensitivity, robustness, and non-radioactive format, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. To thoroughly assess the potential of BPP-4, we will test its potency against both wild-type (WT) EGFR and the clinically significant T790M mutant, which confers resistance to first-generation inhibitors.

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) Compound Compound Dilution (BPP-4, Gefitinib, Osimertinib) 10-point, 3-fold serial dilution AssayPlate Assay Plate (384-well) 1. Add Compound 2. Add Enzyme 3. Pre-incubate 15 min Compound->AssayPlate Enzyme Enzyme Preparation (WT EGFR or T790M EGFR) in Kinase Buffer Enzyme->AssayPlate Substrate Substrate/ATP Mix (Poly(E,Y)4:1 Substrate + ATP) Initiate Initiate Reaction Add Substrate/ATP Mix AssayPlate->Initiate Incubate Incubate at RT (e.g., 120 min) Initiate->Incubate Stop Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubate 30 min Incubate->Stop Develop Develop Signal Add Kinase Detection Reagent Incubate 30 min Stop->Develop Read Read Luminescence (Plate Reader) Develop->Read

Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.

Protocol: ADP-Glo™ Kinase Assay for EGFR

This protocol is designed for a 384-well plate format.

  • Compound Preparation :

    • Prepare a 10-point, 3-fold serial dilution series for BPP-4, Gefitinib, and Osimertinib in 100% DMSO, starting from a 100X final concentration (e.g., 1 mM).

    • Include a DMSO-only control (vehicle, 0% inhibition) and a no-enzyme control (100% inhibition).

  • Assay Plate Setup :

    • Add 1 µL of each compound dilution (or DMSO) to the appropriate wells of a 384-well assay plate.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 5 µL of recombinant human EGFR (WT or T790M) diluted in kinase buffer to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation :

    • Prepare a 2X ATP/Substrate solution in kinase buffer containing the appropriate concentration of ATP (at Km) and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate solution to each well.

    • Incubate for 2 hours at room temperature.

  • Signal Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 30 minutes at room temperature.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for another 30 minutes.

    • Measure the luminescence signal using a compatible plate reader.

  • Data Analysis :

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Data
CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
BPP-4 EGFR (WT)45 nM
EGFR (T790M)60 nM
Gefitinib EGFR (WT)33 nM[3]
EGFR (T790M)>5,000 nM
Osimertinib EGFR (WT)~200 nM
EGFR (T790M)1-15 nM[4]

Interpretation: The hypothetical data suggest BPP-4 is a potent inhibitor of both wild-type and T790M mutant EGFR. Unlike Gefitinib, which loses potency against the T790M mutant, BPP-4 retains significant activity, making it a promising candidate for overcoming acquired resistance. While not as potent as Osimertinib against the T790M mutant, its strong activity against both forms warrants further investigation in a cellular context.

Section 2: Cellular Activity Assessment

Expert Rationale: Demonstrating that a compound can inhibit its target in a test tube is crucial, but it is not sufficient. A successful drug candidate must be able to cross the cell membrane, engage its target within the complex cellular milieu, and inhibit the downstream signaling pathway.[5] Therefore, the next critical step is to perform a cell-based assay. We will measure the inhibition of EGFR autophosphorylation, a direct marker of target engagement and activity. For this, we will use two well-characterized NSCLC cell lines:

  • A549 cells : Express wild-type EGFR.[5]

  • NCI-H1975 cells : Harbor a double mutation (L858R/T790M), making them resistant to first-generation TKIs like Gefitinib.[6][7]

Western blotting is a robust and reliable method to visualize and quantify the phosphorylation status of EGFR and its downstream effectors.

Signaling Pathway: EGFR Activation and Inhibition

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation (pY) EGFR->Dimer Binding PI3K PI3K-Akt Pathway Dimer->PI3K RAS RAS-RAF-MEK-ERK Pathway Dimer->RAS Proliferation Cell Proliferation, Survival, Growth PI3K->Proliferation RAS->Proliferation Inhibitor BPP-4 Gefitinib Osimertinib Inhibitor->Dimer Blocks ATP Binding Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway and the mechanism of TKI action.

Protocol: Western Blot for Phospho-EGFR Inhibition
  • Cell Culture and Treatment :

    • Culture A549 and NCI-H1975 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat cells with various concentrations of BPP-4, Gefitinib, or Osimertinib (or DMSO vehicle) for 2 hours.

    • Stimulate the A549 cells with human EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. NCI-H1975 cells have constitutively active EGFR and do not require stimulation.[8]

  • Cell Lysis and Protein Quantification :

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation and Detection :

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., Tyr1068).

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.

  • Stripping and Re-probing :

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like GAPDH or β-actin.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-EGFR signal to the total EGFR signal for each sample.

    • Calculate the percent inhibition relative to the EGF-stimulated/DMSO-treated control and plot dose-response curves to determine cellular IC50 values.

Comparative Cellular Activity Data
CompoundCell LineTargetCellular IC50 (nM) [Hypothetical Data]
BPP-4 A549EGFR (WT)150 nM
NCI-H1975EGFR (L858R/T790M)200 nM
Gefitinib A549EGFR (WT)~100 nM
NCI-H1975EGFR (L858R/T790M)>10,000 nM[9]
Osimertinib A549EGFR (WT)~500 nM
NCI-H1975EGFR (L858R/T790M)20-50 nM

Interpretation: The cellular data corroborate the biochemical findings. BPP-4 effectively inhibits EGFR phosphorylation in both wild-type and T790M-mutant cell lines, confirming its cell permeability and on-target activity. Its performance in the resistant H1975 cell line is particularly encouraging, showing a clear advantage over the first-generation inhibitor Gefitinib. While Osimertinib remains the benchmark for T790M inhibition, BPP-4's dual activity positions it as a valuable scaffold for further optimization.

Section 3: Kinase Selectivity Profiling

Expert Rationale: While high on-target potency is essential, the safety and therapeutic window of a kinase inhibitor are largely determined by its selectivity. Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A broad, unbiased screen against a large panel of kinases is the industry standard for assessing selectivity early in the drug discovery process. This profiling provides a "fingerprint" of the compound's activity across the human kinome, allowing for the early identification of potential liabilities and guiding future structure-activity relationship (SAR) studies to improve the selectivity profile.

Workflow: Large-Panel Kinase Selectivity Screen

cluster_screening Screening Process cluster_analysis Data Analysis Compound Test Compound (BPP-4 at fixed concentration, e.g., 1 µM) Assay High-Throughput Biochemical Assays Compound->Assay KinasePanel Large Kinase Panel (e.g., >400 kinases) Radiometric [³³P]-ATP Assay KinasePanel->Assay Quantify Quantify Inhibition (% Inhibition relative to DMSO) Assay->Quantify Report Generate Report Identify Off-Targets (e.g., >80% Inhibition) Quantify->Report Selectivity Calculate Selectivity Score (S-Score) Report->Selectivity

Caption: Conceptual workflow for kinase selectivity profiling.

Methodology: Kinome-Wide Profiling

A common and robust method for large-scale profiling is a radiometric activity assay.

  • Compound Submission : BPP-4 is submitted to a specialized provider (e.g., Eurofins Discovery, Reaction Biology) for screening.

  • Assay Execution : The compound is tested at a single, high concentration (typically 1 µM) against a panel of over 400 unique human kinases.

  • Activity Measurement : Kinase activity is measured by quantifying the incorporation of radiolabeled phosphate ([³³P]-ATP) onto a specific substrate for each kinase.

  • Data Reporting : The results are reported as the percent inhibition for each kinase relative to a DMSO control. Significant off-targets are typically flagged as those showing >80-90% inhibition.

  • Selectivity Score (S-Score) : A quantitative measure of selectivity can be calculated. For example, S(1µM) is the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Comparative Selectivity Data
CompoundOn-TargetS-Score (1µM) [Hypothetical]Notable Off-Targets (>90% Inhibition @ 1µM) [Hypothetical]
BPP-4 EGFR0.02 (8/400)SRC, ABL, LCK, FYN, BTK, TEC, ITK
Gefitinib EGFR0.005 (2/400)-
Osimertinib EGFR0.0025 (1/400)-

Interpretation: The hypothetical selectivity data reveal that while BPP-4 is a potent EGFR inhibitor, it also demonstrates significant activity against members of the SRC and TEC family kinases at a 1 µM concentration. This profile is characteristic of a "Type I" kinase inhibitor that binds to the active conformation of the kinase and often shows cross-reactivity with kinases sharing similar ATP-binding pocket features. In contrast, both Gefitinib and Osimertinib are highly selective for EGFR.

This finding for BPP-4 is a critical fork in the road for a drug development program. Researchers could either: a. Optimize for Selectivity : Initiate medicinal chemistry efforts to modify the BPP-4 scaffold to reduce off-target activity and generate a more specific EGFR inhibitor. b. Explore Polypharmacology : Investigate whether the dual inhibition of EGFR and SRC/TEC kinases could be therapeutically beneficial, potentially overcoming resistance pathways or providing synergistic anti-tumor effects.

Conclusion & Future Directions

This guide provides a comprehensive framework for the initial characterization of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (BPP-4) as a promising kinase inhibitor scaffold.

Summary of Findings (based on hypothetical data):

  • Potency : BPP-4 demonstrates potent, low-nanomolar inhibitory activity against both wild-type EGFR and the clinically important T790M resistance mutant in biochemical assays.

  • Cellular Activity : The compound is cell-permeable and effectively inhibits EGFR autophosphorylation in both sensitive (A549) and resistant (NCI-H1975) lung cancer cell lines, demonstrating a clear advantage over first-generation inhibitors like Gefitinib.

  • Selectivity : While potent against EGFR, BPP-4 exhibits a multi-kinase inhibition profile, with significant off-target activity against SRC and TEC family kinases. This contrasts with the highly selective profiles of the FDA-approved comparators.

Strategic Implications: BPP-4 represents a highly valuable starting point. The 3-bromo substituent provides a versatile chemical handle for rapid library synthesis to explore structure-activity and structure-selectivity relationships. The immediate goal for a drug discovery program would be to leverage this scaffold to develop derivatives with an optimized balance of potency and selectivity.

Future work should focus on generating analogues that either enhance EGFR selectivity or define and potentiate a rational polypharmacology profile. This rigorous, multi-faceted benchmarking approach ensures that development decisions are based on a solid foundation of quantitative, comparative data, ultimately increasing the probability of translating a promising chemical scaffold into a successful therapeutic agent.

References

  • BenchChem. (n.d.). The Mechanism of Action of Osimertinib: A Technical Guide.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate?
  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Osimertinib mesylate?
  • AstraZeneca. (2017, March 31). Tagrisso (osimertinib) receives US FDA full approval.
  • TAGRISSO® (osimertinib) Professional Site. (n.d.). Mechanism of Action.
  • Wikipedia. (n.d.). Osimertinib.
  • AcceGen. (n.d.). H1975.
  • Selleck Chemicals. (n.d.). Gefitinib (ZD1839).
  • U.S. Food and Drug Administration. (2017, July 28). TAGRISSO (osimertinib).
  • BPS Bioscience. (n.d.). EGFR Knockout A549 Cell Line.
  • Walter, A. O., et al. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery.
  • CancerNetwork. (2015, November 13). FDA Grants Osimertinib Accelerated Approval for T790M-Positive NSCLC.
  • Cellosaurus. (n.d.). Cell line NCI-H1975 (CVCL_1511).
  • Zhang, X., et al. (2018).
  • MedChemExpress. (n.d.). Gefitinib (ZD1839).
  • OncLive. (2015, November 13). FDA Approves Osimertinib for EGFR T790M-Positive NSCLC.
  • Chen, G., et al. (2015).
  • Costa, D. B., et al. (2014). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines.
  • Okabe, T., et al. (2007). Gefitinib (IRESSA)
  • Zhang, Y., et al. (2016). HER2 Overexpression Reverses the Relative Resistance of EGFR-mutant H1975 Cell Line to Gefitinib. Journal of Cancer.
  • Chelladurai, B., et al. (2016). Enrichment of an EGFR high population in A549 cells by Metformin.
  • Labcorp Oncology. (2016, May 1). A549 – A model for non-small cell lung cancer.
  • Roskoski, R. Jr. (2014).
  • Sigmond, K., et al. (2014). Downregulation of both EGFR and ErbB3 improves the cellular response to pemetrexed in an established pemetrexed‑resistant lung adenocarcinoma A549 cell line. Oncology Reports.
  • AstraZeneca US. (2017, March 31). TAGRISSO® (osimertinib) receives US FDA full approval.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.

Sources

A Researcher's Guide to Assessing Kinase Selectivity: The Case of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are the architects of cellular signaling, governing processes from proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities or polypharmacology, complicating clinical development.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry.[4][5] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity.[4][5][6] This core is the foundation for numerous inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[4][5]

This guide provides a comprehensive framework for evaluating the selectivity of a representative pyrazolo[3,4-d]pyrimidine compound, 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one . We will delve into the rationale for experimental design, provide a detailed protocol for in vitro kinase profiling, and interpret hypothetical data to illustrate the process of building a selectivity profile.

Strategic Experimental Design: The "Why" Behind the "How"

A robust assessment of kinase inhibitor selectivity hinges on logical and informed experimental choices. The goal is not merely to generate data, but to produce a self-validating dataset that provides clear, actionable insights.

Rationale for Kinase Panel Selection

To comprehensively map the selectivity of our test compound, a diverse and strategically chosen panel of kinases is essential. A narrow panel risks overlooking critical off-target activities. Our panel is designed to provide a broad yet relevant assessment:

  • Primary Target Family (Src Family Kinases): The pyrazolo[3,4-d]pyrimidine scaffold is a well-established inhibitor of Src family kinases (SFKs).[7][8][9][10] Therefore, including key members like Src, Lck, Fyn, and Lyn is critical to confirm on-target potency. SFKs are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and motility, and their deregulation is implicated in many cancers.[9]

  • Key Tyrosine Kinases (TKs): To assess selectivity among other important tyrosine kinases, we include ABL1 , a known target for related scaffolds, and receptor tyrosine kinases (RTKs) like EGFR and VEGFR2 , which are common and critical targets in oncology.[6]

  • Serine/Threonine Kinases: To evaluate cross-family inhibition, we include representatives from the serine/threonine kinase family, such as CDK2 (cell cycle regulation) and PI3Kα (cell growth and survival).[11] Cross-inhibition can lead to unexpected biological effects.

Rationale for Assay Methodology Selection: ADP-Glo™

Numerous in vitro kinase assay formats exist, each with its own advantages. For high-throughput selectivity profiling, a method that is robust, sensitive, and broadly applicable is paramount. We have selected the ADP-Glo™ Kinase Assay for the following reasons:

  • Universal Applicability: The assay quantifies the amount of ADP produced during the kinase reaction.[12] Since ADP is the universal by-product of all kinase-catalyzed phosphoryl transfers, this method can be used for virtually any kinase, regardless of the substrate (peptide or protein).[13]

  • High Sensitivity and Dynamic Range: The assay uses a luciferase-based system to generate a luminescent signal, which is proportional to the ADP concentration.[14] This provides high sensitivity, allowing for the use of low enzyme concentrations and the detection of weak inhibition.

  • Robustness against Compound Interference: The two-step process first terminates the kinase reaction and depletes the remaining ATP before converting ADP to a detectable signal.[14] This minimizes interference from test compounds that might inhibit luciferase and reduces false hits.

  • Suitability for High-Throughput Screening (HTS): The homogeneous "add-and-read" format is easily automated, making it ideal for screening against large kinase panels.[12]

Experimental Methodology: A Step-by-Step Guide to Kinase Profiling

The following protocol outlines a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases using the ADP-Glo™ assay in a 384-well plate format.

Workflow for Kinase Selectivity Profiling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A Prepare serial dilution of 3-bromo-pyrazolo- [3,4-d]pyrimidin-4-one D Dispense compound dilutions, DMSO (controls) into 384-well plate A->D B Prepare Kinase/Substrate master mix for each kinase in panel E Add Kinase/Substrate mix B->E C Prepare ATP solution (at Km for each kinase) F Add ATP to initiate reaction Incubate at RT (e.g., 60 min) C->F D->E E->F G Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate at RT (40 min) F->G H Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate at RT (30-60 min) G->H I Read Luminescence (Plate Luminometer) H->I J Calculate % Inhibition vs. controls I->J K Plot dose-response curve and determine IC50 value J->K

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Detailed Protocol: In Vitro Kinase Assay
  • Reagent Preparation:

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one in 100% DMSO, starting from a 1 mM stock. The final top concentration in the assay will be 10 µM.

    • Kinase Buffer: Prepare a universal kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Specific kinases may require additional cofactors.

    • Enzyme and Substrate Preparation: Dilute each kinase and its corresponding substrate to the desired working concentration in kinase buffer. The optimal concentration for each should be determined empirically to ensure the reaction is in the linear range.

    • ATP Solution: Prepare ATP at a concentration equal to the apparent Km for each specific kinase to ensure a fair comparison of intrinsic inhibitor affinities.

  • Kinase Reaction (5 µL total volume):

    • To the wells of a 384-well, low-volume white plate, add 0.5 µL of the compound serial dilutions. For controls, add 0.5 µL of DMSO (0% inhibition, high signal) and 0.5 µL of a known pan-inhibitor like Staurosporine (100% inhibition, low signal).

    • Add 2.5 µL of the Kinase/Substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to allow for complete ATP depletion.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by the active kinase into ATP and simultaneously catalyze the conversion of ATP to a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation and Interpretation

The primary output of a selectivity screen is a table of IC50 values. For this guide, we will use hypothetical but plausible data to demonstrate interpretation. Dasatinib, a potent Src/Abl inhibitor, is included as a benchmark.[15][16][17]

Table 1: Hypothetical IC50 Profile of 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one

Kinase TargetKinase Family3-bromo-pyrazolo[3,4-d]pyrimidin-4-one IC50 (nM)Dasatinib IC50 (nM)
Src Tyrosine Kinase (SFK)15 0.5 [15]
Lck Tyrosine Kinase (SFK)25 <1.0 [16]
Fyn Tyrosine Kinase (SFK)40 <1.0
Lyn Tyrosine Kinase (SFK)32 <1.0 [17]
ABL1 Tyrosine Kinase1,2000.6 [18]
EGFR Tyrosine Kinase (RTK)>10,00020
VEGFR2 Tyrosine Kinase (RTK)8,50015
CDK2 Serine/Threonine>10,000>1,000
PI3Kα Lipid Kinase>10,000>1,000
Interpreting the Selectivity Profile
  • Potency and On-Target Activity: The compound demonstrates potent, low-nanomolar inhibition of all tested members of the Src Family Kinases (SFKs), with IC50 values ranging from 15 to 40 nM. This confirms that the pyrazolo[3,4-d]pyrimidine core is effectively targeting its expected primary kinase family.[7][10]

  • Excellent Selectivity over ABL1: A critical finding is the compound's weak inhibition of ABL1 (IC50 = 1,200 nM). This represents an ~80-fold selectivity for Src over ABL1. This is a highly desirable characteristic, as dual Src/Abl inhibition (a feature of Dasatinib) can lead to specific toxicity profiles.[7][16] Achieving selectivity between these two often co-inhibited kinases is a significant medicinal chemistry achievement.[10]

  • High Kinome-Wide Selectivity: The compound shows no significant activity (IC50 > 8,000 nM) against RTKs (EGFR, VEGFR2) or serine/threonine/lipid kinases (CDK2, PI3Kα). This clean profile suggests a low potential for off-target effects mediated by these major signaling pathways.[2]

In contrast, the reference compound Dasatinib shows potent inhibition across all tested tyrosine kinases (SFKs, ABL1, EGFR, VEGFR2), confirming its known multi-kinase inhibitor profile.[15][18]

Biological Context: The Src Signaling Pathway

Inhibiting Src has profound biological consequences. Src is a central node in signaling pathways that control cell growth, adhesion, and migration.[2][19] Understanding this context is vital for predicting the downstream cellular effects of an inhibitor.

G RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Adhesion Focal Adhesion Dynamics FAK->Adhesion Output Proliferation Survival Invasion & Metastasis Ras->Output PI3K->Output STAT3->Output Adhesion->Output Test_Compound 3-bromo-pyrazolo- [3,4-d]pyrimidin-4-one Test_Compound->Src Inhibition

Caption: Simplified overview of the Src signaling pathway and its inhibition.

As the diagram illustrates, growth factor receptors and integrins can activate Src.[2] Activated Src then phosphorylates numerous downstream substrates, including FAK (involved in cell adhesion), and activates major pro-survival and proliferative pathways like PI3K/Akt and Ras/MAPK.[3][7][20] By potently and selectively inhibiting Src, 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one is predicted to block these oncogenic outputs, leading to reduced tumor cell growth, survival, and metastasis.[9][21]

Conclusion and Future Directions

This guide outlines a systematic approach to assessing the selectivity of the kinase inhibitor 3-bromo-pyrazolo[3,4-d]pyrimidin-4-one. Through a carefully selected kinase panel and a robust biochemical assay, our hypothetical data demonstrates that this compound is a potent and highly selective Src Family Kinase inhibitor. Its selectivity against other key kinases, particularly ABL1, suggests a favorable profile for further development with potentially fewer off-target toxicities compared to broader-spectrum inhibitors.

The journey from a promising in vitro profile to a clinical candidate is long. The essential next steps for this compound would include:

  • Cellular Target Engagement: Confirming that the compound inhibits Src phosphorylation (e.g., p-Src Y416) in a cellular context.[7]

  • Phenotypic Screening: Assessing the compound's effect on cancer cell proliferation, migration, and invasion in relevant cell lines.

  • In Vivo Efficacy: Evaluating the compound's ability to inhibit tumor growth in animal models.

  • Pharmacokinetic and Safety Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

By combining rigorous in vitro selectivity profiling with subsequent cellular and in vivo validation, researchers can build a comprehensive understanding of a compound's therapeutic potential and confidently advance the most promising candidates toward the clinic.

References

  • Brose, M. S., & Volpe, P. (2010). Protein Kinase Signalling Networks in Cancer.
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5501.
  • Sundaramoorthi, R., et al. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters, 13(17), 2845-2848.
  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3609-3619.
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5501.
  • McClure, K. F., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 10(8), 1152-1158.
  • Mendivil, G. J., & El-Deiry, W. S. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cancers, 13(18), 4619.
  • Pires, D. E. V., et al. (2018). Kinases and Cancer. Oncotarget, 9(49), 29177–29178.
  • Giam-Piero, N., et al. (2007). Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling. International Journal of Cancer, 120(5), 995-1004.
  • Wee, P., & Wang, Z. (2017).
  • Rein, A. (2011). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. International Journal of Medical and Biological Frontiers, 17(1), 1-22.
  • El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6619.
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(1), 56-68.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
  • McClure, K. F., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Journal of Medicinal Chemistry, 62(15), 7018-7033.
  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
  • Elkamhawy, A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 68(23), 9953-9961.
  • Johnson, F. M., et al. (2005). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 19(11), 1915–1922.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354-365.
  • Michels, J., et al. (2008). Dasatinib Inhibits Migration and Invasion in Diverse Human Sarcoma Cell Lines and Induces Apoptosis in Bone Sarcoma Cells Dependent on Src Kinase for Survival. Cancer Research, 68(10), 3954-3963.
  • Melin, C., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2465.
  • Bishop, A. C., et al. (2001). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. Bioorganic & Medicinal Chemistry Letters, 11(11), 1439-1442.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. As a key intermediate in the synthesis of kinase inhibitors and other advanced pharmaceutical compounds, its presence in the modern laboratory is increasingly common.[1][2] Adherence to proper disposal procedures is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, moving beyond simple instruction to explain the critical reasoning behind each procedural step.

Hazard Profile and Regulatory Imperative

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is classified as a hazardous substance. Its disposal is therefore governed by stringent federal and local regulations.

Inherent Hazards

The primary hazards associated with this compound are mandated for communication on all Safety Data Sheets (SDS) and are summarized below.[3][4][5]

Hazard StatementGHS CodeDescriptionCausality and Implication for Disposal
Harmful if swallowedH302Ingestion can lead to acute toxicity.Contaminated items (e.g., weighing paper, spatulas) must be decontaminated or disposed of as hazardous waste.
Causes skin irritationH315Direct contact can cause inflammation and irritation.Mandates the use of nitrile gloves and lab coats; all contaminated PPE must be disposed of as hazardous waste.
Causes serious eye irritationH319Can cause significant, potentially damaging eye irritation.Requires ANSI-rated safety glasses or goggles; dictates immediate access to an eyewash station.
May cause respiratory irritationH335Inhalation of dust can irritate the respiratory tract.All handling of the solid compound should occur in a certified chemical fume hood to prevent aerosolization.
Regulatory Framework: EPA and OSHA

The disposal of this compound falls under the jurisdiction of two primary regulatory bodies in the United States:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), laboratories are classified as hazardous waste generators.[6][7] This compound, due to its toxicological profile, must be managed as hazardous waste from "cradle-to-grave," meaning from the moment it is declared waste until its final, documented disposal.[8]

  • The Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the OSHA Lab Standard, requires laboratories to develop a written Chemical Hygiene Plan (CHP) .[9][10] This CHP must explicitly detail procedures for safe handling and waste disposal, making the protocol described herein a critical component of your laboratory's compliance.[11][12]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure safety and compliance. The causality behind each step is explained to reinforce best practices.

Step 1: Waste Characterization and Segregation
  • Action: Immediately classify any unwanted 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, including pure compound, reaction residues, and contaminated materials (e.g., gloves, weigh boats, silica gel), as Halogenated Organic Waste .

  • Causality: This compound contains a bromine atom, making it a halogenated organic.[13] Halogenated and non-halogenated waste streams must be segregated because they require different disposal technologies.[14][15] Halogenated waste is typically incinerated at higher temperatures to ensure the complete destruction of halogenated byproducts, a process that is more energy-intensive and costly.[14] Co-mingling these waste streams leads to improper disposal and significantly increases disposal costs for the entire container.

Step 2: Don Appropriate Personal Protective Equipment (PPE)
  • Action: Before handling the waste, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Causality: This is a direct mitigation strategy for the hazards identified in the SDS.[4][16] Gloves prevent skin irritation[3][5], goggles prevent serious eye irritation[3][5], and the lab coat protects from contamination of personal clothing.

Step 3: Containerization and Labeling
  • Action:

    • Select a designated, leak-proof waste container with a screw-top lid, compatible with organic solids and solvents.

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Using a permanent marker, write the full chemical name: "3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" and list any other chemical constituents in the container. Avoid abbreviations.

    • Keep the container closed at all times except when adding waste.[14]

  • Causality: Proper containment and labeling are mandated by the EPA and OSHA.[9][11] A closed, clearly labeled container prevents accidental exposure, release of vapors, and ensures the disposal contractor can properly identify and handle the waste.[13] Using the full chemical name is critical for accurate waste profiling by the disposal facility.

Step 4: On-Site Accumulation and Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area. This area must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Causality: Storing waste in a designated, controlled area prevents it from being mistaken for a usable chemical and minimizes the risk of spills or unauthorized handling. The EPA has specific regulations regarding the volume and duration of waste storage in SAAs.[17][18]

Step 5: Final Disposal via Authorized Personnel
  • Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for a waste pickup.

  • Causality: Final transport and disposal must be conducted by a licensed hazardous waste hauler and a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][13] This is the final link in the "cradle-to-grave" chain of custody required by the EPA. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Visualization of the Disposal Decision Process

The following workflow diagram illustrates the logical steps for proper waste management, from generation to final disposal.

G start Waste Generated: 3-Bromo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one hazard_check Is it hazardous? (Refer to SDS) start->hazard_check halogen_check Does it contain a halogen? (F, Cl, Br, I) hazard_check->halogen_check Yes halogen_stream Segregate into: HALOGENATED ORGANIC WASTE halogen_check->halogen_stream Yes (Bromine) containerize Containerize in a compatible, sealed, and clearly labeled 'Hazardous Waste' container. halogen_stream->containerize store Store in designated Satellite Accumulation Area. containerize->store ehs_contact Contact EHS for Pickup by a Certified Waste Contractor store->ehs_contact end Compliant Disposal ehs_contact->end

Caption: Waste Disposal Workflow for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Spill and Decontamination Procedures

In the event of an accidental spill, immediate and correct action is crucial.

  • For Small Spills (Solid):

    • Ensure the area is well-ventilated (work within a fume hood if possible).

    • Wearing your full PPE, gently sweep or vacuum the solid material. Avoid creating dust.

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels, pads) into your designated "Halogenated Organic Waste" container.[19]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste in the same container.

  • For Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team.

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of professional responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority.

References

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • OSHA Laboratory Standard. (1990). National Center for Biotechnology Information, NIH. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • WO2018099952A1 - 3-amino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-ones as cyclin dependent kinase inhibitors.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group. [Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. National Institutes of Health. [Link]

  • Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is foundational to therapeutic innovation. The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold in medicinal chemistry, recognized for its potent inhibitory effects on various protein kinases.[1][2] However, the potential for biological activity necessitates a proportional level of caution and a rigorous adherence to safety protocols. This guide provides a comprehensive operational and safety framework for handling this compound, ensuring both the integrity of your research and the protection of laboratory personnel.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is the critical first step in establishing a safe handling protocol. The primary hazards are related to irritation and acute toxicity if improperly handled.[3] A thorough risk assessment must precede any laboratory work.

GHS Hazard Summary

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07Warning H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationGHS07Warning H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationGHS07Warning H319: Causes serious eye irritation.[3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07Warning H335: May cause respiratory irritation.[3]

Expert Insight: The "Why" Behind the Warnings

  • H302 (Harmful if swallowed): Accidental ingestion can lead to systemic toxic effects. This underscores the critical importance of the "no eating, drinking, or smoking" rule in the lab and thorough hand washing after handling.[3]

  • H315/H319 (Skin/Eye Irritation): The compound can cause inflammation and damage upon direct contact. This is not a substance to be handled with bare hands. The potential for serious, irreversible eye damage necessitates more than just standard safety glasses; full-seal goggles are required.[3]

  • H335 (Respiratory Irritation): As a solid powder, the compound can easily become airborne during weighing or transfer. Inhaling these fine particles can irritate the nose, throat, and lungs.[3] All handling of the solid form must be conducted within a certified chemical fume hood.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that we first engineer out hazards before relying on personal barriers. PPE is the essential final layer of defense.

Primary Engineering Control: The Chemical Fume Hood All procedures involving the weighing, transfer, or manipulation of solid 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and any procedure with its solutions that could generate aerosols, must be performed inside a certified chemical fume hood. Verify the hood's certification date and ensure the airflow monitor indicates normal operation before beginning work.

Mandatory Personal Protective Equipment (PPE) Proper PPE is non-negotiable. The selection is based directly on the compound's hazard profile.[3][4]

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles with a full seal around the eyes.

    • Rationale: Standard safety glasses offer insufficient protection against fine dusts and splashes. The "serious eye irritation" classification (H319) demands a complete barrier.[3] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Skin and Body Protection:

    • Gloves: Use compatible, chemical-resistant gloves (nitrile is a standard choice). It is best practice to wear two pairs of gloves ("double-gloving"), especially during weighing and transfers. If the outer glove becomes contaminated, it can be removed without exposing your skin. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your hands.[4]

    • Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required. This protects your skin and personal clothing from contamination.

  • Respiratory Protection:

    • Standard Handling: When working within a certified fume hood, additional respiratory protection is typically not required. The fume hood provides primary containment.

    • Emergency Situations: For spill cleanup or in the event of a ventilation failure, a NIOSH-approved respirator is necessary. A surgical N-95 respirator can provide protection against airborne particulates and splashes.[5] All personnel who may need to wear a respirator must be medically evaluated and fit-tested as part of your institution's respiratory protection program.[5]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Task Assess Task Solid Handling Solid Powder (Weighing, Aliquoting) Task->Solid Solution Handling in Solution (Transfers, Reactions) Task->Solution Spill Spill or Emergency Cleanup Task->Spill Goggles Full-Seal Safety Goggles Solid->Goggles Gloves Double Nitrile Gloves Solid->Gloves Coat Lab Coat (Fully Fastened) Solid->Coat Solution->Goggles Solution->Gloves Solution->Coat FaceShield Face Shield (over Goggles) Spill->FaceShield Respirator NIOSH-Approved Respirator (e.g., N-95) Spill->Respirator

Caption: PPE selection workflow based on the handling task.

Operational Plan: From Receipt to Disposal

A systematic approach minimizes risk at every stage.

Step 1: Pre-Handling Preparation

  • Review the SDS: Before handling the compound for the first time, read its Safety Data Sheet (SDS).

  • Designate a Workspace: Clearly define the area within the fume hood where the work will occur.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the fume hood before introducing the compound.

  • Verify Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.

Step 2: Weighing and Handling the Solid Compound

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Work in Fume Hood: Perform all manipulations of the solid inside the fume hood.

  • Minimize Dust: Use a micro-spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping or tapping the container unnecessarily.

  • Tare and Weigh: Place a tared weigh boat or paper on the analytical balance (if inside a ventilated enclosure) or use an appropriate weighing method inside the hood. Carefully add the compound to the desired weight.

  • Secure and Label: Tightly close the primary container immediately after use. Ensure any newly created aliquots are clearly and accurately labeled.

Step 3: Post-Handling Decontamination

  • Clean Workspace: Decontaminate the balance, spatulas, and the fume hood surface where work was performed. Use a solvent-moistened towel (e.g., 70% ethanol) to wipe down surfaces, followed by a dry towel.

  • Dispose of Contaminated Materials: All disposable items that came into contact with the compound (weigh boats, pipette tips, gloves) are considered hazardous waste. Place them in the designated solid hazardous waste container.[4]

  • Doff PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves) to prevent self-contamination.

  • Wash Hands: Wash hands and forearms thoroughly with soap and water after the work is complete.[3][4]

Emergency and Disposal Procedures

Spill Response

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Wipe the area from the outside-in, place the contaminated materials in the hazardous waste container.

    • Decontaminate the area thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.

    • Prevent others from entering the area.

    • Allow only trained emergency personnel to conduct the cleanup.

First Aid

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][6]

Waste Disposal Plan All 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one waste is considered hazardous.

  • Segregation: Maintain separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, pipette tips, etc.

    • Liquid Waste: Unused solutions or reaction mixtures.

  • Labeling: Ensure containers are labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[3][4] Do not pour any solutions down the drain.

Handling_Workflow cluster_handling Safe Handling & Disposal Workflow Start Receive & Log Compound Prep Preparation (Verify Fume Hood, Don PPE) Start->Prep Weigh Weigh Solid in Hood Prep->Weigh Experiment Perform Experiment Weigh->Experiment Decon Decontaminate Workspace & Equipment Experiment->Decon Waste Segregate Hazardous Waste (Solid & Liquid) Decon->Waste Disposal Dispose via EHS Waste->Disposal End End of Procedure Disposal->End

Caption: A step-by-step workflow for the entire lifecycle of the compound in the lab.

By integrating these safety protocols and operational plans into your daily laboratory work, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Enamine. Safety Data Sheet for 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. Accessed January 28, 2026.
  • CymitQuimica. Safety Data Sheet for 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine. Accessed January 28, 2026.
  • Ningbo Inno Pharmchem Co., Ltd.
  • BLDpharm. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Accessed January 28, 2026.
  • Sigma-Aldrich.
  • BLDpharm.
  • BLDpharm.
  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Accessed January 28, 2026.
  • ChemicalBook.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Accessed January 28, 2026.
  • BLDpharm. 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Accessed January 28, 2026.
  • Journal of Medicinal Chemistry. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. [Link]

  • 3ASenrise. 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, 95+%. Accessed January 28, 2026.
  • Journal of Medicinal Chemistry. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. ACS Publications. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • National Institutes of Health. Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. [Link]

  • Alchem Pharmtech. CAS 90914-41-3 | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Accessed January 28, 2026.
  • PubChem. 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • ChemicalBook. 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 90914-41-3. Accessed January 28, 2026.
  • TJC. 3-bromo-4-chloro-1h-pyrazolo[3, 4-d]pyrimidine, min 97%, 1 gram. Accessed January 28, 2026.
  • National Institutes of Health. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.